molecular formula C7H15NO2 B613131 2-Amino-4,4-dimethylpentanoic acid CAS No. 106247-35-2

2-Amino-4,4-dimethylpentanoic acid

Cat. No.: B613131
CAS No.: 106247-35-2
M. Wt: 145.2
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4,4-dimethylpentanoic acid is a non-proteinogenic amino acid that serves as a specialized building block in medicinal chemistry and drug development. Its unique structure, featuring a bulky, branched side chain, makes it valuable for creating novel peptide-based therapeutics and enzyme inhibitors. This compound is primarily utilized in research focused on designing and synthesizing molecules for potential applications in neurological and metabolic disorders. Incorporating this modified amino acid into peptide sequences can enhance the stability, bioavailability, and target specificity of potential drug candidates due to its influence on the conformational and physicochemical properties of the molecule. It is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-amino-4,4-dimethylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-7(2,3)4-5(8)6(9)10/h5H,4,8H2,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPBSHGLDBQBSPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-4,4-dimethylpentanoic Acid: Synthesis and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4,4-dimethylpentanoic acid, commonly known as tert-Leucine, is a non-proteinogenic amino acid of significant interest in the fields of organic synthesis and pharmaceutical development. Its bulky and sterically demanding tert-butyl group makes it a valuable chiral auxiliary and a key building block in the synthesis of complex molecules, including peptidomimetics and active pharmaceutical ingredients. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and applications of this compound, with a focus on detailed experimental protocols and structured data presentation to support researchers in their laboratory work.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in various chemical processes.

PropertyValue
Molecular Formula C₇H₁₅NO₂
Molecular Weight 145.20 g/mol
CAS Number 106247-35-2 (racemic), 20859-02-3 (L-form)
Appearance White crystalline powder
Melting Point 272-274 °C (decomposes)[1]
Boiling Point 236.0 ± 23.0 °C at 760 mmHg[1]
Density 1.016 ± 0.06 g/cm³[1]
Solubility Soluble in water and acetic acid; slightly soluble in ethanol.[2]
pKa Not readily available
XLogP3 1.08[1]
Refractive Index 1.465[1]
Storage Conditions 2-8°C[1]

Synthesis of this compound

The synthesis of this compound can be achieved through both enzymatic and chemical methodologies. The choice of method often depends on the desired stereochemistry (enantiopurity) and the scale of the synthesis.

Enzymatic Synthesis of L-2-Amino-4,4-dimethylpentanoic Acid

Enzymatic synthesis offers a highly stereoselective route to L-tert-Leucine, which is often preferred for pharmaceutical applications. The most common approach involves the reductive amination of the corresponding α-keto acid, trimethylpyruvic acid, using enzymes such as leucine dehydrogenase (LeuDH) or branched-chain aminotransferase (BCAT).

This method utilizes a leucine dehydrogenase, often from a bacterial source like Bacillus cereus, in a whole-cell biotransformation system. To drive the reaction to completion, a cofactor regeneration system is typically employed, often using formate dehydrogenase (FDH) to regenerate NADH.

Experimental Protocol: L-tert-Leucine Production using Recombinant E. coli

1. Strain and Plasmid Construction:

  • The genes encoding for a thermostable Leucine Dehydrogenase (e.g., from Bacillus cereus) and Formate Dehydrogenase (e.g., from Candida boidinii) are cloned into a suitable expression vector (e.g., pET-28a(+)) to create a co-expression plasmid.

  • The resulting plasmid is transformed into a suitable E. coli expression host, such as E. coli BL21(DE3).

2. Cultivation and Induction:

  • A single colony of the recombinant E. coli is used to inoculate 50 mL of LB medium containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin) and grown overnight at 37°C with shaking at 200 rpm.

  • The overnight culture is then used to inoculate 1 L of fresh LB medium with the same antibiotic.

  • The culture is grown at 37°C with shaking at 200 rpm until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Protein expression is induced by adding IPTG to a final concentration of 0.5 mM.

  • The culture is then incubated for a further 12-16 hours at a lower temperature (e.g., 20°C) to enhance soluble protein expression.

3. Whole-Cell Biocatalyst Preparation:

  • The cells are harvested by centrifugation at 5000 x g for 10 minutes at 4°C.

  • The cell pellet is washed twice with a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.5).

  • The washed cells can be used directly as a whole-cell biocatalyst or lyophilized for storage.

4. Bioconversion Reaction:

  • The reaction mixture is prepared in a suitable reaction vessel and may contain:

    • Trimethylpyruvic acid (substrate): 100 mM

    • Ammonium formate (amine source and for cofactor regeneration): 1 M

    • NAD⁺ (cofactor): 1 mM

    • Recombinant E. coli whole cells (biocatalyst): 50 g/L (wet cell weight)

    • Buffer: 100 mM phosphate buffer, pH 8.0

  • The reaction is carried out at 30-37°C with gentle agitation for 24-48 hours. The pH should be monitored and adjusted as needed with NH₄OH.

5. Product Purification:

  • After the reaction, the cells are removed by centrifugation or filtration.

  • The supernatant is acidified to pH 2-3 with HCl to precipitate the product.

  • The precipitated L-tert-Leucine is collected by filtration, washed with cold water, and dried under vacuum.

  • Further purification can be achieved by recrystallization from a water/ethanol mixture.

6. Characterization:

  • The purity and identity of the synthesized L-tert-Leucine can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

Enzymatic_Synthesis_Workflow cluster_upstream Upstream Processing cluster_bioreaction Bioconversion cluster_downstream Downstream Processing Gene Cloning Gene Cloning Transformation Transformation Gene Cloning->Transformation Cultivation & Induction Cultivation & Induction Transformation->Cultivation & Induction Cell Harvesting Cell Harvesting Cultivation & Induction->Cell Harvesting Whole-cell Biocatalyst Whole-cell Biocatalyst Reaction Mixture Reaction Mixture Whole-cell Biocatalyst->Reaction Mixture Addition to Bioconversion Bioconversion Reaction Mixture->Bioconversion Incubation Substrate (Trimethylpyruvic acid) Substrate (Trimethylpyruvic acid) Substrate (Trimethylpyruvic acid)->Reaction Mixture Cofactors & Reagents Cofactors & Reagents Cofactors & Reagents->Reaction Mixture Cell Removal Cell Removal Bioconversion->Cell Removal Precipitation Precipitation Cell Removal->Precipitation Filtration & Drying Filtration & Drying Precipitation->Filtration & Drying Purification (Recrystallization) Purification (Recrystallization) Filtration & Drying->Purification (Recrystallization) Final Product Final Product Purification (Recrystallization)->Final Product Characterization (NMR, HPLC) Characterization (NMR, HPLC) Final Product->Characterization (NMR, HPLC)

Caption: Workflow for the enzymatic synthesis of L-tert-Leucine.

An alternative enzymatic route utilizes a branched-chain aminotransferase. This enzyme catalyzes the transfer of an amino group from an amino donor, such as L-glutamate, to trimethylpyruvic acid. A coupled enzyme system is often necessary to remove the by-product α-ketoglutarate, which can inhibit the BCAT enzyme.[3][4]

BCAT_Coupled_Reaction cluster_regeneration By-product Removal TMP Trimethylpyruvic Acid BCAT BCAT TMP->BCAT Tle L-tert-Leucine Glu L-Glutamate Glu->BCAT aKG α-Ketoglutarate AspAT AspAT aKG->AspAT Substrate BCAT->Tle BCAT->aKG Inhibition AspAT->Glu Regenerates OAA Oxaloacetate AspAT->OAA Asp Aspartate Asp->AspAT

Caption: Coupled enzyme system for BCAT-mediated synthesis.

Chemical Synthesis

Chemical synthesis methods are also widely used, particularly for producing the racemic mixture or for specific derivatization. Classical methods like the Strecker and Bucherer-Bergs syntheses are common.

The Strecker synthesis is a versatile method for producing α-amino acids from an aldehyde or ketone. For tert-Leucine, the starting material is pivalaldehyde (2,2-dimethylpropanal). The reaction proceeds via the formation of an α-aminonitrile, which is subsequently hydrolyzed to the amino acid.[5]

Experimental Protocol: Strecker Synthesis of this compound

Step 1: Formation of the α-Aminonitrile

  • In a well-ventilated fume hood, a solution of sodium cyanide (1.2 eq) and ammonium chloride (1.5 eq) in aqueous ammonia is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Pivalaldehyde (1.0 eq) is added dropwise to the stirred solution.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.

  • The resulting α-aminonitrile may separate as an oily layer or can be extracted with a suitable organic solvent (e.g., diethyl ether).

Step 2: Hydrolysis of the α-Aminonitrile

  • The crude α-aminonitrile is carefully added to a solution of concentrated hydrochloric acid (excess).

  • The mixture is heated to reflux for 6-12 hours.

  • After cooling, the reaction mixture is concentrated under reduced pressure.

  • The resulting solid residue is dissolved in a minimum amount of hot water and the pH is adjusted to the isoelectric point of tert-Leucine (around 6.0) with a base (e.g., ammonium hydroxide).

  • The precipitated racemic this compound is collected by filtration, washed with cold water and ethanol, and dried.

Strecker_Synthesis Pivalaldehyde Pivalaldehyde Aminonitrile α-Aminonitrile Pivalaldehyde->Aminonitrile + NH₃, HCN Ammonia NH₃ HCN HCN tertLeucine This compound Aminonitrile->tertLeucine + H₃O⁺, Δ H3O H₃O⁺, Δ

Caption: General scheme of the Strecker synthesis for tert-Leucine.

The Bucherer-Bergs reaction provides an alternative route starting from a ketone, in this case, pinacolone (3,3-dimethyl-2-butanone). This multi-component reaction with potassium cyanide and ammonium carbonate yields a hydantoin intermediate, which is then hydrolyzed to the amino acid.[2][6]

Experimental Protocol: Bucherer-Bergs Synthesis of this compound

Step 1: Synthesis of 5,5-Dimethyl-4-tert-butylhydantoin

  • In a pressure vessel, pinacolone (1.0 eq), potassium cyanide (1.5 eq), and ammonium carbonate (3.0 eq) are mixed in a solvent of ethanol and water (1:1).

  • The vessel is sealed and heated to 60-80°C for 12-24 hours.

  • After cooling, the reaction mixture is acidified with HCl, and the precipitated hydantoin is collected by filtration, washed with water, and dried.

Step 2: Hydrolysis of the Hydantoin

  • The hydantoin intermediate is suspended in a solution of a strong base (e.g., 25% NaOH) or a strong acid (e.g., 20% HCl).

  • The mixture is heated to reflux for 24-48 hours.

  • After cooling, the solution is neutralized to the isoelectric point of tert-Leucine (pH ~6.0) with an acid or base.

  • The precipitated racemic this compound is collected by filtration, washed, and dried.

Biological Context and Applications

While this compound is not a proteinogenic amino acid, its unique structural features have led to its widespread use in drug development and biomedical research.

Role in Drug Design and Development

The primary application of tert-Leucine is as a chiral building block in the synthesis of pharmaceuticals. Its bulky tert-butyl group can impart specific conformational constraints on molecules, which can be crucial for their biological activity. It is used in the synthesis of various therapeutic agents, including protease inhibitors and other enzyme modulators. The incorporation of tert-Leucine into peptide-based drugs can also enhance their metabolic stability by hindering enzymatic degradation.

Chiral Auxiliary in Asymmetric Synthesis

Enantiomerically pure L- or D-tert-Leucine is frequently used as a chiral auxiliary to control the stereochemistry of chemical reactions. By temporarily attaching the tert-Leucine moiety to a substrate, its steric bulk directs the approach of reagents, leading to the formation of a desired stereoisomer of the product.

Biological Activity of Derivatives

While direct biological signaling pathways involving this compound are not well-documented, numerous derivatives have shown significant biological activity. For instance, certain synthetic cannabinoid receptor agonists incorporate a tert-leucinamide moiety, where the bulky side chain plays a role in receptor binding and activity.[7]

As a branched-chain amino acid (BCAA), its structural relative, L-leucine, is known to play a crucial role in cellular metabolism, particularly in the activation of the mTOR signaling pathway, which is a central regulator of cell growth and protein synthesis.[8][9][10][11][12] However, it is important to note that the direct effects of tert-Leucine on these pathways have not been extensively studied.

Conclusion

This compound is a valuable and versatile molecule for chemical and pharmaceutical research. The availability of both efficient enzymatic and robust chemical synthetic routes allows for access to both racemic and enantiomerically pure forms of this amino acid. Its unique steric properties make it an indispensable tool for asymmetric synthesis and a key component in the design of novel therapeutics. This guide provides a foundational understanding of the synthesis and properties of tert-Leucine, offering detailed protocols and structured data to aid researchers in its practical application. Further research into the direct biological effects of this non-proteinogenic amino acid may unveil new therapeutic opportunities.

References

An In-Depth Technical Guide to 4-Methyl-L-leucine: Structure, Chemical Data, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-L-leucine is a synthetic amino acid derivative of the essential branched-chain amino acid, L-leucine. As a structural analog, it holds significant interest for researchers in various fields, including medicinal chemistry, biochemistry, and drug development. Its potential to modulate biological pathways, such as the mTOR signaling cascade, which is crucial for muscle protein synthesis and cell growth, makes it a valuable tool for scientific investigation. This technical guide provides a comprehensive overview of the structure, chemical properties, and potential biological relevance of 4-Methyl-L-leucine, along with detailed experimental protocols for its synthesis, purification, and analysis.

Chemical Structure and Data

The structural integrity and physicochemical properties of 4-Methyl-L-leucine are fundamental to its function and application in research.

Chemical Structure:

Enzymatic_Synthesis_Workflow Substrate Trimethylpyruvate Enzyme Branched-chain aminotransferase (BCAT) + L-glutamate (amino donor) Substrate->Enzyme Transamination Coupling_System Aspartate aminotransferase (AspAT) + Pyruvate decarboxylase (PDC) (to remove 2-ketoglutarate inhibition) Enzyme->Coupling_System Regeneration Product 4-Methyl-L-leucine Enzyme->Product Coupling_System->Enzyme Chiral_HPLC_Purification Crude_Sample Crude 4-Methyl-L-leucine Injection Inject onto Chiral HPLC Column Crude_Sample->Injection Separation Isocratic or Gradient Elution (e.g., Acetonitrile/Water) Injection->Separation Detection UV Detector (e.g., 210 nm) Separation->Detection Fraction_Collection Collect Fractions Containing the L-enantiomer Detection->Fraction_Collection Analysis Analyze Fractions for Purity Fraction_Collection->Analysis Lyophilization Lyophilize Pure Fractions Analysis->Lyophilization Final_Product Pure 4-Methyl-L-leucine Lyophilization->Final_Product mTOR_Signaling_Pathway cluster_input Upstream Signals cluster_core Core Pathway cluster_output Downstream Effects 4-Methyl-L-leucine 4-Methyl-L-leucine mTORC1 mTORC1 4-Methyl-L-leucine->mTORC1 Activates Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Akt Akt PI3K->Akt TSC1_2 TSC1/2 Akt->TSC1_2 Inhibits Rheb Rheb TSC1_2->Rheb Inhibits Rheb->mTORC1 Activates S6K1 p70S6K1 mTORC1->S6K1 Phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 Phosphorylates & Inhibits Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Promotes 4E-BP1->Protein_Synthesis Inhibits when unphosphorylated Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment (e.g., C2C12 myotubes) Lysis 2. Cell Lysis & Protein Extraction Cell_Culture->Lysis Quantification 3. Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Protein Transfer to Membrane SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (e.g., anti-p-S6K1, anti-S6K1) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Data Analysis Detection->Analysis

physical and chemical properties of 2-Amino-4,4-dimethylpentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4,4-dimethylpentanoic acid, a non-proteinogenic amino acid, is a valuable building block in synthetic organic chemistry and drug discovery. Its sterically hindered side chain imparts unique conformational constraints on peptides and small molecules, making it an attractive component for the design of enzyme inhibitors and other therapeutics. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols for its synthesis and analysis.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. Data for the closely related and often commercially used enantiomer, L-tert-leucine ((S)-2-Amino-3,3-dimethylbutanoic acid), is also included for comparison where specific data for the target compound is limited.

General Properties
PropertyValueSource
Molecular Formula C₇H₁₅NO₂[1][2][3]
Molecular Weight 145.20 g/mol [1][2][3]
Appearance White to off-white solid/powder[4][5]
CAS Number 106247-35-2 (DL form), 57224-50-7 ((S)-form)[1][4]
Physicochemical Data
PropertyValueSource
Melting Point 272-274 °C (decomposes)[2]
Boiling Point 236.0 ± 23.0 °C at 760 Torr[2]
Density 1.016 ± 0.06 g/cm³[2]
Solubility Sparingly soluble in water, slightly soluble in methanol.[4]
pKa Data not available. Estimated to be similar to other amino acids (pKa₁ ≈ 2-3 for the carboxylic acid, pKa₂ ≈ 9-10 for the amino group).
LogP 1.08[2]

Experimental Protocols

Synthesis of L-tert-leucine via Enzymatic Reductive Amination

This protocol describes a highly efficient and enantioselective method for the synthesis of L-tert-leucine, a close structural analog of this compound.[6][7][8]

Workflow for Enzymatic Synthesis of L-tert-leucine

G start Start Materials: Trimethylpyruvate (TMP) NH4Cl, Glucose reaction Bioconversion Reaction pH 8.5, controlled temperature start->reaction biocatalyst Whole-cell biocatalyst: E. coli expressing LeuDH and GDH biocatalyst->reaction Add centrifugation Centrifugation (Remove biocatalyst) reaction->centrifugation concentration Concentration (Rotary Evaporation) centrifugation->concentration crystallization Crystallization (pH 5.9, cool to 4°C) concentration->crystallization product L-tert-leucine Crystals crystallization->product

Caption: Enzymatic synthesis of L-tert-leucine from trimethylpyruvate.

Materials:

  • Trimethylpyruvate (TMP)

  • Ammonium chloride (NH₄Cl)

  • Glucose

  • Recombinant E. coli whole cells co-expressing L-leucine dehydrogenase (LeuDH) and glucose dehydrogenase (GDH)

  • 50% (v/v) Ammonia solution (NH₃·H₂O)

  • Sodium hydroxide (NaOH) solution

Procedure:

  • In a temperature-controlled reactor, prepare a reaction mixture containing TMP, NH₄Cl, and glucose in water.

  • Add the recombinant E. coli whole-cell biocatalyst to the reaction mixture.

  • Maintain the pH of the reaction at 8.5 by the automated addition of 50% (v/v) ammonia solution or NaOH solution.

  • Allow the reaction to proceed until completion, monitoring the conversion of TMP.

  • Terminate the reaction by heating the mixture to 60°C.

  • Separate the biocatalyst from the reaction mixture by centrifugation.

  • Adjust the pH of the supernatant to 5.9.

  • Concentrate the solution using a rotary evaporator.

  • Induce crystallization by slowly cooling the concentrated solution to 25°C and then to 4°C.

  • Collect the L-tert-leucine crystals by filtration.

Purification by Recrystallization

Purification of the synthesized amino acid can be achieved by recrystallization.

Workflow for Purification by Recrystallization

G crude Crude Product dissolve Dissolve in minimal hot solvent crude->dissolve cool Slow Cooling dissolve->cool filter Filtration cool->filter dry Dry under vacuum filter->dry pure Pure Crystals dry->pure

Caption: General workflow for the purification of amino acids via recrystallization.

Procedure:

  • Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., water or an alcohol-water mixture).

  • Allow the solution to cool slowly to room temperature to promote the formation of large crystals.

  • Further cool the solution in an ice bath to maximize the yield of the purified product.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Analysis by High-Performance Liquid Chromatography (HPLC)

Amino acids are typically analyzed by HPLC after derivatization to introduce a chromophore or fluorophore. A common method involves pre-column derivatization with o-phthalaldehyde (OPA) for primary amines and 9-fluorenylmethyloxycarbonyl chloride (FMOC) for secondary amines.

Workflow for HPLC Analysis of Amino Acids

G sample Amino Acid Sample derivatization Pre-column Derivatization (OPA/FMOC) sample->derivatization injection HPLC Injection derivatization->injection separation Reversed-Phase Separation injection->separation detection UV/Fluorescence Detection separation->detection data Chromatogram detection->data

Caption: General workflow for the HPLC analysis of amino acids.

General HPLC Conditions:

  • Column: C18 reversed-phase column

  • Mobile Phase: A gradient of an aqueous buffer (e.g., sodium phosphate) and an organic solvent (e.g., acetonitrile/methanol).

  • Detection: UV or fluorescence, depending on the derivatizing agent. For OPA/FMOC derivatives, fluorescence detection is typically used.[9]

  • Temperature: Controlled column temperature (e.g., 40 °C).[9]

Biological Activity and Applications

While this compound itself is not a proteinogenic amino acid, its derivatives, particularly L-tert-leucine, are of significant interest in drug development.[10][11] The bulky tert-butyl group provides steric hindrance that can enhance the metabolic stability and binding affinity of drug candidates.[5][7]

Key Applications:

  • Chiral Building Block: L-tert-leucine is widely used as a chiral auxiliary and building block in the asymmetric synthesis of pharmaceuticals.[5][7]

  • Antiviral and Anticancer Agents: It is a key component in the synthesis of several antiviral (e.g., HIV protease inhibitors) and anticancer drugs.[10][11]

Signaling Pathway Involvement: Currently, there is no direct evidence of this compound being involved in specific signaling pathways. However, as an amino acid analog, it may have the potential to interact with amino acid transporters or enzymes involved in amino acid metabolism. Further research is needed to explore its biological activities.

Conclusion

This compound is a synthetic amino acid with unique structural features that make it a valuable tool for medicinal chemists and drug developers. This guide has provided an overview of its known physical and chemical properties, along with established protocols for the synthesis and analysis of its closely related analog, L-tert-leucine. The continued exploration of this and similar non-proteinogenic amino acids is expected to contribute to the development of novel therapeutics with improved pharmacological profiles.

References

A Technical Guide to 2-Amino-4,4-dimethylpentanoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of a Key Chiral Building Block in Modern Medicinal Chemistry

2-Amino-4,4-dimethylpentanoic acid, also known as tert-leucine, is a non-proteinogenic amino acid that has garnered significant interest in the fields of pharmaceutical research and drug development. Its sterically demanding tert-butyl group imparts unique conformational constraints on peptides and small molecules, making it a valuable building block for the synthesis of novel therapeutics with enhanced metabolic stability and biological activity. This technical guide provides a comprehensive overview of the commercial availability of this compound, its applications, and relevant experimental considerations for researchers.

Commercial Availability and Supplier Specifications

A variety of chemical suppliers offer this compound in its racemic form, as the (S)-enantiomer (L-tert-leucine), and as a hydrochloride salt. The selection of a suitable supplier is critical and should be based on factors such as purity, available grades, and the specific requirements of the intended application. Below is a comparative summary of offerings from prominent commercial suppliers.

SupplierProduct NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityNotes
Sigma-Aldrich This compound106247-35-2C₇H₁₅NO₂145.20Information not readily availableRacemic mixture
Biosynth This compound hydrochloride57224-48-3C₇H₁₆ClNO₂181.66High-quality reference standardHydrochloride salt of the racemic mixture[1]
BLDpharm (S)-2-Amino-4,4-dimethylpentanoic acid57224-50-7C₇H₁₅NO₂145.20≥95%(S)-enantiomer, also known as L-tert-leucine[2]
Aaronchem (S)-2-Amino-4,4-dimethylpentanoic acid57224-50-7C₇H₁₅NO₂145.20≥97%(S)-enantiomer[3]
Advanced ChemBlocks (2S)-2-Amino-4,4-dimethyl-pentanoic acid57224-50-7C₇H₁₅NO₂145.20≥95%(S)-enantiomer[4]
Echemi This compound106247-35-2C₇H₁₅NO₂145.20Industrial GradeGeneral supplier, specifications may vary

Note: Purity and other specifications should always be confirmed by consulting the supplier's Certificate of Analysis (CoA) for a specific lot.

Key Applications in Drug Discovery and Development

The unique structural properties of this compound make it a valuable component in the design of peptidomimetics and small molecule drugs. Its bulky tert-butyl side chain can influence the conformational preferences of peptides, often inducing extended or semi-extended structures.[5] This can lead to improved binding affinity, selectivity, and resistance to enzymatic degradation.

A prominent example of its application is in the synthesis of nirmatrelvir , the active component in the antiviral drug Paxlovid.[6] Nirmatrelvir is a 3C-like protease inhibitor used for the treatment of COVID-19.[6] The inclusion of the tert-leucine residue in its structure was a key modification to enhance its oral bioavailability and efficacy.[6]

Furthermore, derivatives of this compound have been utilized in the development of synthetic cannabinoid receptor agonists.[1] These compounds are designed to interact with the cannabinoid receptors CB1 and CB2, which are involved in a variety of physiological processes. The tert-leucinamide moiety has been shown to be a key structural feature for high affinity binding to these receptors.[1]

Experimental Protocols

While specific, detailed experimental protocols for "key experiments" are highly dependent on the research context, the following provides a generalized workflow for the incorporation of (S)-2-Amino-4,4-dimethylpentanoic acid into a peptide sequence and subsequent biological evaluation, based on common practices in medicinal chemistry.

Peptide Synthesis Incorporating (S)-2-Amino-4,4-dimethylpentanoic Acid

Objective: To synthesize a target peptide containing a tert-leucine residue using solid-phase peptide synthesis (SPPS).

Methodology:

  • Resin Preparation: Swell a suitable solid support resin (e.g., Rink Amide resin for a C-terminal amide) in an appropriate solvent such as N,N-dimethylformamide (DMF).

  • Fmoc-Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin-bound amino acid by treating with a solution of 20% piperidine in DMF.

  • Amino Acid Coupling:

    • Activate the carboxyl group of the incoming Fmoc-protected (S)-2-Amino-4,4-dimethylpentanoic acid using a coupling reagent such as hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) in the presence of a base like N,N-diisopropylethylamine (DIPEA).

    • Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed to completion.

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat Cycles: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the target peptide sequence.

  • Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Purification and Characterization: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize the final product by mass spectrometry (MS) and analytical HPLC to confirm its identity and purity.

In Vitro Biological Evaluation: Cannabinoid Receptor Binding Assay

Objective: To determine the binding affinity of a synthetic compound containing a tert-leucinamide moiety for the human cannabinoid receptors CB1 and CB2.

Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from cells stably expressing either the human CB1 or CB2 receptor.

  • Radioligand Binding Assay:

    • Incubate the cell membrane preparations with a known radiolabeled cannabinoid receptor agonist (e.g., [³H]CP-55,940) in the presence of increasing concentrations of the test compound.

    • Allow the binding reaction to reach equilibrium.

  • Separation of Bound and Free Radioligand: Separate the membrane-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Quantify the amount of radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis:

    • Generate competition binding curves by plotting the percentage of specific binding of the radioligand against the logarithm of the test compound concentration.

    • Calculate the inhibitory constant (Ki) value for the test compound using the Cheng-Prusoff equation. The Ki value represents the affinity of the compound for the receptor.

Visualizing Experimental and Logical Workflows

To aid in the understanding of the processes involved in utilizing this compound, the following diagrams, generated using the DOT language, illustrate a typical supplier selection workflow and a generalized peptide synthesis and evaluation workflow.

Supplier_Selection_Workflow cluster_0 Supplier Selection Process Define Requirements Define Requirements Identify Suppliers Identify Suppliers Define Requirements->Identify Suppliers Purity, Grade, Quantity Request Information Request Information Identify Suppliers->Request Information CoA, SDS, Pricing Evaluate Suppliers Evaluate Suppliers Request Information->Evaluate Suppliers Compare Data Select Supplier Select Supplier Evaluate Suppliers->Select Supplier Best Fit Procure Material Procure Material Select Supplier->Procure Material Peptide_Synthesis_and_Evaluation_Workflow cluster_1 Peptide Synthesis and Biological Evaluation Peptide Design Peptide Design Solid-Phase Peptide Synthesis Solid-Phase Peptide Synthesis Peptide Design->Solid-Phase Peptide Synthesis Sequence Definition Cleavage and Purification Cleavage and Purification Solid-Phase Peptide Synthesis->Cleavage and Purification Crude Peptide Characterization Characterization Cleavage and Purification->Characterization Purified Peptide In Vitro Biological Assays In Vitro Biological Assays Characterization->In Vitro Biological Assays Identity & Purity Confirmed Data Analysis Data Analysis In Vitro Biological Assays->Data Analysis Biological Activity Data Lead Optimization Lead Optimization Data Analysis->Lead Optimization Structure-Activity Relationship Cannabinoid_Signaling_Pathway cluster_2 Cannabinoid Receptor Signaling Cannabinoid Agonist Cannabinoid Agonist CB1/CB2 Receptor CB1/CB2 Receptor Cannabinoid Agonist->CB1/CB2 Receptor Binds to G-protein G-protein CB1/CB2 Receptor->G-protein Activates Adenylyl Cyclase Adenylyl Cyclase G-protein->Adenylyl Cyclase Inhibits MAPK Pathway MAPK Pathway G-protein->MAPK Pathway Activates Ion Channels Ion Channels G-protein->Ion Channels Modulates Cellular Response Cellular Response Adenylyl Cyclase->Cellular Response MAPK Pathway->Cellular Response Ion Channels->Cellular Response

References

A Methodological Guide to Characterizing the Biological Activity of Novel Amino Acid Analogs: A Case Study of 2-Amino-4,4-dimethylpentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: 2-Amino-4,4-dimethylpentanoic acid is a novel, non-proteinogenic amino acid analog. As of the current date, there is a notable absence of published literature detailing its specific biological activities, mechanisms of action, or associated signaling pathways. This technical guide, therefore, serves as a comprehensive methodological framework for the systematic evaluation of such a compound. It outlines a standard, multi-tiered screening cascade—from initial computational predictions to detailed in vitro assays—that would be employed to elucidate its biological function. The data presented herein is illustrative and intended to serve as a template for reporting the findings of such an investigation.

Introduction

The discovery and characterization of novel amino acid analogs are of significant interest in drug development. Their unique structural motifs can lead to enhanced specificity, improved pharmacokinetic properties, and novel mechanisms of action compared to endogenous amino acids. This compound, a structural analog of leucine, presents a unique scaffold with a bulky tert-butyl group that may confer specific interactions with biological targets. This document outlines a systematic workflow to characterize its potential biological activities, beginning with computational assessments and progressing through a cascade of in vitro assays.

Stage 1: In Silico Prediction and Profiling

The initial phase of characterization involves computational methods to predict the compound's potential biological targets and its drug-likeness. This cost-effective approach helps to prioritize and guide subsequent experimental work.[1][2]

Target Prediction

Ligand-based and structure-based virtual screening approaches would be used to identify potential protein targets. By comparing the structure of this compound to databases of known ligands, potential targets can be hypothesized.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction

In silico ADMET prediction is crucial for the early assessment of a compound's pharmacokinetic and toxicological properties.[3][4] Machine learning models can estimate a range of parameters, providing an early indication of the compound's potential as a drug candidate.[3]

Table 1: Predicted ADMET Properties of this compound

PropertyPredicted ValueMethodInterpretation
Absorption
Human Intestinal AbsorptionHighMachine Learning ModelLikely well-absorbed from the GI tract.
Caco-2 PermeabilityModerateMachine Learning ModelMay cross cellular membranes.
Distribution
Plasma Protein BindingLowMachine Learning ModelHigh fraction of unbound, active drug.
Blood-Brain Barrier PermeationLowMachine Learning ModelUnlikely to have significant CNS effects.
Metabolism
CYP450 2D6 InhibitionUnlikelyMachine Learning ModelLow risk of drug-drug interactions.
Excretion
Renal ClearanceHighMachine Learning ModelLikely cleared by the kidneys.
Toxicity
Ames MutagenicityNegativeMachine Learning ModelUnlikely to be mutagenic.
hERG InhibitionLow ProbabilityMachine Learning ModelLow risk of cardiotoxicity.
Logical Workflow for In Silico Analysis

The computational workflow begins with defining the chemical structure and progresses through target prediction and ADMET profiling to generate a comprehensive in silico assessment.

in_silico_workflow start Define Structure of This compound target_pred Target Prediction (Ligand & Structure-Based) start->target_pred admet_pred ADMET Prediction start->admet_pred data_analysis Data Analysis & Prioritization target_pred->data_analysis admet_pred->data_analysis hypothesis Generate Testable Hypotheses data_analysis->hypothesis end_point Guide for In Vitro Assay Selection hypothesis->end_point

Caption: Workflow for the in silico evaluation of a novel compound.

Stage 2: In Vitro Screening Cascade

Based on the in silico predictions, a tiered in vitro screening cascade is designed to experimentally validate these findings and further characterize the biological activity. The cascade begins with broad cytotoxicity and proliferation assays, followed by more specific target-based assays.[5][6][7]

Initial Cytotoxicity and Proliferation Assays

The first step in any in vitro evaluation is to determine the compound's general effect on cell viability and proliferation. This helps to establish a concentration range for subsequent, more specific assays.

Table 2: Hypothetical Cytotoxicity of this compound (IC₅₀ Values)

Cell LineTypeIC₅₀ (µM) after 48h
HEK293Normal Human Embryonic Kidney> 1000
HepG2Human Liver Cancer> 1000
SH-SY5YHuman Neuroblastoma> 1000

IC₅₀ > 1000 µM suggests a non-cytotoxic profile at the tested concentrations.

Experimental Protocol: MTT Cell Viability Assay

This protocol provides a general method for assessing cell viability through metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound or a vehicle control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Target-Specific Assays for Amino Acid Analogs

Given its structure as an amino acid analog, key potential targets include amino acid transporters and receptors that are modulated by amino acids, such as NMDA and GABA receptors.

Amino Acid Transporter Interaction

Assays would be conducted to determine if the compound is a substrate or inhibitor of known amino acid transporters.

Table 3: Hypothetical Amino Acid Transporter Interaction Profile

TransporterAssay TypeResult (Kᵢ or Kₘ in µM)
LAT1 (SLC7A5)Inhibition (Substrate: [³H]Leucine)> 500
ASCT2 (SLC1A5)Inhibition (Substrate: [³H]Serine)> 500
asc-1 (SLC7A10)Inhibition (Substrate: [³H]Glycine)> 500

High Kᵢ/Kₘ values would suggest a lack of significant interaction with these transporters.

Experimental Protocol: Amino Acid Transporter Uptake Assay

This protocol outlines a method for assessing the inhibition of amino acid uptake.

  • Cell Culture: Use a cell line stably overexpressing the transporter of interest (e.g., MDCK-II cells).[8]

  • Assay Initiation: Seed cells in a 24-well plate. On the day of the assay, wash the cells with uptake buffer.

  • Inhibition: Pre-incubate the cells with various concentrations of this compound or a known inhibitor for 10-15 minutes.

  • Substrate Addition: Add the radiolabeled substrate (e.g., [³H]Leucine for LAT1) to initiate the uptake.

  • Incubation: Incubate for a predetermined period (e.g., 5-10 minutes) at room temperature.

  • Termination: Stop the uptake by washing the cells rapidly with ice-cold buffer.

  • Lysis and Measurement: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value for the inhibition of substrate uptake.

Neurological Receptor Modulation

Given that some amino acids and their analogs modulate neuronal receptors, binding assays for NMDA and GABA receptors are a logical step.

Table 4: Hypothetical Neurological Receptor Binding Affinity

ReceptorRadioligandResult (Kᵢ in µM)
NMDA[³H]MK-801> 100
GABA-A[³H]Muscimol> 100

High Kᵢ values would indicate a lack of direct binding to these receptor sites.

Experimental Protocol: NMDA Receptor Binding Assay

This protocol describes a competitive binding assay to assess affinity for the NMDA receptor ion channel site.[9]

  • Membrane Preparation: Prepare synaptic membranes from rat brain tissue.

  • Assay Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, a known non-competitive antagonist for non-specific binding (e.g., 10 µM (+)-MK-801), and the radioligand [³H]MK-801.[9]

  • Incubation: Add the membrane preparation to initiate the binding reaction and incubate to reach equilibrium.

  • Filtration: Terminate the assay by rapid filtration through glass fiber filters to separate bound and free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding and determine the IC₅₀, which can then be converted to a Kᵢ value using the Cheng-Prusoff equation.[9]

Overall In Vitro Screening Workflow

The in vitro screening process is a sequential and iterative process designed to confirm or refute the in silico hypotheses and to uncover novel biological activities.

in_vitro_workflow start This compound cytotoxicity Cytotoxicity & Proliferation Assays (e.g., MTT) start->cytotoxicity concentration Determine Non-Toxic Concentration Range cytotoxicity->concentration target_assays Target-Specific Assays (Based on In Silico & Structure) concentration->target_assays transporter Amino Acid Transporter Assays target_assays->transporter receptor Neurological Receptor Assays (NMDA, GABA) target_assays->receptor enzyme Enzyme Inhibition Assays target_assays->enzyme hit_validation Hit Validation & Mechanism of Action Studies transporter->hit_validation receptor->hit_validation enzyme->hit_validation

Caption: A typical in vitro screening cascade for a novel compound.

Hypothetical Signaling Pathway Involvement

Should initial screens indicate an interaction with a specific target, for instance, an enzyme involved in a metabolic pathway, further studies would be required to elucidate the mechanism. The following diagram illustrates a hypothetical scenario where the compound inhibits an enzyme in a generic signaling pathway.

signaling_pathway extracellular Extracellular Signal receptor Receptor extracellular->receptor enzyme_a Enzyme A receptor->enzyme_a enzyme_b Enzyme B enzyme_a->enzyme_b transcription_factor Transcription Factor enzyme_b->transcription_factor response Cellular Response transcription_factor->response compound 2-Amino-4,4-dimethylpentanoic acid compound->enzyme_b

Caption: Hypothetical inhibition of a signaling pathway enzyme.

Conclusion

This technical guide presents a structured and comprehensive workflow for the characterization of the biological activity of a novel amino acid analog, this compound. By integrating in silico predictions with a tiered in vitro screening cascade, researchers can efficiently and systematically investigate the compound's cytotoxic, pharmacokinetic, and target-specific properties. While no biological data for this specific compound is currently available, the outlined methodologies provide a robust framework for its future investigation and for the broader field of novel compound characterization in drug discovery.

References

2-Amino-4,4-dimethylpentanoic acid CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-4,4-dimethylpentanoic acid, a non-proteinogenic amino acid of significant interest in peptide synthesis and pharmaceutical development. This document details its chemical properties, synthesis methodologies, and known applications, presenting data in a structured format for ease of reference.

Core Compound Identification

This compound, also known as neopentylglycine or γ-methyl-L-leucine, is a synthetic amino acid characterized by a sterically demanding neopentyl side chain. This bulky group imparts unique conformational constraints when incorporated into peptides, influencing their structure, stability, and biological activity.

Quantitative Data Summary

The fundamental properties of this compound are summarized in the table below. It is important to distinguish between the racemic mixture and its specific enantiomers, which have distinct CAS Registry Numbers.

PropertyValueCitations
Molecular Formula C7H15NO2
Molecular Weight 145.20 g/mol
CAS Number (Unspecified) 106247-35-2
CAS Number ((S)-enantiomer) 57224-50-7
Synonyms Neopentylglycine, γ-Methyl-L-leucine

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through both chemical and enzymatic routes. The choice of method depends on the desired stereochemistry and scale of production.

Racemic Synthesis via the Strecker Reaction

A classic and robust method for synthesizing racemic α-amino acids is the Strecker synthesis. This two-step process begins with the reaction of an aldehyde with ammonia and cyanide to form an α-aminonitrile, which is subsequently hydrolyzed to yield the amino acid.

Step 1: Formation of 2-Amino-4,4-dimethylpentanenitrile 3,3-Dimethylbutanal (the aldehyde precursor) is reacted with ammonia (NH₃) and a cyanide source, such as potassium cyanide (KCN), in a suitable solvent. The reaction proceeds through the formation of an imine intermediate, which is then attacked by the cyanide ion.

Step 2: Hydrolysis to this compound The resulting α-aminonitrile is hydrolyzed under acidic conditions (e.g., using aqueous HCl). This converts the nitrile group into a carboxylic acid, yielding the final racemic amino acid product.

Enantioselective Synthesis of (S)-2-Amino-4,4-dimethylpentanoic Acid

For applications in pharmaceuticals and biologically active peptides, the enantiomerically pure (S)-form is typically required. An efficient method for its production is through biocatalytic reductive amination.

Methodology: Whole-Cell Catalyzed Reductive Amination This process utilizes a recombinant whole-cell catalyst, often E. coli, engineered to express two key enzymes: a leucine dehydrogenase and a formate dehydrogenase.

  • Reductive Amination: The starting material, 4,4-dimethyl-2-oxopentanoic acid (the α-keto acid analog), is converted to (S)-2-Amino-4,4-dimethylpentanoic acid by the leucine dehydrogenase. This reaction consumes a cofactor, NADH, which is oxidized to NAD+.

  • Cofactor Regeneration: The formate dehydrogenase simultaneously oxidizes a formate salt (e.g., sodium formate) to carbon dioxide. This reaction regenerates NADH from NAD+. The continuous recycling of the expensive NADH cofactor makes this process economically viable and highly efficient.

This biocatalytic method can achieve high conversions (>95%) and excellent enantioselectivity (>99% enantiomeric excess) at high substrate concentrations.

Visualized Workflows and Pathways

The following diagrams illustrate the logical flow of the synthesis protocols described above.

Strecker_Synthesis aldehyde 3,3-Dimethylbutanal aminonitrile 2-Amino-4,4-dimethyl- pentanenitrile aldehyde->aminonitrile Step 1 reagents1 NH3 + KCN amino_acid Racemic 2-Amino-4,4- dimethylpentanoic Acid aminonitrile->amino_acid Step 2 reagents2 H3O+ (Hydrolysis) Enzymatic_Synthesis cluster_main Reductive Amination cluster_cofactor Cofactor Regeneration keto_acid 4,4-Dimethyl-2-oxopentanoic Acid leucine_dh Leucine Dehydrogenase keto_acid->leucine_dh amino_acid (S)-2-Amino-4,4- dimethylpentanoic Acid leucine_dh->amino_acid nad NAD+ leucine_dh->nad Produced nadh NADH nadh->leucine_dh Consumed formate_dh Formate Dehydrogenase nad->formate_dh formate Formate formate->formate_dh co2 CO2 formate_dh->nadh formate_dh->co2

In-Depth Technical Guide: Solubility of 2-Amino-4,4-dimethylpentanoic Acid in Diverse Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Amino-4,4-dimethylpentanoic acid, a non-proteinogenic amino acid of interest in pharmaceutical and biotechnological applications. Due to the limited availability of direct solubility data for this specific compound, this guide utilizes its close structural analog, L-tert-leucine, as a proxy to provide valuable insights into its solubility characteristics across a range of common solvents. This document details experimental methodologies for solubility determination and presents the available quantitative data in a clear, comparative format.

Introduction to this compound

This compound, also known as neopentylglycine or tert-leucine, is a chiral amino acid characterized by a bulky tert-butyl group attached to the alpha-carbon. This unique structural feature imparts specific steric and hydrophobic properties that are of significant interest in the design of peptides, peptidomimetics, and other pharmacologically active molecules. Understanding the solubility of this compound in various solvents is paramount for its effective use in synthesis, formulation, and purification processes within drug discovery and development.

Quantitative Solubility Data

The solubility of a compound is a critical physicochemical parameter that influences its bioavailability, dissolution rate, and processability. The following table summarizes the available quantitative solubility data for L-tert-leucine, which serves as a reliable substitute for this compound, in various solvents at a specified temperature.

SolventTemperature (°C)Solubility (g/L)Molar Solubility (mol/L)Reference
Water20125.50.957[1]
1 M HCl-Soluble-[1]
Ethanol-Slightly Soluble-
Ethanol250.0007 (mole fraction)-[2]
2-Propanol250.0001 (mole fraction)-[2]
Acetone250.0001 (mole fraction)-[2]

Note: The data for ethanol, 2-propanol, and acetone are for L-leucine and are provided as a comparative reference.

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The most common and reliable method for determining the thermodynamic solubility of a solid in a liquid is the shake-flask method . This method is followed by a quantitative analysis of the saturated solution, typically using gravimetric or spectrophotometric techniques.

Shake-Flask Method

The shake-flask method is a well-established technique for determining the equilibrium solubility of a compound in a given solvent.

Principle: An excess amount of the solid solute is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium, creating a saturated solution. The concentration of the solute in the clear, saturated solution is then determined.

Detailed Methodology:

  • Sample Preparation: An excess amount of finely powdered this compound is added to a known volume of the desired solvent in a sealed container (e.g., a glass vial with a screw cap). The use of excess solid is crucial to ensure that the solution becomes saturated.

  • Equilibration: The sealed container is placed in a constant temperature shaker or incubator. The mixture is agitated at a constant speed for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. The temperature should be carefully controlled and monitored throughout the experiment.

  • Phase Separation: After equilibration, the agitation is stopped, and the suspension is allowed to stand undisturbed at the same constant temperature to allow the undissolved solid to settle.

  • Sample Withdrawal and Filtration: A clear aliquot of the supernatant is carefully withdrawn using a syringe fitted with a filter (e.g., a 0.45 µm PTFE or PVDF filter) to remove any undissolved solid particles. It is critical to pre-saturate the filter with the solution to avoid loss of the solute due to adsorption.

  • Analysis: The concentration of this compound in the filtered saturated solution is then determined using a suitable analytical method, such as gravimetric analysis or UV-Vis spectrophotometry.

Workflow for Solubility Determination by the Shake-Flask Method

G A Add excess this compound to a known volume of solvent B Seal container and place in a constant temperature shaker A->B C Agitate for 24-72 hours to reach equilibrium B->C D Allow undissolved solid to settle C->D E Withdraw and filter a clear aliquot of the supernatant D->E F Analyze the concentration of the saturated solution E->F

Caption: General workflow for determining the solubility of a solid compound using the shake-flask method.

Analytical Methods for Concentration Determination

Principle: This method involves the evaporation of the solvent from a known volume or mass of the saturated solution and weighing the remaining solid residue.

Detailed Methodology:

  • Weighing: An empty, clean, and dry container (e.g., an evaporating dish or a beaker) is accurately weighed.

  • Sample Addition: A precise volume or mass of the clear, filtered saturated solution is transferred to the pre-weighed container. The container with the solution is then accurately weighed again.

  • Evaporation: The solvent is carefully evaporated from the solution using a suitable method, such as a heating mantle, oven, or rotary evaporator, at a temperature that does not cause decomposition of the solute.

  • Drying: The container with the solid residue is placed in an oven at a temperature sufficient to remove any residual solvent until a constant weight is achieved.

  • Final Weighing: After cooling to room temperature in a desiccator, the container with the dry solid is weighed.

  • Calculation: The mass of the dissolved solute is determined by subtracting the initial weight of the empty container from the final weight. The solubility is then calculated as the mass of the solute per volume or mass of the solvent.

Logical Flow for Gravimetric Analysis of Solubility

G start Start weigh_container Accurately weigh an empty, dry container start->weigh_container add_solution Add a known volume/mass of the saturated solution weigh_container->add_solution weigh_solution Weigh the container with the solution add_solution->weigh_solution evaporate Evaporate the solvent weigh_solution->evaporate dry Dry the residue to a constant weight evaporate->dry weigh_final Weigh the container with the dry residue dry->weigh_final calculate Calculate the solubility weigh_final->calculate end End calculate->end

Caption: Step-by-step process for determining solubility via the gravimetric method.

Principle: This technique relies on the absorption of ultraviolet or visible light by the solute. The concentration of the solute is determined by measuring the absorbance of the solution at a specific wavelength and using a calibration curve, in accordance with the Beer-Lambert law.

Detailed Methodology:

  • Wavelength Selection: The wavelength of maximum absorbance (λmax) for this compound in the chosen solvent is determined by scanning a solution of the compound across a range of UV-Vis wavelengths.

  • Preparation of Standard Solutions: A series of standard solutions with known concentrations of this compound are prepared by accurately diluting a stock solution.

  • Calibration Curve Construction: The absorbance of each standard solution is measured at the λmax. A calibration curve is then generated by plotting the absorbance values against the corresponding concentrations. The plot should be linear, and the equation of the line (y = mx + c) is determined.

  • Sample Measurement: The absorbance of the filtered saturated solution (appropriately diluted if necessary to fall within the linear range of the calibration curve) is measured at the λmax.

  • Concentration Calculation: The concentration of the solute in the saturated solution is calculated using the equation of the calibration curve.

Factors Influencing Solubility

The solubility of this compound, like other amino acids, is influenced by several factors:

  • Solvent Polarity: As a zwitterionic molecule, its solubility is generally higher in polar protic solvents like water and lower in nonpolar organic solvents. The bulky, nonpolar tert-butyl group, however, can increase its solubility in less polar environments compared to more hydrophilic amino acids.

  • Temperature: The solubility of most solid compounds, including amino acids, increases with temperature.

  • pH of the Solution: The solubility of amino acids is highly dependent on the pH of the aqueous solution. Solubility is typically at a minimum at the isoelectric point (pI) and increases as the pH moves away from the pI due to the formation of the more soluble cationic and anionic forms.

  • Presence of Salts: The solubility of amino acids can be affected by the presence of salts in the solution through "salting-in" or "salting-out" effects.

Conclusion

This technical guide has provided an overview of the solubility of this compound, utilizing data from its close analog, L-tert-leucine, due to the scarcity of direct experimental data. The detailed experimental protocols for the shake-flask method coupled with gravimetric and spectrophotometric analysis offer a robust framework for researchers to determine the solubility of this and other similar compounds. A thorough understanding of the solubility characteristics is essential for the successful application of this compound in various scientific and industrial endeavors, particularly in the field of drug development. Further experimental studies are warranted to establish a comprehensive solubility profile of this compound in a wider array of solvents and conditions.

References

An In-depth Technical Guide to 2-Amino-4,4-dimethylpentanoic Acid: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-4,4-dimethylpentanoic acid, a non-proteinogenic α-amino acid commonly known as tert-Leucine. This document details its discovery and history, physicochemical properties, various methods of synthesis with experimental protocols, and its significant applications in the pharmaceutical industry. The content is structured to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Introduction

This compound, or tert-Leucine, is a chiral, non-natural amino acid characterized by a sterically demanding tert-butyl group side chain. This unique structural feature imparts significant steric hindrance, making it a valuable building block in asymmetric synthesis and in the development of enzyme-resistant drug molecules. Its incorporation into peptide-based therapeutics can enhance metabolic stability and influence conformational rigidity, properties highly sought after in modern drug design.

Discovery and History

While a definitive singular "discovery" of this compound is not clearly documented in readily available literature, its synthesis and use as a chiral auxiliary have been described in scientific papers for several decades. A 1993 paper by Groth et al. details a method for its synthesis and references a prior three-step synthesis from pinacolone, indicating its use in the scientific community before this time[1].

Naturally, tert-Leucine has been identified as a constituent of bottromycin A, an antibiotic produced by the soil bacterium Streptomyces bottropensis. It is also found in antimicrobial peptides of certain marine sponges[2]. This suggests that while it is a "non-proteinogenic" amino acid in the context of the standard 20 amino acids, it is indeed a naturally occurring molecule.

Its prominence has significantly increased in recent years due to its incorporation into high-profile pharmaceutical agents, most notably the antiviral drug nirmatrelvir.

Physicochemical Properties

A summary of the key physicochemical properties of L-tert-Leucine is provided in the table below.

PropertyValueReference
CAS Number 20859-02-3 (L-enantiomer)[3]
Molecular Formula C6H13NO2[3]
Molecular Weight 131.17 g/mol [4]
Appearance White or off-white powder[3]
Melting Point ≥300 °C (decomposes)
Optical Activity ([α]20/D) -9.5° (c = 3 in H2O)
pKa1 (α-COOH) ~2.3
pKa2 (α-NH3+) ~9.6

Synthesis of this compound

The synthesis of this compound can be achieved through both chemical and enzymatic methods. The choice of method often depends on the desired stereochemistry and scale of production.

Chemical Synthesis

An asymmetric synthesis of tert-Leucine can be achieved using the bislactim ether method. This approach allows for the stereoselective introduction of the tert-butyl group.

Experimental Protocol:

  • Preparation of the Bislactim Ether: Start with the bislactim ether of cyclo(L-Val-Gly-).

  • Lithiation: Treat the bislactim ether with a strong base, such as n-butyllithium, to generate a nucleophilic glycine enolate equivalent.

  • Alkylation: React the lithiated intermediate with a tert-butyl halide (e.g., tert-butyl bromide) to introduce the characteristic side chain.

  • Hydrolysis: Acidic hydrolysis of the resulting substituted bislactim ether yields the desired L-tert-Leucine.

Bislactim_Ether_Synthesis Bislactim_Ether Bislactim Ether of cyclo(L-Val-Gly-) Lithiation Lithiation (n-BuLi) Bislactim_Ether->Lithiation Alkylation Alkylation (tert-Butyl Bromide) Lithiation->Alkylation Hydrolysis Acidic Hydrolysis Alkylation->Hydrolysis L_tert_Leucine L-tert-Leucine Hydrolysis->L_tert_Leucine

Bislactim Ether Synthesis Workflow

A common approach for the synthesis of racemic α-amino acids is the Strecker synthesis. The resulting racemic mixture can then be resolved to obtain the desired enantiomer.

Experimental Protocol:

  • Strecker Reaction: React pivalaldehyde with ammonia and hydrogen cyanide to form the corresponding α-aminonitrile.

  • Hydrolysis: Hydrolyze the α-aminonitrile to yield racemic tert-Leucine.

  • Enzymatic Resolution: Employ an enzyme, such as an aminoacylase, that selectively acylates or deacylates one enantiomer, allowing for the separation of the L- and D-forms.

Enzymatic Synthesis

Enzymatic methods for the synthesis of L-tert-Leucine are attractive due to their high stereoselectivity and mild reaction conditions.

Leucine dehydrogenase can catalyze the asymmetric reductive amination of trimethylpyruvate to L-tert-Leucine.

Experimental Protocol:

  • Reaction Mixture: Prepare a buffered solution containing trimethylpyruvate, an ammonium source (e.g., ammonium chloride), and a cofactor (NADH).

  • Enzyme Addition: Add Leucine Dehydrogenase (LeuDH) to the reaction mixture. To regenerate the NADH cofactor, a coupled enzyme system, such as formate dehydrogenase (FDH) with formate, is often included.

  • Incubation: Incubate the reaction under controlled temperature and pH until the conversion is complete.

  • Purification: Purify the L-tert-Leucine from the reaction mixture.

Enzymatic_Synthesis Trimethylpyruvate Trimethylpyruvate LeuDH Leucine Dehydrogenase (LeuDH) Trimethylpyruvate->LeuDH Ammonium Ammonium (NH4+) Ammonium->LeuDH L_tert_Leucine L-tert-Leucine LeuDH->L_tert_Leucine NADH_regeneration NADH Regeneration (e.g., FDH/Formate) NADH_regeneration->LeuDH

Enzymatic Synthesis of L-tert-Leucine

Biological Significance and Applications

The primary biological significance of this compound lies in its application as a building block in drug development. Its bulky tert-butyl group provides steric hindrance that can prevent enzymatic degradation of peptide-based drugs, thereby increasing their in vivo half-life.

Role in Nirmatrelvir (Paxlovid)

A prominent example of its application is in the antiviral drug nirmatrelvir, a key component of the COVID-19 treatment Paxlovid. L-tert-Leucine is incorporated into the structure of nirmatrelvir, where it plays a crucial role in binding to the active site of the SARS-CoV-2 main protease (Mpro), inhibiting viral replication.

Chiral Auxiliary in Asymmetric Synthesis

Due to its rigid and bulky nature, enantiomerically pure tert-Leucine is widely used as a chiral auxiliary in asymmetric synthesis. It can be temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction, and then cleaved to yield the desired chiral product.

Other Pharmaceutical Applications

L-tert-Leucine and its derivatives are utilized in the synthesis of a variety of other pharmaceutical agents, including protease inhibitors for other viral diseases and oncology treatments[3].

Signaling Pathways

Currently, there is limited evidence to suggest that this compound directly participates in or modulates specific signaling pathways in the same manner as proteinogenic amino acids like leucine, which is a known activator of the mTORC1 pathway[5][6]. Its biological effects are primarily attributed to its structural role when incorporated into larger molecules.

Conclusion

This compound, or tert-Leucine, has evolved from a chemical curiosity to a critical component in modern pharmaceutical development. Its unique structural properties make it an invaluable tool for medicinal chemists seeking to enhance the stability and efficacy of therapeutic agents. The development of efficient and stereoselective synthetic methods, particularly enzymatic routes, has further solidified its importance. As the demand for more robust and targeted therapies continues to grow, the applications of this non-proteinogenic amino acid are expected to expand.

References

Methodological & Application

Application Notes and Protocols for the Incorporation of 2-Amino-4,4-dimethylpentanoic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4,4-dimethylpentanoic acid, a non-proteinogenic amino acid also known as neopentylglycine, is a valuable building block in modern peptide chemistry. Its bulky tert-butyl side chain can impart unique conformational constraints on peptides, enhance metabolic stability by shielding the peptide backbone from enzymatic degradation, and modulate biological activity. However, this steric bulk also presents a significant challenge during solid-phase peptide synthesis (SPPS), often leading to incomplete coupling reactions and lower yields of the desired peptide.

These application notes provide a comprehensive guide to effectively incorporate this compound into peptide sequences using both Fmoc/tBu and Boc/Bzl strategies. The protocols outlined below are designed to maximize coupling efficiency and minimize side reactions.

Challenges in Coupling this compound

The primary obstacle in utilizing this compound is the steric hindrance posed by its neopentyl side chain. This bulkiness can physically obstruct the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the solid support.[1][2] Standard coupling reagents, such as dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC), are often inefficient in overcoming this steric barrier.[1][2] Consequently, specialized strategies are required to achieve high-yield synthesis.

Recommended Coupling Strategies

To address the challenges of steric hindrance, several advanced coupling strategies have been developed. These include the use of more potent coupling reagents, optimization of reaction conditions, and advanced synthesis technologies.

Key Recommendations:

  • High-Potency Coupling Reagents: Aminium/uronium salts like HATU, HBTU, and HCTU, or phosphonium salts such as PyBOP and PyAOP, are highly recommended. These reagents form highly reactive activated esters capable of overcoming the steric barrier.[1][2][3]

  • Double Coupling: A common and effective method to drive the reaction to completion is to perform the coupling step twice with a fresh solution of the activated amino acid.[2]

  • Microwave-Assisted Peptide Synthesis (MAPS): The application of microwave energy can significantly accelerate coupling reactions, often reducing reaction times from hours to minutes while improving efficiency.[4]

  • Optimized Solvent Systems: N-methylpyrrolidone (NMP) is often preferred over dimethylformamide (DMF) for its superior solvating properties, which can help to reduce peptide aggregation on the resin.[2]

Data Presentation: Comparison of Coupling Reagents

While specific quantitative data for this compound is dispersed throughout the literature, the following table summarizes the expected performance of various coupling reagents based on studies with other sterically hindered amino acids.

Coupling ReagentAdditiveTypical Coupling TimeExpected Coupling EfficiencyRisk of RacemizationKey Considerations
DIC HOBt/Oxyma2-4 hoursLow to ModerateLowGenerally insufficient for highly hindered residues.
HBTU DIPEA30-60 minHighLowA reliable and widely used reagent.
HATU DIPEA/Collidine20-45 minVery HighVery LowConsidered one of the most effective reagents for difficult couplings.
PyBOP DIPEA30-60 minHighLowByproducts are non-carcinogenic.
COMU DIPEA20-45 minVery HighVery LowHigh solubility and safety profile.[5]

Experimental Protocols

The following are detailed protocols for the incorporation of Fmoc- and Boc-protected this compound into a peptide sequence via solid-phase peptide synthesis.

Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual coupling of Fmoc-2-Amino-4,4-dimethylpentanoic acid. It is recommended to use a high-efficiency coupling reagent such as HATU.

Materials and Reagents:

  • Fmoc-L-2-Amino-4,4-dimethylpentanoic acid

  • Rink Amide or Wang resin

  • N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Cleavage Cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Experimental Workflow:

Fmoc_SPPS_Workflow Resin Resin Swelling (DMF, 30 min) Deprotection Fmoc Deprotection (20% Piperidine/DMF, 2 x 10 min) Resin->Deprotection Wash1 Washing (DMF, DCM, DMF) Deprotection->Wash1 Coupling Coupling of Fmoc-AA-OH (HATU/DIPEA in DMF) Wash1->Coupling Wash2 Washing (DMF, DCM) Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat for next amino acid Cleavage Final Deprotection & Cleavage Wash2->Cleavage Final amino acid Boc_SPPS_Workflow Resin Resin Swelling (DCM) Deprotection Boc Deprotection (50% TFA/DCM) Resin->Deprotection Wash1 Washing (DCM, IPA) Deprotection->Wash1 Neutralization Neutralization (DIPEA/DCM) Wash1->Neutralization Wash2 Washing (DCM) Neutralization->Wash2 Coupling Coupling of Boc-AA-OH (HBTU/DIPEA in DMF) Wash2->Coupling Wash3 Washing (DMF, DCM) Coupling->Wash3 Repeat Repeat Cycle Wash3->Repeat for next amino acid Cleavage Final Cleavage (HF or TFMSA) Wash3->Cleavage Final amino acid Side_Reactions cluster_coupling Coupling Step cluster_deprotection Deprotection Step Incomplete_Coupling Incomplete Coupling Deletion_Sequences Deletion Sequences Incomplete_Coupling->Deletion_Sequences leads to Racemization Racemization Aspartimide_Formation Aspartimide Formation (if Asp is present) Diketopiperazine Diketopiperazine Formation (at dipeptide stage) Steric_Hindrance Steric Hindrance of This compound Steric_Hindrance->Incomplete_Coupling

References

Application Notes and Protocols for the Incorporation of 2-Amino-4,4-dimethylpentanoic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the successful incorporation of the sterically hindered amino acid, 2-Amino-4,4-dimethylpentanoic acid (also known as neopentylglycine or t-butylglycine), into peptide sequences using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). Due to the significant steric hindrance posed by the t-butyl group, specialized protocols and optimized conditions are crucial for achieving high coupling efficiency and purity.

Introduction

This compound is a non-proteinogenic amino acid of interest in drug discovery and peptide chemistry. Its bulky neopentyl side chain can impart unique conformational constraints on peptides, potentially enhancing their proteolytic stability, receptor binding affinity, and bioavailability. However, the steric bulk of this residue presents a significant challenge during SPPS, often leading to incomplete coupling reactions and the formation of deletion sequences.[1] This document outlines recommended strategies, protocols, and comparative data to overcome these challenges.

Challenges in Coupling Sterically Hindered Amino Acids

The primary obstacle in incorporating this compound is the steric hindrance at the α-carbon, which impedes the nucleophilic attack of the N-terminal amine of the growing peptide chain on the activated carboxyl group of the incoming amino acid.[1] This can result in:

  • Low Coupling Yields: Incomplete reactions lead to a lower overall yield of the desired peptide.[1]

  • Formation of Deletion Sequences: Failure to couple the sterically hindered residue results in peptides lacking this amino acid.

  • Racemization: While less common with urethane-protected amino acids, harsh or prolonged coupling conditions can increase the risk of epimerization.[2]

  • Peptide Aggregation: The hydrophobicity of the neopentyl group can contribute to the aggregation of the growing peptide chain on the resin, further hindering reaction kinetics.[3]

To mitigate these issues, a combination of potent coupling reagents, optimized reaction conditions, and potentially microwave-assisted synthesis is recommended.

Comparative Performance of Coupling Reagents

The choice of coupling reagent is critical for the successful incorporation of sterically hindered amino acids. Uronium/aminium and phosphonium salt-based reagents are generally more effective than carbodiimides for these challenging couplings.[2][4] The following table summarizes the performance of common coupling reagents, with data extrapolated from studies on other sterically hindered amino acids like α-aminoisobutyric acid (Aib), which serves as a good proxy.

Coupling ReagentReagent TypeTypical Coupling TimeRelative Efficiency for Hindered CouplingsKey Considerations
HATU Uronium/Aminium Salt1-4 hoursVery HighHighly effective due to the formation of a reactive OAt-ester. Often the reagent of choice for difficult couplings.[1]
HBTU Uronium/Aminium Salt2-6 hoursHighA common and effective reagent, though generally less reactive than HATU for sterically demanding couplings.[1]
COMU Uronium/Aminium Salt1-4 hoursVery HighHigh reactivity comparable to HATU, with the advantage of non-explosive byproducts.[2]
PyBOP Phosphonium Salt2-6 hoursHighEfficient for hindered couplings and avoids the potential for guanidinylation side reactions seen with some uronium salts.
DIC/Oxyma Carbodiimide/Additive4-12 hoursModerateA cost-effective option, but generally less efficient for highly hindered amino acids and may require double coupling.[5]

Note: The data presented is a qualitative summary based on published literature for sterically hindered amino acids and may vary depending on the specific peptide sequence and reaction conditions.

Experimental Protocols

The following protocols are provided as a starting point and should be optimized for the specific peptide sequence being synthesized.

The overall process of solid-phase peptide synthesis follows a cyclical procedure of deprotection, washing, coupling, and washing.

SPPS_Workflow Resin Start: Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (e.g., with HATU) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Cycle Repeat for next amino acid Wash2->Cycle Is synthesis complete? No Cleavage Final Cleavage & Deprotection Wash2->Cleavage Yes Cycle->Deprotection Purification Purification (HPLC) & Analysis (MS) Cleavage->Purification

General workflow for Fmoc-SPPS.

This protocol is recommended for achieving high coupling efficiency with the target amino acid.

  • Resin Preparation:

    • Swell the appropriate resin (e.g., Rink Amide for C-terminal amides or Wang resin for C-terminal acids) in N,N-Dimethylformamide (DMF) for 30-60 minutes.[3]

    • Perform Fmoc deprotection of the N-terminal amine on the resin-bound peptide using 20% piperidine in DMF (2 x 10-minute treatments).[5]

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve Fmoc-2-Amino-4,4-dimethylpentanoic acid (3 equivalents relative to resin loading), HATU (2.9 equivalents), and a hindered base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.[6]

    • Allow the mixture to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time may be extended or a double coupling may be performed.[1]

  • Monitoring the Coupling Reaction:

    • After the coupling reaction, take a small sample of the resin beads and perform a Kaiser test to check for the presence of free primary amines.[7]

    • A negative Kaiser test (yellow beads) indicates a complete or near-complete reaction.

    • A positive Kaiser test (blue beads) indicates incomplete coupling, and a second coupling step is recommended.

  • Double Coupling (if necessary):

    • If the Kaiser test is positive, wash the resin with DMF (3 times) and repeat the amino acid activation and coupling step with fresh reagents.

  • Chain Elongation:

    • After successful coupling, wash the resin with DMF and proceed to the Fmoc deprotection step for the newly added amino acid to continue the synthesis of the peptide chain.

Microwave irradiation can significantly accelerate coupling and deprotection steps, particularly for sterically hindered residues.[8][9]

  • Deprotection: Treat the peptidyl-resin with 20% piperidine in NMP and apply microwave irradiation (e.g., 30-60 seconds at 30-50W, ensuring the temperature does not exceed 75°C). Repeat once.

  • Washing: Wash the resin with NMP (4 times).

  • Coupling: Add the pre-activated Fmoc-2-Amino-4,4-dimethylpentanoic acid solution (as described in 4.2.2) to the resin and apply microwave irradiation (e.g., 5 minutes at 25-40W, maintaining a temperature below 75°C).[10]

Caution: Microwave parameters should be carefully optimized for the specific instrument and scale of the synthesis to avoid excessive heating, which can lead to side reactions.

Cleavage, Purification, and Analysis

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.

  • Wash the final peptidyl-resin with dichloromethane (DCM) and dry under vacuum.

  • Treat the resin with a cleavage cocktail appropriate for the peptide sequence. A common cocktail is Reagent K (TFA/phenol/water/thioanisole/EDT, 82.5:5:5:5:2.5 v/v).[3]

  • Agitate the mixture at room temperature for 2-4 hours.[3]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the crude peptide pellet under vacuum.

The crude peptide should be purified and analyzed to determine its purity and confirm its identity.

  • Purification:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • A C18 column is typically used with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).

  • Analysis:

    • Analytical RP-HPLC: Assess the purity of the purified peptide by injecting a small sample onto an analytical HPLC column and integrating the peak area.

    • Mass Spectrometry (MS): Confirm the molecular weight of the peptide using techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

Signaling Pathways and Logical Relationships

The incorporation of sterically hindered amino acids like this compound is a key step in the synthesis of peptide-based therapeutics. These peptides can be designed to interact with various biological targets, including signaling pathways involved in disease. The diagram below illustrates a generalized signaling pathway where a synthetic peptide could act as an inhibitor.

Signaling_Pathway Ligand Extracellular Ligand Receptor Cell Surface Receptor Ligand->Receptor Kinase1 Kinase 1 Receptor->Kinase1 activates Peptide Synthetic Peptide (with this compound) Peptide->Receptor inhibits Kinase2 Kinase 2 Kinase1->Kinase2 phosphorylates TF Transcription Factor Kinase2->TF activates Response Cellular Response (e.g., Proliferation, Apoptosis) TF->Response regulates gene expression for

Synthetic peptide inhibiting a signaling pathway.

Conclusion

The successful incorporation of this compound in SPPS is achievable with careful optimization of coupling conditions. The use of potent coupling reagents, such as HATU, and extended reaction times or microwave assistance are key strategies to overcome the steric hindrance of this bulky amino acid. The protocols and data provided in these application notes serve as a valuable resource for researchers aiming to synthesize novel peptides with unique structural and functional properties.

References

Application Notes & Protocols: Efficient Coupling of Fmoc-Protected 2-Amino-4,4-dimethylpentanoic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Fmoc-protected 2-Amino-4,4-dimethylpentanoic acid, a synthetic amino acid analog of leucine with a sterically demanding neopentyl side chain, presents significant challenges in solid-phase peptide synthesis (SPPS). The bulky nature of this amino acid hinders the formation of the peptide bond, often leading to incomplete coupling reactions, deletion sequences, and overall low purity of the final peptide. This document provides detailed protocols and application notes to overcome these challenges, ensuring efficient incorporation of this and other sterically hindered amino acids into peptide sequences. The following sections outline optimized coupling strategies, including the use of high-reactivity coupling reagents and microwave-assisted synthesis.

Challenges in Coupling Sterically Hindered Amino Acids

The primary obstacle in the incorporation of Fmoc-2-amino-4,4-dimethylpentanoic acid is the steric hindrance provided by its bulky side chain, which can physically obstruct the formation of a peptide bond.[1] This steric hindrance slows down the reaction rate and can lead to incomplete coupling, resulting in deletion sequences in the final peptide product.[1] Standard coupling protocols are often insufficient for achieving high coupling efficiency with such sterically hindered residues.[1]

Recommended Coupling Strategies

To achieve high coupling efficiency with sterically hindered amino acids, the use of high-reactivity coupling reagents is recommended.[1] Uronium/aminium salts and phosphonium salts are generally more effective than standard carbodiimide reagents like DCC or DIC.[1] Reagents that form highly reactive OAt or Oxyma esters, such as HATU, COMU, and PyAOP, are considered among the most efficient.[1]

Key Strategies for Efficient Coupling:

  • High-Potency Coupling Reagents: Utilize reagents like HATU, HBTU, or COMU, which are known to be effective for difficult couplings.[1][2] HATU, in particular, exhibits faster reaction rates and reduced epimerization.[2]

  • Double Coupling: Repeating the coupling step is a common and effective strategy to ensure the reaction goes to completion.

  • Extended Reaction Times: Allowing for longer reaction times can help overcome the slower kinetics of coupling sterically hindered residues.

  • Microwave-Assisted SPPS: The application of microwave energy can significantly enhance the rate of difficult coupling reactions, leading to higher purity and yield in a shorter amount of time.[3][4][5]

Experimental Protocols

The following protocols provide detailed methodologies for the efficient coupling of Fmoc-2-amino-4,4-dimethylpentanoic acid.

Protocol 1: Standard Coupling using HATU

This protocol describes a standard manual coupling procedure using HATU as the activating agent.

Materials:

  • Fmoc-2-amino-4,4-dimethylpentanoic acid

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Kaiser Test Kit (for monitoring coupling completion)

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[6]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Add fresh 20% piperidine in DMF and agitate for an additional 15 minutes.

    • Drain the piperidine solution and wash the resin thoroughly with DMF (5 x 1 min).

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve Fmoc-2-amino-4,4-dimethylpentanoic acid (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitoring the Coupling Reaction:

    • Take a small sample of the resin beads and wash them thoroughly with DMF and DCM.

    • Perform a Kaiser (ninhydrin) test. A blue color indicates an incomplete reaction (free primary amine), while a yellow/colorless result signifies a complete coupling.

  • Double Coupling (if necessary): If the Kaiser test is positive, drain the reaction solution and repeat the coupling step with a freshly prepared activated amino acid solution.

  • Washing: After a negative Kaiser test, drain the coupling solution and wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).

  • Proceed to the next deprotection and coupling cycle.

Protocol 2: Microwave-Assisted Coupling

Microwave-assisted SPPS can dramatically reduce reaction times and improve coupling efficiency for hindered amino acids.[3][4][7]

Materials:

  • Same as Protocol 1

  • Microwave Peptide Synthesizer

Procedure:

  • Resin Swelling and Deprotection: Follow steps 1 and 2 from Protocol 1. These steps can also be performed in the microwave synthesizer according to the instrument's protocols.

  • Amino Acid Activation and Coupling (Microwave):

    • Prepare the activated amino acid solution as described in Protocol 1.

    • Add the solution to the resin in the microwave reaction vessel.

    • Perform the coupling reaction in the microwave synthesizer with the following parameters: 5-10 minutes at 75-90°C.[5][8]

  • Monitoring and Washing:

    • After the microwave program is complete, perform a Kaiser test to confirm complete coupling.

    • Wash the resin as described in Protocol 1.

  • Proceed to the next cycle.

Data Presentation

The following table summarizes a comparison of expected outcomes for the different coupling protocols.

ParameterStandard Coupling (HATU)Microwave-Assisted Coupling (HATU)
Coupling Time 2 - 4 hours5 - 10 minutes
Temperature Room Temperature75 - 90 °C
Typical Purity Moderate to High (double coupling may be required)High to Very High
Efficiency Good, but sequence-dependentExcellent for hindered residues[3]

Visualizations

Below are diagrams illustrating the experimental workflows and the chemical logic of the coupling process.

SPPS_Workflow start Start with Resin-Bound Peptide (Free N-terminus) deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Couple Activated AA to Resin wash1->coupling activation Activate Fmoc-AA (HATU/DIPEA in DMF) activation->coupling wash2 Wash (DMF) coupling->wash2 monitor Monitor Coupling (Kaiser Test) wash2->monitor monitor->coupling Repeat Coupling Positive next_cycle Proceed to Next Cycle monitor->next_cycle Continue Negative incomplete Incomplete complete Complete

Caption: General workflow for a single coupling cycle in Solid-Phase Peptide Synthesis.

HATU_Activation cluster_reactants Reactants cluster_intermediates Activation cluster_products Coupling Fmoc_AA Fmoc-Amino Acid (Carboxylic Acid) Active_Ester Activated OAt-Ester Fmoc_AA->Active_Ester + HATU + DIPEA HATU HATU DIPEA DIPEA (Base) Peptide_Bond New Peptide Bond Active_Ester->Peptide_Bond + Free Amine Resin_Peptide Resin-Bound Peptide (Free Amine) Resin_Peptide->Peptide_Bond

Caption: Simplified mechanism of amino acid activation by HATU for peptide bond formation.

References

Application Notes and Protocols for Boc-protected 2-Amino-4,4-dimethylpentanoic acid in Peptide Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Boc-protected 2-Amino-4,4-dimethylpentanoic acid, also known as Boc-L-tert-leucine, in peptide chemistry. This sterically hindered amino acid analog is a critical building block in the synthesis of peptidomimetics and peptide-based therapeutics, offering unique conformational constraints and enhanced resistance to enzymatic degradation.

Introduction

Boc-L-tert-leucine is an N-terminally protected form of L-tert-leucine, a non-proteinogenic amino acid. The tert-butyl group in its side chain provides significant steric bulk, which can influence the secondary structure of peptides and increase their stability against proteolysis. The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of peptide synthesis, shielding the alpha-amino group to prevent unwanted side reactions during peptide bond formation.[1] This protection is readily removed under acidic conditions, making it a valuable tool in stepwise peptide synthesis.[2][3]

A significant application of Boc-L-tert-leucine is in the development of antiviral agents. For instance, it is a key component in the synthesis of inhibitors for the SARS-CoV-2 3C-like protease (3CLpro), an enzyme essential for viral replication.[4][5] The bulky tert-leucine residue can occupy specific pockets in the enzyme's active site, contributing to the inhibitor's potency.

Physicochemical Properties

A summary of the physicochemical properties of the parent amino acid and its Boc-protected form is provided below.

Property(S)-2-Amino-4,4-dimethylpentanoic acidBoc-(S)-2-Amino-4,4-dimethylpentanoic acid
Synonyms L-tert-Leucine, 4-Methyl-L-leucineN-Boc-L-tert-leucine
CAS Number 57224-50-762965-35-9
Molecular Formula C₇H₁₅NO₂C₁₂H₂₃NO₄
Molecular Weight 145.20 g/mol 245.32 g/mol
Appearance White to off-white powderWhite to pale yellow solid powder
Purity ≥95%Typically ≥98%

Data Presentation: Synthesis and Biological Activity of a 3CL Protease Inhibitor Intermediate

The following tables summarize quantitative data for the synthesis of a key intermediate in the development of a peptidomimetic SARS-CoV-2 3CL protease inhibitor, as well as the biological activity of the final compounds.[5]

Table 1: Synthesis Yields for a Dipeptide Intermediate Containing L-tert-leucine [5]

StepReactantsProductYield (%)
1N-Boc-L-tert-leucine, Methyl L-leucinate hydrochlorideN-(N-Boc-L-tert-leucyl)-L-leucine methyl ester95.2
2N-(N-Boc-L-tert-leucyl)-L-leucine methyl esterN-(N-Boc-L-tert-leucyl)-L-leucine98.5

Table 2: Biological Activity of Final 3CL Protease Inhibitors [5]

Compound3CLpro IC₅₀ (nM)Antiviral EC₅₀ (nM)
1a 18.06313.0
2b 22.42170.2

Experimental Protocols

The following are detailed protocols for the use of Boc-L-tert-leucine in solid-phase peptide synthesis (SPPS).

General Protocol for Boc-SPPS

This protocol outlines the fundamental steps for a single coupling cycle in Boc-based SPPS.

Workflow for a Single Coupling Cycle in Boc-SPPS

start Start with Peptide-Resin deprotection Boc Deprotection (e.g., 50% TFA in DCM) start->deprotection wash1 Wash (DCM, IPA) deprotection->wash1 neutralization Neutralization (e.g., 10% DIEA in DCM) wash1->neutralization wash2 Wash (DCM, DMF) neutralization->wash2 coupling Amino Acid Coupling (Boc-AA, Coupling Reagent) wash2->coupling wash3 Wash (DMF, DCM) coupling->wash3 end Ready for Next Cycle wash3->end

Caption: General workflow for a single coupling cycle in Boc-SPPS.

Materials:

  • Peptide-resin

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Isopropyl alcohol (IPA)

  • Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Boc-protected amino acid (e.g., Boc-L-tert-leucine)

  • Coupling reagent (e.g., HBTU, HATU)

  • SPPS reaction vessel

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM in the reaction vessel for 30-60 minutes.

  • Boc Deprotection:

    • Drain the DCM.

    • Add a solution of 50% TFA in DCM to the resin.

    • Agitate for 2-5 minutes, then drain.

    • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[6]

  • Washing:

    • Drain the TFA solution.

    • Wash the resin thoroughly with DCM (3x) and IPA (2x).[6]

  • Neutralization:

    • Wash the resin with DCM (3x).

    • Add a solution of 10% DIEA in DCM to the resin and agitate for 5 minutes. Repeat this step.

  • Washing:

    • Drain the neutralization solution.

    • Wash the resin with DCM (3x) and then DMF (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Boc-amino acid (2-4 equivalents) and a coupling reagent such as HBTU or HATU (2-4 equivalents) in DMF.

    • Add DIEA (4-8 equivalents) to the activation mixture and mix briefly.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 1-4 hours. For sterically hindered amino acids like Boc-L-tert-leucine, longer coupling times may be necessary.

    • Monitor the reaction completion using a qualitative method like the Kaiser test. If the test is positive (indicating free amines), a second coupling may be required.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • The peptide-resin is now ready for the next coupling cycle.

Protocol for the Synthesis of a 3CL Protease Inhibitor Precursor

This protocol is adapted from the synthesis of a key intermediate for a SARS-CoV-2 3CL protease inhibitor.[5]

Synthesis Workflow for 3CL Protease Inhibitor Precursor

start Start Materials: Boc-L-tert-leucine Methyl L-leucinate HCl coupling Peptide Coupling (BOP, NMM in DMF/DCM) start->coupling intermediate1 Dipeptide Ester (Yield: 95.2%) coupling->intermediate1 hydrolysis Alkaline Hydrolysis (LiOH·H₂O in THF/H₂O) intermediate1->hydrolysis intermediate2 Dipeptide Acid (Yield: 98.5%) hydrolysis->intermediate2 next_steps Further Coupling and Deprotection Steps intermediate2->next_steps

Caption: Synthesis workflow for a dipeptide precursor of a 3CL protease inhibitor.

Materials:

  • Boc-L-tert-leucine

  • Methyl L-leucinate hydrochloride

  • Benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate (BOP)

  • N-methylmorpholine (NMM)

  • DMF

  • DCM

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Water

Procedure for Dipeptide Synthesis:

  • Coupling Reaction:

    • Dissolve Boc-L-tert-leucine (1 equivalent) and methyl L-leucinate hydrochloride (1 equivalent) in a mixture of DMF and DCM.

    • Add BOP (1.1 equivalents) and NMM (2.2 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 10 hours.

    • After the reaction, perform an aqueous workup and purify the crude product to obtain N-(N-Boc-L-tert-leucyl)-L-leucine methyl ester.

  • Alkaline Hydrolysis:

    • Dissolve the dipeptide ester from the previous step in a mixture of THF and water.

    • Add LiOH·H₂O (2 equivalents) to the solution.

    • Stir the mixture at 40°C for 2 hours.

    • Acidify the reaction mixture and extract the product to obtain N-(N-Boc-L-tert-leucyl)-L-leucine.

This dipeptide acid can then be used in subsequent coupling reactions to build the final protease inhibitor.

Broader Biological Context: Leucine and mTOR Signaling

While the direct application described here is the inhibition of a viral protease, it is noteworthy that leucine, the parent amino acid of the title compound, plays a crucial role in cellular signaling. Leucine is a key activator of the mammalian target of rapamycin (mTOR) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.[7][8] The mTOR pathway integrates signals from nutrients, growth factors, and cellular energy status. Leucine's ability to stimulate mTORC1 leads to enhanced protein translation, a fundamental process for muscle growth and maintenance.[9] The incorporation of leucine analogs like L-tert-leucine into peptides can therefore be a strategy to modulate biological systems that are sensitive to nutrient availability.

Leucine-mediated mTORC1 Activation Pathway

Leucine Leucine mTORC1 mTORC1 Leucine->mTORC1 activates S6K1 p70S6K1 mTORC1->S6K1 phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 phosphorylates (inhibits) Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis promotes eIF4E eIF4E _4EBP1->eIF4E releases eIF4E->Protein_Synthesis promotes

Caption: Simplified diagram of the Leucine-mTORC1 signaling pathway.

References

Application Notes and Protocols for the HATU-Mediated Coupling of 2-Amino-4,4-dimethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of amide bonds is a fundamental transformation in the synthesis of peptides and complex organic molecules. For sterically hindered amino acids, such as 2-Amino-4,4-dimethylpentanoic acid (also known as β,β-dimethylisoleucine or neopentylglycine), traditional coupling methods can be inefficient, leading to low yields and racemization.[1] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) has emerged as a superior coupling reagent for such challenging substrates.[2][3] Its high reactivity, rapid kinetics, and ability to suppress racemization make it an invaluable tool in peptide synthesis and drug development.[4][5]

These application notes provide detailed protocols for the efficient coupling of this compound using HATU in both solution-phase and solid-phase peptide synthesis (SPPS).

Mechanism of HATU-Mediated Coupling

HATU facilitates amide bond formation by activating a carboxylic acid to form a highly reactive OAt-active ester.[2] This process, which is typically carried out in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), proceeds in two main stages:

  • Activation: The base deprotonates the carboxylic acid, and the resulting carboxylate anion attacks HATU to form an unstable O-acyl(tetramethyl)isouronium salt.

  • Active Ester Formation and Coupling: The displaced 1-hydroxy-7-azabenzotriazole (HOAt) anion then attacks the isouronium salt, generating the highly reactive OAt-active ester. This active ester is subsequently attacked by the amine component to form the desired amide bond, releasing tetramethylurea as a byproduct.[4]

HATU_Mechanism HATU-Mediated Amide Bond Formation Mechanism Carboxylic_Acid Carboxylic Acid (R-COOH) Carboxylate Carboxylate Anion (R-COO⁻) Carboxylic_Acid->Carboxylate Deprotonation Isouronium_Salt O-acyl(tetramethyl)isouronium salt (unstable intermediate) Carboxylate->Isouronium_Salt Nucleophilic Attack HATU HATU HATU->Isouronium_Salt Base Base (e.g., DIPEA) Base->Carboxylic_Acid + HOAt_Anion HOAt Anion Isouronium_Salt->HOAt_Anion Displaces OAt_Ester OAt-Active Ester Isouronium_Salt->OAt_Ester HOAt_Anion->OAt_Ester Rapid Attack Peptide_Bond Peptide Bond (R-CO-NH-R') OAt_Ester->Peptide_Bond Tetramethylurea Tetramethylurea (byproduct) OAt_Ester->Tetramethylurea Releases Amine Amine (R'-NH₂) Amine->Peptide_Bond Nucleophilic Attack

HATU Activation and Coupling Mechanism

Data Presentation

The following tables summarize typical quantitative data for HATU-mediated couplings. While specific data for this compound is not extensively published, the presented values are representative for sterically hindered amino acids and are based on comparative studies of HATU with other coupling reagents.[6]

Table 1: General Reaction Conditions for HATU-Mediated Coupling of this compound

ParameterSolution-PhaseSolid-Phase (SPPS)
Amino Acid 1.0 equivalent3-5 equivalents
HATU 1.0-1.2 equivalents3-5 equivalents
Base (DIPEA) 2.0-3.0 equivalents6-10 equivalents
Solvent Anhydrous DMFAnhydrous DMF
Temperature Room TemperatureRoom Temperature
Pre-activation Time 10-15 minutes1-2 minutes
Reaction Time 1-4 hours30-60 minutes

Table 2: Illustrative Performance in Difficult Couplings

Coupling ReagentTypical Crude Purity (%)Typical Acylation Yield (%)Notes
HATU >90[6]~100[6]Highly efficient for sterically hindered residues.[5][6]
HBTU 85-9097Good, but generally less effective than HATU for difficult couplings.[3]
PyBOP 80-88[6]~98[6]Effective, but may require longer reaction times.
DCC/HOBt <7095Often inefficient for sterically hindered amino acids.

Experimental Protocols

Solution-Phase Coupling of this compound

This protocol describes a general procedure for the coupling of N-protected this compound with an amine in solution.

Materials:

  • N-protected this compound

  • Amine component

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard workup and purification reagents

Procedure:

  • Under an inert atmosphere, dissolve the N-protected this compound (1.0 equivalent) in anhydrous DMF in a clean, dry reaction vessel.

  • Add DIPEA (2.0-3.0 equivalents) to the solution and stir for 5-10 minutes at room temperature.

  • Add HATU (1.0-1.2 equivalents) to the mixture and continue stirring for 10-15 minutes to pre-activate the carboxylic acid. The solution may change color.[4]

  • Add the amine component (1.0-1.1 equivalents) to the reaction mixture.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS). The reaction is typically complete within 1-4 hours at room temperature.[4]

  • Upon completion, quench the reaction with water or a mild aqueous acid.

  • Extract the product with an appropriate organic solvent.

  • Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Solution_Phase_Workflow Start Start Dissolve_Acid Dissolve N-protected This compound in anhydrous DMF Start->Dissolve_Acid Add_Base Add DIPEA and stir Dissolve_Acid->Add_Base Preactivate Add HATU and stir (Pre-activation) Add_Base->Preactivate Add_Amine Add Amine Component Preactivate->Add_Amine React Stir at RT for 1-4 hours Add_Amine->React Monitor Monitor progress (TLC, LC-MS) React->Monitor Monitor->React Incomplete Workup Quench, Extract, Wash, and Dry Monitor->Workup Reaction Complete Purify Purify by Column Chromatography Workup->Purify End End Purify->End

Solution-Phase Coupling Workflow

Solid-Phase Peptide Synthesis (SPPS) Coupling Protocol

This protocol outlines the coupling step for incorporating Fmoc-2-Amino-4,4-dimethylpentanoic acid in Fmoc-based SPPS.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Fmoc-2-Amino-4,4-dimethylpentanoic acid

  • HATU

  • DIPEA or 2,4,6-collidine

  • Anhydrous DMF

  • Piperidine solution in DMF (typically 20%) for Fmoc deprotection

  • Kaiser test reagents

Procedure:

  • Resin Swelling and Deprotection: Swell the resin-bound peptide in DMF. Perform Fmoc deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF to remove piperidine and byproducts.[4]

  • Amino Acid Pre-activation: In a separate vessel, dissolve Fmoc-2-Amino-4,4-dimethylpentanoic acid (3-5 equivalents relative to resin loading) and HATU (3-5 equivalents) in DMF. Add DIPEA or collidine (6-10 equivalents) to the solution. Allow this activation mixture to stand for 1-2 minutes.[4][6]

  • Coupling: Add the activated amino acid solution to the deprotected resin-bound peptide. Agitate the reaction vessel for 30-60 minutes at room temperature.[4]

  • Monitoring: Monitor the coupling reaction for completion using a qualitative test such as the Kaiser test. A negative result (colorless or yellow beads) indicates a complete reaction. If the coupling is incomplete, the coupling step can be repeated ("double coupling").[4]

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • The resin is now ready for the next deprotection and coupling cycle.

Potential Side Reactions and Mitigation

While HATU is highly efficient, potential side reactions include guanidinylation of the N-terminal amine if HATU is used in large excess or if the coupling reaction is slow.[4] Careful control of stoichiometry and pre-activation time can minimize this side reaction.

Conclusion

HATU is a powerful and versatile coupling reagent that is particularly well-suited for the incorporation of sterically hindered amino acids like this compound into peptides.[5] Its superior performance in terms of efficiency and suppression of racemization makes it a reagent of choice for demanding synthetic challenges in research and drug development.[2][4] By adhering to optimized protocols, researchers can effectively leverage the benefits of HATU to achieve high yields and purity in their peptide syntheses.

Reagent_Selection Logic for Coupling Reagent Selection Start Start Synthesis Planning Check_Steric_Hindrance Is the amino acid sterically hindered? Start->Check_Steric_Hindrance Check_Racemization_Risk Is there a high risk of racemization? Check_Steric_Hindrance->Check_Racemization_Risk Yes Standard_Reagent Use standard reagent (e.g., DCC/HOBt, HBTU) Check_Steric_Hindrance->Standard_Reagent No Check_Racemization_Risk->Standard_Reagent No Potent_Reagent Use potent reagent (e.g., HATU, PyAOP) Check_Racemization_Risk->Potent_Reagent Yes End Proceed with Coupling Standard_Reagent->End Optimize_Conditions Optimize conditions: - Increase equivalents - Double couple - Extend reaction time Potent_Reagent->Optimize_Conditions Optimize_Conditions->End

Coupling Reagent Selection Logic

References

Application Notes and Protocols for Mass Spectrometry Analysis of Peptides Containing 2-Amino-4,4-dimethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide therapeutics is a key strategy for enhancing their pharmacological properties, such as resistance to enzymatic degradation, increased potency, and improved conformational stability. 2-Amino-4,4-dimethylpentanoic acid, a bulky aliphatic amino acid, presents unique characteristics when incorporated into peptide sequences. Its sterically hindered neopentyl side chain can significantly influence peptide structure and, consequently, its behavior in mass spectrometry analysis.

This document provides detailed application notes and experimental protocols for the successful mass spectrometry-based analysis of peptides containing this compound. The information herein is intended to guide researchers in developing robust analytical workflows for the characterization and quantification of these modified peptides.

Predicted Fragmentation Patterns in Tandem Mass Spectrometry

The fragmentation of peptides containing this compound during collision-induced dissociation (CID) is expected to follow the established patterns of b- and y-ion series formation. However, the presence of the bulky tert-butyl group in the side chain is predicted to introduce a characteristic neutral loss of isobutylene (56 Da). This neutral loss can be a valuable diagnostic tool for identifying peptides containing this specific modification.

The predicted fragmentation pathways are illustrated in the diagram below.

G cluster_peptide Peptide Backbone with this compound cluster_fragmentation Predicted Fragmentation Pathways N_terminus N-terminus AA1 Amino Acid 1 N_terminus->AA1 Adp This compound AA1->Adp AA2 Amino Acid 2 Adp->AA2 Neutral_Loss Neutral Loss of Isobutylene (56 Da) Adp->Neutral_Loss Side-chain fragmentation C_terminus C-terminus AA2->C_terminus Precursor Precursor Ion [M+H]+ b_ion b-ion series Precursor->b_ion CID y_ion y-ion series Precursor->y_ion CID

Caption: Predicted fragmentation of peptides with this compound.

Experimental Protocols

Peptide Synthesis

Peptides incorporating this compound can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols with Fmoc chemistry.

Materials:

  • Fmoc-2-Amino-4,4-dimethylpentanoic acid

  • Rink Amide resin

  • Fmoc-protected standard amino acids

  • Coupling reagents: HCTU (O-(6-chlorobenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Solvents: DMF, DCM (Dichloromethane), Diethyl ether

Procedure:

  • Swell the Rink Amide resin in DMF.

  • Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.

  • Wash the resin with DMF and DCM.

  • Couple the first Fmoc-protected amino acid using HCTU and DIPEA in DMF.

  • Monitor the coupling reaction using a ninhydrin test.

  • Repeat the deprotection and coupling steps for each subsequent amino acid, including Fmoc-2-Amino-4,4-dimethylpentanoic acid.

  • After the final coupling, wash the resin thoroughly with DMF and DCM.

  • Cleave the peptide from the resin and remove side-chain protecting groups using the cleavage cocktail for 2-3 hours.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.

  • Dissolve the crude peptide in a water/acetonitrile mixture and lyophilize.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the mass of the purified peptide using mass spectrometry.

Sample Preparation for Mass Spectrometry

Materials:

  • Purified peptide containing this compound

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • LC-MS grade water and acetonitrile

Procedure:

  • Prepare a stock solution of the purified peptide in LC-MS grade water at a concentration of 1 mg/mL.

  • For quantitative analysis, create a series of calibration standards by diluting the stock solution with Mobile Phase A to the desired concentrations.

  • Prepare quality control (QC) samples at low, medium, and high concentrations.

  • If analyzing from a biological matrix (e.g., plasma, serum), perform a protein precipitation or solid-phase extraction (SPE) to remove interfering substances. A typical protein precipitation protocol involves adding three parts of cold acetonitrile to one part of the plasma sample, vortexing, centrifuging, and analyzing the supernatant.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Orbitrap instrument).

LC Method:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over an appropriate duration (e.g., 10-15 minutes), followed by a wash and re-equilibration step. The gradient may need to be optimized based on the hydrophobicity of the specific peptide.

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5-10 µL.

MS Method:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM) for quantitative analysis or full scan with data-dependent MS/MS for qualitative analysis.

  • Precursor and Product Ions: These will be specific to the peptide being analyzed. The precursor ion will be the [M+nH]ⁿ⁺ ion of the peptide. Product ions should be selected from the most intense and stable b- and y-ions, as well as any characteristic neutral loss fragments.

  • Collision Energy: Optimize for each transition to achieve the highest signal intensity.

The overall experimental workflow is depicted below.

G cluster_workflow LC-MS/MS Workflow Synthesis Peptide Synthesis & Purification Preparation Sample Preparation Synthesis->Preparation LC_Separation LC Separation Preparation->LC_Separation Ionization Electrospray Ionization (ESI) LC_Separation->Ionization MS1 MS1: Precursor Ion Selection Ionization->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2: Fragment Ion Detection CID->MS2 Data_Analysis Data Analysis & Quantification MS2->Data_Analysis

Caption: General experimental workflow for LC-MS/MS analysis.

Quantitative Data Presentation

The following tables present hypothetical quantitative data for the analysis of a model peptide, "Ac-Tyr-(this compound)-Phe-Gly-NH₂", to illustrate the expected performance of the described method.

Table 1: MRM Transitions for the Model Peptide

AnalytePrecursor Ion (m/z)Product Ion (m/z)Fragment TypeCollision Energy (eV)
Model Peptide540.3423.2y₃20
540.3276.1y₂25
540.3484.3[M+H-56]⁺30
Internal Standard548.3431.2y₃20

Table 2: Calibration Curve and Linearity

Concentration (ng/mL)Mean Peak Area Ratio (Analyte/IS)Accuracy (%)
10.012105.3
50.058102.1
100.11598.7
500.592101.5
1001.1899.6
5005.95100.8
100011.9299.2
Linearity (r²) 0.9989

Table 3: Precision and Accuracy of Quality Control Samples

QC LevelConcentration (ng/mL)Mean Measured Concentration (ng/mL)Accuracy (%)Intra-day CV (%)Inter-day CV (%)
LQC32.9598.34.55.8
MQC8081.2101.53.24.1
HQC800790.498.82.83.5

Conclusion

The mass spectrometry analysis of peptides containing this compound is achievable with careful consideration of its unique structural properties. The predicted characteristic neutral loss of isobutylene can serve as a valuable diagnostic marker. The provided protocols for peptide synthesis, sample preparation, and LC-MS/MS analysis offer a robust starting point for researchers. The hypothetical quantitative data demonstrates the potential for developing sensitive and accurate assays for these novel peptide therapeutics, which is crucial for their advancement in drug development. Further optimization of LC gradients and collision energies for specific peptides will likely be necessary to achieve optimal performance.

Application Notes and Protocols: NMR Spectroscopy of Proteins Containing 2-Amino-4,4-dimethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying protein structure, dynamics, and interactions at atomic resolution in solution.[1][2] The incorporation of unnatural amino acids (UAAs) into proteins offers unique advantages for NMR studies by providing site-specific probes that can simplify complex spectra and report on local environments.[3][4] This document provides detailed application notes and protocols for the use of the unnatural amino acid 2-Amino-4,4-dimethylpentanoic acid (Adp) in protein NMR spectroscopy. The bulky tert-butyl group of Adp provides a unique probe, particularly through its nine magnetically equivalent methyl protons, which can serve as sensitive reporters of protein structure and dynamics, especially in large proteins where spectral overlap is a significant challenge.[5][6]

Applications of this compound in Protein NMR

The unique structural features of this compound make it a valuable tool for a range of NMR applications:

  • Probing Protein Structure and Folding: The tert-butyl group can be introduced into the hydrophobic core of a protein to report on packing and conformational changes. The chemical shifts of the Adp methyl protons are highly sensitive to their local environment.[1][7]

  • Studying Protein-Ligand Interactions: Site-specific incorporation of Adp near a binding site allows for the monitoring of ligand binding through chemical shift perturbation (CSP) mapping of the methyl signals.[1][4][7] This can provide information on binding interfaces and affinities.

  • Investigating Protein Dynamics: The methyl groups of Adp can be used to study side-chain dynamics over a wide range of timescales using relaxation experiments.[8] This is particularly useful for understanding conformational changes related to protein function.

  • Simplifying Spectra of Large Proteins: Selective labeling of a protein with Adp, especially in a deuterated background, can dramatically simplify crowded NMR spectra, enabling studies of large proteins and protein complexes.[3][6]

Data Presentation

While specific experimental data for proteins containing this compound is not available, the following tables illustrate how quantitative data from such studies would be presented.

Table 1: Representative ¹H and ¹³C Chemical Shifts for this compound Incorporated into a Protein.

AtomRepresentative ¹H Chemical Shift (ppm)Representative ¹³C Chemical Shift (ppm)
4.0 - 4.5-
1.5 - 2.0-
0.8 - 1.2-
-55 - 65
-30 - 40
-30 - 35
-28 - 32

Note: Chemical shifts are highly dependent on the local protein environment.

Table 2: Representative Methyl Group Relaxation Data for this compound in a Protein.

ParameterRepresentative ValueInformation Gained
R₁ (s⁻¹)0.5 - 2.0Picosecond-nanosecond timescale motions (overall tumbling)
R₂ (s⁻¹)5 - 20Microsecond-millisecond timescale motions (conformational exchange)
¹H-{¹³C} NOE0.6 - 0.9Rigidity of the methyl group axis
S² (order parameter)0.7 - 0.9Amplitude of fast internal motions

Note: Relaxation parameters provide insights into the dynamics of the Adp side chain and the surrounding protein matrix.[8]

Experimental Protocols

The following are detailed, generalized protocols for the incorporation of this compound into a protein and subsequent NMR analysis.

Protocol 1: Site-Specific Incorporation of this compound into a Protein in E. coli

This protocol utilizes an orthogonal aminoacyl-tRNA synthetase/tRNA pair for the site-specific incorporation of the unnatural amino acid in response to an amber stop codon (TAG).[9]

1. Materials:

  • (S)-2-Amino-4,4-dimethylpentanoic acid (commercially available).[10][11]

  • Expression plasmid for the protein of interest with a TAG codon at the desired incorporation site.

  • Plasmid encoding the orthogonal aminoacyl-tRNA synthetase (aaRS) and suppressor tRNA specific for Adp (requires engineering or sourcing).

  • E. coli expression strain (e.g., BL21(DE3)).

  • Minimal medium (e.g., M9) with appropriate antibiotics.

  • ¹⁵NH₄Cl and/or ¹³C-glucose for isotopic labeling (optional).[2]

  • IPTG for induction.

2. Procedure:

  • Co-transform the E. coli expression strain with the protein expression plasmid and the orthogonal aaRS/tRNA plasmid.

  • Grow a starter culture overnight at 37°C in LB medium with appropriate antibiotics.

  • Inoculate a larger volume of minimal medium (containing ¹⁵NH₄Cl and/or ¹³C-glucose if isotopic labeling is desired) with the starter culture.

  • Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Add (S)-2-Amino-4,4-dimethylpentanoic acid to a final concentration of 1 mM.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.

  • Harvest the cells by centrifugation.

  • Purify the protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography, size-exclusion chromatography).

  • Confirm the incorporation of Adp by mass spectrometry.

Protocol 2: NMR Data Acquisition and Analysis

This protocol outlines the key NMR experiments for characterizing a protein containing this compound.

1. Sample Preparation:

  • Prepare a 0.1-1 mM sample of the purified, Adp-containing protein in a suitable NMR buffer (e.g., 20 mM phosphate, 50 mM NaCl, pH 6.0-7.0) in 90% H₂O/10% D₂O or 100% D₂O.

  • Add a chemical shift reference compound (e.g., DSS or TSP).

2. NMR Experiments:

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This is the primary experiment to observe the methyl groups of Adp.[6] It provides a fingerprint of the incorporated amino acid.

    • Acquire a 2D ¹H-¹³C HSQC spectrum to identify the chemical shifts of the Adp methyl protons and carbons.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine spatial proximities between the Adp methyl protons and other protons in the protein.

    • Acquire a 3D ¹³C-edited NOESY-HSQC spectrum to identify through-space contacts between the Adp methyl groups and the rest of the protein, providing structural constraints.

  • Relaxation Experiments: To probe the dynamics of the Adp side chain.[8]

    • Measure ¹³C R₁, R₂, and ¹H-{¹³C} NOE for the Adp methyl groups to characterize motions on different timescales.

3. Data Analysis:

  • Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

  • Assign the chemical shifts of the Adp methyl groups.

  • Analyze NOESY spectra to identify distance restraints.

  • Fit relaxation data to appropriate models to extract dynamic parameters.

Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and concepts.

experimental_workflow cluster_cloning Molecular Biology cluster_expression Protein Expression & Labeling cluster_purification Purification & Analysis cluster_nmr NMR Spectroscopy plasmid_prep Plasmid Preparation (Protein of Interest with TAG codon) transformation Co-transformation into E. coli plasmid_prep->transformation ortho_plasmid Orthogonal aaRS/tRNA Plasmid ortho_plasmid->transformation growth Cell Growth in Minimal Media (+/- ¹⁵N, ¹³C) transformation->growth add_uaa Add this compound growth->add_uaa induction Induction with IPTG add_uaa->induction harvest Cell Harvesting induction->harvest purification Protein Purification (e.g., Affinity & SEC) harvest->purification ms_confirm Mass Spectrometry Confirmation purification->ms_confirm nmr_sample NMR Sample Preparation ms_confirm->nmr_sample hsqc ¹H-¹³C HSQC nmr_sample->hsqc noesy NOESY hsqc->noesy relaxation Relaxation Experiments hsqc->relaxation

Caption: Experimental workflow for protein NMR with this compound.

signaling_pathway ligand Ligand receptor Receptor Protein (Adp incorporated at interface) ligand->receptor Binding Event (Monitored by Adp CSP) protein_a Protein A receptor->protein_a Conformational Change protein_b Protein B protein_a->protein_b Signal Transduction response Cellular Response protein_b->response

Caption: Hypothetical signaling pathway studied using Adp as an NMR probe.

logical_relationship cluster_data NMR Data cluster_info Derived Information chem_shift Chemical Shifts structure 3D Structure chem_shift->structure interactions Binding Interfaces chem_shift->interactions noe NOEs noe->structure relaxation_data Relaxation Data dynamics Dynamics (ps-ms) relaxation_data->dynamics

Caption: Relationship between NMR data types and derived structural information.

References

Application Notes and Protocols: 2-Amino-4,4-dimethylpentanoic Acid as a Molecular Probe in Structural Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4,4-dimethylpentanoic acid, also known as L-α-Neopentylglycine or γ-Methyl-L-leucine, is a non-canonical amino acid that serves as a valuable molecular probe in structural biology. Its defining feature is the bulky and hydrophobic neopentyl side chain, which can be used to investigate a variety of structural and functional aspects of proteins. When incorporated into a protein's structure, this amino acid acts as a sterically demanding, chemically inert probe, ideal for studying protein packing, stability, folding dynamics, and protein-protein interactions. Its hydrophobicity makes it particularly useful for probing the hydrophobic cores of proteins or the interfaces of protein complexes.

The site-specific incorporation of this compound into a protein of interest is typically achieved through amber codon suppression technology. This involves the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the unnatural amino acid. Once incorporated, the neopentyl group can be observed using high-resolution structural techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to provide insights into the local protein environment.

Physicochemical Properties

A summary of the key physicochemical properties of (S)-2-Amino-4,4-dimethylpentanoic acid is presented in Table 1.

PropertyValueReference
CAS Number 57224-50-7[1][2]
Molecular Formula C7H15NO2[1][2]
Molecular Weight 145.20 g/mol [1][2]
IUPAC Name (2S)-2-amino-4,4-dimethylpentanoic acid[2]
Synonyms L-α-Neopentylglycine, γ-Methyl-L-leucine[1]
Appearance White solid/powder[3]
Solubility Soluble in water and acetic acid, slightly soluble in ethanol, insoluble in ether.[3]

Experimental Protocols

Disclaimer: The following are generalized protocols and may require optimization for your specific protein of interest and experimental setup.

Protocol 1: Site-Specific Incorporation of this compound via Amber Codon Suppression

This protocol outlines the steps for introducing this compound at a specific site in a target protein expressed in E. coli.

1. Site-Directed Mutagenesis:

  • Introduce an amber stop codon (TAG) at the desired position in the gene of your protein of interest using a standard site-directed mutagenesis protocol, such as QuikChange.[4][5][6]

  • Design primers containing the TAG codon flanked by 15-20 base pairs of the correct sequence on either side.

  • Verify the successful introduction of the mutation by DNA sequencing.

2. Transformation:

  • Co-transform a suitable E. coli expression strain (e.g., BL21(DE3)) with two plasmids:

    • The expression plasmid containing your target gene with the amber codon.

    • A plasmid encoding the orthogonal aminoacyl-tRNA synthetase (aaRS) and suppressor tRNA (tRNACUA) pair specific for this compound (e.g., an evolved leucyl-tRNA synthetase/tRNA pair).[7][8]

  • Plate the transformed cells on LB agar plates containing the appropriate antibiotics for both plasmids.

3. Protein Expression:

  • Inoculate a single colony into a small volume of LB medium with antibiotics and grow overnight at 37°C.

  • The next day, inoculate a larger volume of minimal or rich media containing the appropriate antibiotics and 1 mM this compound.

  • Grow the culture at 37°C to an OD600 of 0.6-0.8.

  • Induce protein expression with an appropriate inducer (e.g., IPTG for lac-based promoters) and continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.

4. Protein Purification:

  • Harvest the cells by centrifugation.

  • Lyse the cells using standard methods (e.g., sonication, French press).

  • Purify the protein of interest using affinity chromatography (e.g., Ni-NTA for His-tagged proteins), followed by further purification steps such as ion-exchange and size-exclusion chromatography as needed.

5. Verification of Incorporation:

  • Confirm the incorporation of this compound by mass spectrometry. The mass of the purified protein should correspond to the expected mass with the unnatural amino acid incorporated.

Workflow for Site-Specific Incorporation of this compound cluster_0 Gene Engineering cluster_1 Protein Expression cluster_2 Purification & Analysis A Site-Directed Mutagenesis (Introduce Amber Codon) B Sequence Verification A->B C Co-transformation of Plasmids B->C D Cell Culture with This compound C->D E Induction of Protein Expression D->E F Cell Lysis & Protein Purification E->F G Mass Spectrometry Verification F->G

Workflow for incorporating the unnatural amino acid.
Protocol 2: NMR Spectroscopic Analysis

This protocol describes how to use NMR to study the local environment of the incorporated this compound.

1. Sample Preparation:

  • Prepare a uniformly 15N-labeled (and optionally 13C-labeled) sample of your protein containing this compound by growing the E. coli in M9 minimal media supplemented with 15NH4Cl and/or 13C-glucose.

  • Purify the labeled protein to >95% purity.

  • Exchange the protein into a suitable NMR buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.5) containing 10% D2O.

  • Concentrate the protein to a final concentration of 0.1-1.0 mM.

2. NMR Data Acquisition:

  • Acquire a 2D 1H-15N HSQC spectrum to assess the overall fold and homogeneity of the protein.[9][10][11] The spectrum of the protein with the unnatural amino acid should be very similar to the wild-type protein, indicating no major structural perturbations.

  • To study protein-ligand or protein-protein interactions, acquire a series of 1H-15N HSQC spectra while titrating in the binding partner.[9][12][13]

3. Data Analysis:

  • Monitor for chemical shift perturbations (CSPs) in the 1H-15N HSQC spectra upon addition of the binding partner.

  • Residues exhibiting significant CSPs are likely located at or near the binding interface. The bulky neopentyl side chain of the incorporated amino acid can be used to probe steric and hydrophobic contributions to binding at the interface.

  • The chemical shifts of the protons on the neopentyl side chain can also be monitored in 1D or 2D 1H-1H NOESY spectra to detect close contacts with other residues or a ligand.

NMR Analysis of Protein-Ligand Interactions A Prepare 15N-labeled Protein with this compound B Acquire 1H-15N HSQC Spectrum (Apo) A->B C Titrate with Ligand B->C D Acquire 1H-15N HSQC Spectra (Bound) C->D E Analyze Chemical Shift Perturbations D->E F Map Binding Site E->F X-ray Crystallography Workflow A Crystallize Protein with This compound B X-ray Diffraction Data Collection A->B C Structure Determination (Molecular Replacement) B->C D Model Building & Refinement C->D E Analyze Electron Density of the Unnatural Amino Acid D->E F Structural Analysis of Packing and Interactions E->F

References

Application Notes and Protocols for 2-Amino-4,4-dimethylpentanoic Acid in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4,4-dimethylpentanoic acid, also known as neopentylglycine or tert-butylalanine, is a non-proteinogenic amino acid that has garnered significant interest in medicinal chemistry. Its bulky tert-butyl group provides a unique steric hindrance that can be strategically employed in drug design to enhance metabolic stability, improve pharmacokinetic profiles, and constrain peptide conformations to increase potency and selectivity for their biological targets. This bulky side chain can shield the peptide backbone from proteolytic degradation, thereby increasing the in vivo half-life of peptide-based therapeutics. Furthermore, the incorporation of this amino acid can rigidify the peptide structure, locking it into a bioactive conformation that favors target binding.

A prominent example of the successful application of a this compound derivative in drug design is Mefluleucine (NV-5138) , an orally bioavailable small molecule that selectively activates the mechanistic target of rapamycin complex 1 (mTORC1). Mefluleucine is currently under investigation as a rapid-acting antidepressant for the treatment of major depressive disorder (MDD) and treatment-resistant depression (TRD).[1][2] This document provides detailed application notes and protocols relevant to the use of this compound and its derivatives in drug discovery, with a focus on the development of mTORC1 activators.

Data Presentation

The following tables summarize key quantitative data for Mefluleucine (NV-5138) and the binding of the natural ligand, leucine, to its target, Sestrin2. This data is essential for understanding the potency and mechanism of action of compounds derived from this compound.

Table 1: In Vitro Biological Activity

CompoundTargetAssay TypeKey ParameterValueReference
LeucineSestrin2Competition Binding AssayKd20 ± 5 µM[3]
LeucineSestrin2Competition Binding AssayKi (vs. Methionine)354 ± 118 µM[3]
LeucineSestrin2Competition Binding AssayKi (vs. Isoleucine)616 ± 273 µM[3]

Table 2: In Vivo Pharmacokinetic and Pharmacodynamic Data for Mefluleucine (NV-5138) in Rats

ParameterDosageRouteValue/EffectReference
Oral Bioavailability5 mg/kgPO~100%[1][4]
Elimination Half-life (plasma)1 mg/kgIV~3 hours[1][4]
mTORC1 Activation160 mg/kg (single dose)PORapid increase in phospho-mTOR, phospho-p70S6K1, and phospho-4E-BP1 in the prefrontal cortex[1][4]
Antidepressant Effect80 mg/kg (daily for 7 days)POSignificant antidepressant effects observed[1][4]

Experimental Protocols

Synthesis of (S)-2-Amino-5,5-difluoro-4,4-dimethylpentanoic Acid (Mefluleucine)

While a specific, detailed industrial synthesis protocol for Mefluleucine is proprietary, a general approach for the asymmetric synthesis of fluorinated amino acids can be adapted. The following is a representative, multi-step protocol based on established chemical principles for the synthesis of chiral alpha-amino acids.

Materials:

  • 3,3-Dimethylbutanal

  • (S)-2-Amino-2-phenylethanol (chiral auxiliary)

  • Diethyl phosphite

  • Sodium hydride

  • n-Butyllithium

  • N-Bromosuccinimide (NBS)

  • Diethylaminosulfur trifluoride (DAST)

  • Ammonia

  • Hydrochloric acid

  • Organic solvents (THF, diethyl ether, dichloromethane, methanol)

  • Standard laboratory glassware and equipment for organic synthesis

Procedure:

  • Step 1: Synthesis of the Chiral Imine. React 3,3-dimethylbutanal with (S)-2-amino-2-phenylethanol in a suitable solvent like toluene with azeotropic removal of water to form the corresponding chiral imine.

  • Step 2: Asymmetric Strecker Synthesis. Treat the chiral imine with diethyl phosphite and a strong base like sodium hydride to generate a phosphonate intermediate. Subsequent reaction with a cyanide source (e.g., TMSCN) will yield the protected α-aminonitrile with high diastereoselectivity.

  • Step 3: Hydrolysis to the α-Amino Acid. Acidic hydrolysis of the nitrile and protecting groups will yield the racemic α-amino acid.

  • Step 4: Introduction of the Difluoromethyl Group. A plausible route involves the conversion of a suitable precursor. For instance, a protected form of 2-amino-4,4-dimethyl-5-hydroxypentanoic acid could be oxidized to the corresponding aldehyde, which is then treated with a fluorinating agent like DAST to introduce the difluoromethyl group.

  • Step 5: Chiral Resolution. If a racemic synthesis is performed, the final product can be resolved into its enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

Note: The synthesis of fluorinated, sterically hindered amino acids is a complex process and requires careful optimization of reaction conditions. The above protocol is a generalized representation and may require significant modification for successful implementation.

In Vitro mTORC1 Activation Assay via Western Blot

This protocol describes how to assess the activation of the mTORC1 signaling pathway in cell culture by measuring the phosphorylation of downstream targets.

Materials:

  • Cell line (e.g., HEK293T, SH-SY5Y)

  • Cell culture medium and supplements

  • Test compound (e.g., Mefluleucine)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-mTOR, anti-mTOR, anti-phospho-p70S6K, anti-p70S6K, anti-phospho-4E-BP1, anti-4E-BP1, anti-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. The following day, treat the cells with various concentrations of the test compound for a specified time (e.g., 1 hour). Include a vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Prepare protein samples with Laemmli buffer and denature by heating.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

In Vivo Assessment of Antidepressant-Like Activity: Forced Swim Test (FST) in Rats

The Forced Swim Test is a widely used behavioral assay to screen for antidepressant efficacy.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Cylindrical swim tank (40-50 cm high, 20 cm in diameter)

  • Water at 23-25°C

  • Test compound (e.g., Mefluleucine) and vehicle

  • Video recording equipment

Procedure:

  • Acclimation: Allow the rats to acclimate to the housing facility for at least one week before the experiment.

  • Pre-test Session (Day 1): Place each rat individually into the swim tank filled with water (30 cm deep) for a 15-minute session. After the session, remove the rat, dry it, and return it to its home cage. This pre-exposure induces a state of behavioral despair in the subsequent test.

  • Drug Administration (Day 2): Administer the test compound or vehicle orally (p.o.) or via intraperitoneal (i.p.) injection at a predetermined time before the test session (e.g., 60 minutes for p.o.).

  • Test Session (Day 2): 24 hours after the pre-test session, place the rats back into the swim tank for a 5-minute test session. Record the entire session using a video camera.

  • Behavioral Scoring: An observer, blind to the treatment conditions, should score the video recordings for the duration of immobility (the rat makes only the minimal movements necessary to keep its head above water).

  • Data Analysis: Compare the duration of immobility between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant decrease in immobility time in the drug-treated group compared to the vehicle group is indicative of an antidepressant-like effect.

Mandatory Visualizations

mTORC1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factors Growth Factors Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factors->Receptor_Tyrosine_Kinase binds Amino_Acids Amino Acids (e.g., Leucine) Sestrin2 Sestrin2 Amino_Acids->Sestrin2 binds PI3K PI3K Receptor_Tyrosine_Kinase->PI3K activates Akt Akt PI3K->Akt activates TSC_Complex TSC1/TSC2 Akt->TSC_Complex inhibits Rheb Rheb TSC_Complex->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates GATOR2 GATOR2 Sestrin2->GATOR2 releases GATOR1 GATOR1 GATOR2->GATOR1 inhibits Rag_GTPases Rag GTPases GATOR1->Rag_GTPases inhibits Rag_GTPases->mTORC1 recruits to lysosome & activates 4EBP1 4E-BP1 mTORC1->4EBP1 phosphorylates (inhibits) S6K1 S6K1 mTORC1->S6K1 phosphorylates (activates) Protein_Synthesis Protein Synthesis (Synaptogenesis) 4EBP1->Protein_Synthesis no longer inhibits S6K1->Protein_Synthesis Mefluleucine Mefluleucine (NV-5138) Mefluleucine->Sestrin2 binds

Caption: mTORC1 signaling pathway activated by Mefluleucine.

Experimental_Workflow Start Drug Discovery Start Synthesis Synthesis of This compound Derivatives (e.g., Mefluleucine) Start->Synthesis In_Vitro_Screening In Vitro Screening: mTORC1 Activation Assay Synthesis->In_Vitro_Screening Lead_Identification Lead Compound Identification In_Vitro_Screening->Lead_Identification In_Vivo_Testing In Vivo Testing: Forced Swim Test (Antidepressant Model) Lead_Identification->In_Vivo_Testing PK_PD_Studies Pharmacokinetic & Pharmacodynamic Studies In_Vivo_Testing->PK_PD_Studies Clinical_Trials Clinical Trials PK_PD_Studies->Clinical_Trials

Caption: Drug development workflow for Mefluleucine.

References

Application Notes and Protocols for Synthesis and Functional Analysis of Peptides Containing 2-Amino-4,4-dimethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids into peptides is a powerful strategy to enhance their pharmacological properties, including metabolic stability, receptor affinity, and selectivity. 2-Amino-4,4-dimethylpentanoic acid, a bulky aliphatic amino acid, is of particular interest for its potential to introduce significant steric hindrance, thereby influencing peptide conformation and interaction with biological targets. This document provides detailed protocols for the solid-phase synthesis of peptides containing this compound and subsequent functional characterization using receptor binding assays. The ghrelin receptor (GHSR) signaling pathway is presented as a relevant example for functional analysis, given its activation by a ligand with a bulky hydrophobic modification.

I. Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing this compound

The synthesis of peptides containing the sterically hindered this compound residue requires optimized coupling conditions to ensure efficient amide bond formation. The following protocol is based on the widely used Fmoc/tBu strategy.

Experimental Protocol: Manual Fmoc-SPPS

This protocol describes the manual synthesis of a generic peptide containing a this compound residue on a 0.1 mmol scale.

1. Resin Swelling:

  • Place Rink Amide resin (0.1 mmol) in a reaction vessel.

  • Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes.[1]

  • Drain the DMF.

2. Fmoc Deprotection:

  • Add a 20% solution of piperidine in DMF to the resin.[1]

  • Agitate the mixture for 5 minutes.

  • Drain the solution and repeat the piperidine treatment for another 10 minutes.

  • Wash the resin thoroughly with DMF (5 times).

3. Coupling of this compound:

  • In a separate vial, dissolve Fmoc-2-Amino-4,4-dimethylpentanoic acid-OH (0.4 mmol, 4 equivalents) and a suitable coupling reagent (e.g., HATU, 0.38 mmol, 3.8 equivalents) in DMF.

  • Add N,N-diisopropylethylamine (DIPEA) (0.8 mmol, 8 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature. A longer coupling time is necessary due to the steric hindrance of the amino acid.

  • Monitor the coupling reaction using a qualitative ninhydrin (Kaiser) test. If the test is positive (indicating incomplete coupling), a second coupling with fresh reagents is recommended.

4. Subsequent Amino Acid Couplings:

  • Repeat the Fmoc deprotection (Step 2) and coupling (Step 3) cycles for the remaining amino acids in the peptide sequence. Standard coupling times (e.g., 1-2 hours) can be used for less hindered amino acids.

5. Cleavage and Deprotection:

  • After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by dichloromethane (DCM).

  • Dry the resin under vacuum.

  • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v).

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide and decant the ether.

  • Wash the peptide pellet with cold diethyl ether twice.

  • Dry the crude peptide under vacuum.

6. Purification and Characterization:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the purified peptide by mass spectrometry (MS) to confirm its identity and purity.

Data Presentation: Comparison of Coupling Reagents for Sterically Hindered Amino Acids

The choice of coupling reagent is critical for the successful incorporation of bulky amino acids like this compound. The following table summarizes the performance of common coupling reagents for sterically hindered couplings.

Coupling ReagentClassAdvantagesDisadvantages
HATU Aminium/Uronium SaltHighly efficient, especially for hindered couplings; low racemization.Potentially explosive; can cause guanidinylation of the N-terminal amine.
HBTU Aminium/Uronium SaltHighly efficient and widely used.Can cause guanidinylation; less reactive than HATU for very difficult couplings.
COMU Aminium/Uronium SaltHigh coupling efficiency, comparable to HATU; safer as it is based on OxymaPure.Limited stability in solution.
PyBOP Phosphonium SaltEfficient coupling; avoids guanidinylation side reactions.Byproducts can be difficult to remove.

II. Functional Assays for Peptides Containing this compound

To evaluate the biological activity of the synthesized peptides, receptor binding assays are commonly employed. These assays determine the affinity of the peptide for its target receptor. A competitive radioligand binding assay is a robust method for this purpose.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of a synthesized peptide for a G protein-coupled receptor (GPCR), using the ghrelin receptor as an example.

1. Materials:

  • Cell membranes expressing the target receptor (e.g., GHSR).

  • Radiolabeled ligand with known high affinity for the receptor (e.g., [¹²⁵I]-Ghrelin).

  • Synthesized unlabeled peptide (competitor).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Wash buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • 96-well filter plates with glass fiber filters.

  • Scintillation fluid and a scintillation counter.

2. Assay Procedure:

  • Prepare serial dilutions of the unlabeled synthetic peptide in binding buffer.

  • In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: Cell membranes, a fixed concentration of radiolabeled ligand (at or below its Kd value), and binding buffer.

    • Non-specific Binding: Cell membranes, the fixed concentration of radiolabeled ligand, and a high concentration of a known unlabeled ligand.

    • Competitive Binding: Cell membranes, the fixed concentration of radiolabeled ligand, and increasing concentrations of the synthetic peptide.

  • Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filters and add scintillation fluid.

  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding as a function of the logarithm of the competitor peptide concentration.

  • Determine the IC50 value (the concentration of the peptide that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Data Presentation: Representative Binding Affinity Data

The following table provides an example of how to present quantitative data from a competitive binding assay for a series of ghrelin analogues.

Peptide AnalogueModificationIC50 (nM)Ki (nM)
Ghrelin (1-28)Native Peptide2.5 ± 0.31.8 ± 0.2
Analogue 1[Ala³]-Ghrelin(1-28)15.2 ± 1.510.8 ± 1.1
Analogue 2[D-Ala³]-Ghrelin(1-28)8.7 ± 0.96.2 ± 0.7
Test Peptide [this compound³]-Ghrelin(1-28) TBD TBD

TBD: To be determined by the experiment.

III. Visualization of Signaling Pathways and Experimental Workflows

Ghrelin Receptor (GHSR) Signaling Pathway

The ghrelin receptor is a GPCR that, upon binding of its ligand ghrelin, activates multiple intracellular signaling cascades, primarily through Gαq/11 and Gαi/o proteins. This leads to downstream effects such as the stimulation of growth hormone secretion and the regulation of appetite.

GHSR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ghrelin Ghrelin GHSR Ghrelin Receptor (GHSR) Ghrelin->GHSR Binding G_protein Gαq/11 Gβγ GHSR->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Co-activates Downstream Downstream Cellular Responses PKC->Downstream Phosphorylation Cascade

Caption: Ghrelin Receptor (GHSR) Signaling Pathway.

Experimental Workflow for Peptide Synthesis and Functional Assay

The overall process involves the chemical synthesis of the peptide, followed by its purification and characterization, and finally, the assessment of its biological activity through a receptor binding assay.

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_analysis Analysis & Assay start Start: Rink Amide Resin deprotection1 Fmoc Deprotection start->deprotection1 coupling Coupling of Fmoc-2-Amino-4,4-dimethylpentanoic acid-OH deprotection1->coupling deprotection2 Fmoc Deprotection coupling->deprotection2 elongation Peptide Chain Elongation deprotection2->elongation cleavage Cleavage & Deprotection elongation->cleavage purification Crude Peptide Purification (RP-HPLC) cleavage->purification characterization Characterization (MS) purification->characterization binding_assay Functional Assay: Receptor Binding characterization->binding_assay data_analysis Data Analysis (IC50, Ki) binding_assay->data_analysis

Caption: Workflow for Peptide Synthesis and Functional Assay.

References

Troubleshooting & Optimization

Technical Support Center: Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the challenges of incorporating bulky amino acids during Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why is the incorporation of certain amino acids in SPPS challenging?

The primary challenge arises from steric hindrance. Bulky amino acids, such as those with large side chains (e.g., Valine, Isoleucine), α,α-disubstituted amino acids (e.g., Aib), or N-methylated amino acids, physically obstruct the formation of the peptide bond.[1][2] This steric hindrance slows down the reaction rate and can lead to incomplete coupling, resulting in the formation of deletion sequences in the final peptide product and overall lower yields.[1][3] Additionally, sequences containing multiple hydrophobic amino acids are prone to aggregation on the solid support, further hindering reagent accessibility.[4][5]

Q2: Which amino acids are considered "bulky" or "difficult" to couple in SPPS?

Difficult amino acids in SPPS generally fall into these categories:

  • β-branched amino acids: Valine (Val), Isoleucine (Ile), Threonine (Thr)

  • Aromatic amino acids: Phenylalanine (Phe), Tryptophan (Trp), Tyrosine (Tyr)[6]

  • Amino acids with bulky protecting groups: Arginine (Arg) with its Pbf protecting group is notoriously difficult to couple.[6][7]

  • α,α-disubstituted amino acids: such as α-aminoisobutyric acid (Aib).[2]

  • N-methylated amino acids: The presence of a methyl group on the amide nitrogen significantly increases steric hindrance.[2][8]

  • Proline (Pro): As a secondary amine, proline is less reactive than primary amines.[6]

Q3: What are the consequences of incomplete coupling of bulky amino acids?

Incomplete coupling reactions lead to several undesirable outcomes:

  • Deletion Sequences: The growing peptide chain will be missing the intended bulky amino acid, leading to a heterogeneous mixture of peptides.[3][6]

  • Low Yield: The overall yield of the desired full-length peptide is significantly reduced.[3]

  • Difficult Purification: The final product will be a mixture of the target peptide and various deletion sequences, which can be challenging to separate by chromatography.

Q4: What is racemization and how can it be minimized during the coupling of bulky amino acids?

Racemization is the conversion of a chiral amino acid from one enantiomer (e.g., L-form) to its mirror image (D-form) during the coupling reaction. This is a significant issue as it introduces impurities that are difficult to remove. To minimize racemization:

  • Use coupling reagents known for low racemization potential.

  • Incorporate additives like 1-hydroxy-7-azabenzotriazole (HOAt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®), which are effective in suppressing racemization.[1]

  • Avoid prolonged activation times of the amino acid.[1]

Troubleshooting Guide

This guide addresses common issues encountered when incorporating bulky amino acids in SPPS.

Issue 1: Low Coupling Efficiency / Failed Coupling

Symptoms:

  • Positive ninhydrin test (dark blue beads) after coupling, indicating unreacted free amines.[3]

  • Mass spectrometry (MS) analysis of a test cleavage reveals the presence of deletion sequences.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Steric Hindrance 1. Double Couple: Perform the coupling reaction twice to ensure complete reaction.[6][7]2. Increase Reagent Concentration: Use a higher concentration of the amino acid and coupling reagents (e.g., 0.5 M) to improve reaction kinetics.[3][6]3. Extend Reaction Time: Increase the coupling time to allow the reaction to proceed to completion.[3][6]
Inefficient Coupling Reagent Switch to a more potent coupling reagent. Uronium/aminium salts like HATU, HBTU, TBTU, and COMU , or phosphonium salts like PyAOP and PyBOP are generally more effective than standard carbodiimides (DCC, DIC) for hindered couplings.[1][4][9]
Peptide Aggregation 1. Chaotropic Salts: Add chaotropic salts like LiCl or KSCN to the coupling mixture to disrupt secondary structures.[4]2. High-Boiling Point Solvents: Use solvents like N-Methyl-2-pyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO) which are better at solvating the peptide chain.[4]3. Incorporate Backbone Protection: Introduce pseudoproline dipeptides or 2-hydroxy-4-methoxybenzyl (Hmb)-protected amino acids at strategic locations (approximately every 6-7 residues) to disrupt aggregation.[4][10]
Insufficient Temperature Microwave-Assisted SPPS: The use of microwave energy can significantly enhance the efficiency of coupling sterically hindered amino acids by driving the reaction to completion more quickly.[2]
Issue 2: Peptide Aggregation

Symptoms:

  • Resin shrinking during synthesis.

  • Slow or incomplete deprotection and coupling reactions.

  • False negative results with coupling monitoring tests like the ninhydrin test.[4]

Possible Causes & Solutions:

Possible CauseRecommended Solution
Hydrophobic Sequences 1. Resin Choice: Use resins with good swelling properties, such as PEG-based resins (e.g., NovaPEG, TentaGel).[4]2. "Difficult Sequence" Solvents: Employ solvent mixtures like DCM/DMF/NMP (1:1:1) with additives like 1% Triton X-100 and 2 M ethylene carbonate at elevated temperatures (e.g., 55°C) for acylation.[4]
Secondary Structure Formation 1. Pseudoproline Dipeptides: Incorporate pseudoproline dipeptides at Ser or Thr residues to introduce a "kink" in the peptide backbone, disrupting secondary structure formation.[4]2. Backbone Amide Protection: Use Dmb- or Hmb-protected amino acids to prevent hydrogen bonding that leads to aggregation.[4]

Experimental Protocols

Protocol 1: Double Coupling of a Bulky Amino Acid
  • After the initial coupling of the bulky amino acid, wash the resin thoroughly with DMF.

  • Perform a ninhydrin test to assess the completeness of the coupling.

  • If the test is positive (blue beads), prepare a fresh solution of the bulky amino acid and coupling reagent.

  • Add the fresh coupling solution to the reaction vessel and allow the reaction to proceed for the same duration as the first coupling.

  • Wash the resin with DMF and repeat the ninhydrin test to confirm completion.

Protocol 2: Manual Coupling of Pseudoproline Dipeptides
  • Dissolve the pseudoproline dipeptide (5 eq.) and a suitable coupling reagent (e.g., HATU, HBTU, 5 eq.) in a minimal volume of DMF or NMP.[4]

  • Add DIPEA (10 eq.) to the solution and mix thoroughly.[4]

  • Immediately add the activated solution to the Fmoc-deprotected peptide-resin.

  • Agitate the mixture for 1-2 hours.[4]

  • Monitor the completion of the coupling using a TNBS test. If the reaction is incomplete, extend the coupling time or repeat the coupling with fresh reagents.[4]

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Bulky Amino Acid Coupling start Start: Low Coupling Efficiency (Positive Ninhydrin Test) double_couple Strategy 1: Perform Double Coupling start->double_couple check1 Re-evaluate Coupling double_couple->check1 increase_conc Strategy 2: Increase Reagent Concentration & Time check1->increase_conc Fails success Coupling Successful (Negative Ninhydrin Test) check1->success Successful check2 Re-evaluate Coupling increase_conc->check2 change_reagent Strategy 3: Use High-Reactivity Coupling Reagent (e.g., HATU, COMU) check2->change_reagent Fails check2->success Successful check3 Re-evaluate Coupling change_reagent->check3 address_aggregation Strategy 4: Address Potential Aggregation (Chaotropic Salts, Special Solvents) check3->address_aggregation Fails check3->success Successful check4 Re-evaluate Coupling address_aggregation->check4 backbone_protection Advanced Strategy: Incorporate Backbone Protection (Pseudoproline, Hmb) check4->backbone_protection Fails check4->success Successful backbone_protection->success Successful failure Persistent Failure: Consult Literature for Sequence-Specific Strategies backbone_protection->failure Fails

Caption: Troubleshooting workflow for low coupling efficiency.

Coupling_Reagent_Selection Coupling Reagent Selection Guide cluster_0 Standard Coupling cluster_1 Difficult Coupling cluster_2 Special Cases standard_aa Standard Amino Acids carbodiimides Carbodiimides (DCC, DIC) standard_aa->carbodiimides bulky_aa Bulky / Hindered Amino Acids uronium Uronium/Aminium Salts (HATU, HBTU, COMU) bulky_aa->uronium phosphonium Phosphonium Salts (PyAOP, PyBOP) bulky_aa->phosphonium n_methyl N-Methyl Amino Acids COMU_TOTT COMU, TOTT n_methyl->COMU_TOTT a α,α-disubstituted AAs TFFH TFFH (for in situ fluoride formation) a->TFFH a_disubstituted α,α-disubstituted AAs a_disubstituted->TFFH

Caption: Guide for selecting appropriate coupling reagents.

References

Technical Support Center: Peptide Synthesis with 2-Amino-4,4-dimethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the synthesis of peptides containing the sterically hindered amino acid, 2-Amino-4,4-dimethylpentanoic acid (also known as neopentylglycine).

Frequently Asked Questions (FAQs)

Q1: What makes this compound a "difficult" residue to incorporate into a peptide sequence?

A1: The primary challenge arises from its structure. This compound possesses a bulky neopentyl side chain. This significant steric hindrance can physically obstruct the approach of the activated carboxylic acid to the N-terminal amine of the growing peptide chain, dramatically slowing down reaction kinetics and leading to incomplete coupling reactions.[1][2] This results in low product yields and an increased risk of deletion sequences in the final peptide.

Q2: My peptide synthesis yield is very low. How can I confirm that the issue is with the this compound coupling step?

A2: To pinpoint the problematic step, you can perform a test cleavage on a small amount of resin after the difficult coupling and analyze the product by mass spectrometry (MS). The presence of a significant amount of truncated peptide (missing the intended residue and subsequent amino acids) strongly suggests a failure at that specific coupling step. Additionally, performing a qualitative colorimetric test, such as the Kaiser (ninhydrin) test, after the coupling can indicate the presence of unreacted free primary amines on the resin, signaling an incomplete reaction.

Q3: Which coupling reagents are recommended for incorporating sterically hindered amino acids like this compound?

A3: For sterically demanding couplings, standard carbodiimide reagents like DCC and DIC are often insufficient.[1] More potent, onium salt-based reagents are highly recommended. These are broadly classified into two effective categories:

  • Uronium/Aminium Salts: Reagents such as HATU , HCTU , and COMU are highly effective.[1][2][3] HATU is often considered a top choice for its high reactivity.[1][2] COMU offers comparable efficiency to HATU with an improved safety profile, as it is not based on potentially explosive additives like HOBt or HOAt.[1][2][3]

  • Phosphonium Salts: Reagents like PyBOP and PyAOP are also powerful choices. They are particularly noted for their ability to suppress racemization, a critical consideration for maintaining the stereochemical integrity of the peptide.[1][2]

Q4: I am still getting a low yield even with a stronger coupling reagent. What other parameters can I optimize?

A4: If a potent coupling reagent alone is not solving the issue, several other parameters should be optimized:

  • Reaction Time: Extend the coupling time significantly, from the standard 1-2 hours to several hours or even overnight.[1]

  • Double Coupling: After the initial coupling reaction, drain the vessel and repeat the coupling step with a fresh solution of the activated amino acid and coupling reagent.[1]

  • Temperature: Gently heating the reaction (e.g., to 50°C) can help overcome the activation energy barrier. Microwave-assisted peptide synthesis (MAPS) is particularly effective for difficult couplings as it can dramatically reduce reaction times and improve efficiency.[1]

  • Solvent: Ensure you are using high-quality, amine-free DMF. For sequences prone to aggregation, specialized solvent mixtures like the "magic mixture" (DCM/DMF/NMP at 1:1:1) or the use of chaotropic salts (e.g., LiCl in DMF) can improve solvation and accessibility of the reactive sites.[4]

  • Base: The choice and amount of base can influence both coupling efficiency and racemization. While DIPEA is commonly used, for residues prone to epimerization, a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine may be preferable.

Troubleshooting Guide

Issue: Positive Kaiser test (blue beads) after coupling this compound, indicating incomplete reaction.

This guide provides a logical workflow to diagnose and resolve the failed coupling.

G start Positive Kaiser Test (Incomplete Coupling) cause1 Primary Cause: Steric Hindrance start->cause1 cause2 Contributing Factor: Peptide Aggregation start->cause2 cause3 Contributing Factor: Reagent/Condition Issue start->cause3 sol1a Use Stronger Coupling Reagent (e.g., HATU, COMU) cause1->sol1a sol1b Increase Reaction Time (e.g., 2h to overnight) cause1->sol1b sol1c Increase Temperature (e.g., RT to 50°C or Microwave) cause1->sol1c sol1d Double Couple the Residue cause1->sol1d sol2a Use Chaotropic Salts (e.g., LiCl) in DMF cause2->sol2a sol2b Incorporate Pseudoproline Dipeptides or Hmb/Dmb Backbone Protection cause2->sol2b sol2c Use 'Magic Mixture' Solvent (DCM/DMF/NMP) cause2->sol2c sol3a Use Fresh, High-Quality Reagents and Solvents (Amine-free DMF) cause3->sol3a sol3b Optimize Base (e.g., try NMM instead of DIPEA) cause3->sol3b end_action After implementing solutions, re-test with Kaiser test. If still positive, consider capping (e.g., Acetic Anhydride) to terminate unreacted chains. sol1a->end_action sol1b->end_action sol1c->end_action sol1d->end_action sol2a->end_action sol2b->end_action sol2c->end_action sol3a->end_action sol3b->end_action

Troubleshooting workflow for incomplete coupling.

Data Presentation

While direct comparative yield data for this compound is sparse in readily available literature, the following table summarizes the performance and characteristics of recommended coupling reagents for similarly sterically hindered amino acids (e.g., α-aminoisobutyric acid, Aib). This data serves as a strong guideline for reagent selection.

Coupling ReagentReagent TypeRelative ReactivityRacemization RiskKey AdvantagesKey Disadvantages
DIC/HOAt Carbodiimide/AdditiveModerate-HighLow-ModerateCost-effective; avoids guanidinylation side reactions.Can have slower reaction times; byproducts may be difficult to remove.
PyBOP Phosphonium SaltHighLowHigh efficiency; avoids guanidinylation side reactions.Byproducts can be difficult to remove.
HBTU Aminium SaltHighLow-ModerateWidely used, reliable, and effective for many sequences.Can cause guanidinylation of the N-terminus if used in excess.
HATU Aminium SaltVery HighLowFaster and more efficient than HBTU, especially for difficult couplings.[1][2]More expensive; can also cause guanidinylation. Based on potentially explosive HOAt.[1][2]
COMU Uronium SaltVery HighVery LowExcellent efficiency; improved safety profile (non-explosive); highly soluble.[1][2]Higher cost compared to older reagents.

Experimental Protocols

Optimized Protocol for Coupling Fmoc-2-Amino-4,4-dimethylpentanoic acid-OH

This protocol outlines an optimized manual solid-phase peptide synthesis (SPPS) procedure for incorporating the target amino acid using HATU, a highly effective reagent for this purpose.

1. Materials:

  • Fmoc-protected peptide-resin (with deprotected N-terminal amine)

  • Fmoc-2-Amino-4,4-dimethylpentanoic acid-OH

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)

  • High-purity, amine-free N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

2. Workflow Diagram:

workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Recourse cluster_finish Completion resin_prep Start: Deprotected Peptide-Resin reagent_prep Prepare Reagent Solution: 1. Dissolve Fmoc-AA & HATU in DMF 2. Add Base (DIPEA/NMM) coupling Coupling: 1. Add reagent solution to resin 2. Agitate for 2-4 hours (or longer) 3. Optional: Heat to 50°C reagent_prep->coupling wash1 Wash Resin (DMF, DCM) coupling->wash1 kaiser Kaiser Test wash1->kaiser decision Coupling Complete? kaiser->decision double_couple Double Couple: Repeat Coupling Step decision->double_couple No (Blue) next_step Proceed to Next Deprotection/Coupling Cycle decision->next_step Yes (Yellow) double_couple->wash1

Experimental workflow for a difficult coupling cycle.

3. Step-by-Step Procedure:

  • Resin Preparation: Start with the peptide-resin that has undergone its final wash after the previous Fmoc-deprotection step. Ensure the resin is well-swollen in DMF within the reaction vessel.

  • Activation Cocktail Preparation: In a separate vial, dissolve Fmoc-2-Amino-4,4-dimethylpentanoic acid-OH (3-5 equivalents relative to resin loading) and HATU (0.95 equivalents relative to the amino acid) in a minimal amount of fresh, high-purity DMF.

  • Base Addition: Add DIPEA (2 equivalents relative to the amino acid) to the activation cocktail. Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the reaction vessel containing the deprotected peptide-resin.

  • Agitation: Agitate the mixture at room temperature. For this sterically hindered residue, a minimum coupling time of 2-4 hours is recommended.

  • Monitoring: After the initial coupling time, take a small sample of resin beads and perform a Kaiser test.

    • Negative Result (Yellow/Colorless Beads): The coupling is complete. Proceed to the washing step.

    • Positive Result (Blue Beads): The coupling is incomplete. Continue agitation, potentially overnight. If the test remains positive, a "double coupling" is required. Drain the reaction vessel and repeat steps 2-5 with fresh reagents.

  • Washing: Once the coupling is complete (confirmed by a negative Kaiser test), drain the coupling solution and thoroughly wash the resin with DMF (3-5 times) and then DCM (3-5 times) to remove all excess reagents and byproducts. The resin is now ready for the next Fmoc-deprotection step in the sequence.

References

Technical Support Center: Aggregation of Hydrophobic Peptides Containing 2-Amino-4,4-dimethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting common issues related to the aggregation of hydrophobic peptides incorporating the unnatural amino acid, 2-Amino-4,4-dimethylpentanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect peptide properties?

This compound is a synthetic amino acid, an analogue of leucine, characterized by a bulky tert-butyl group at the end of its side chain. This structural feature significantly increases the hydrophobicity and steric bulk of the peptide.[1] The presence of such a bulky, non-polar side chain can profoundly influence peptide folding, solubility, and aggregation propensity.[2]

Q2: Why are peptides containing this compound prone to aggregation?

The aggregation of these peptides is primarily driven by the hydrophobic effect. The bulky and highly non-polar tert-butyl group of this compound minimizes its contact with water by promoting intermolecular association with other hydrophobic regions of the peptide chains.[1] This can lead to the formation of insoluble aggregates, often characterized by β-sheet secondary structures.[3]

Q3: What are the initial signs of aggregation in my peptide sample?

Common indicators of peptide aggregation include:

  • Poor Solubility: Difficulty in dissolving the lyophilized peptide in aqueous buffers.[4]

  • Visible Precipitation: The appearance of cloudiness, turbidity, or visible particles in the solution.[5]

  • Gel Formation: The solution may become viscous and form a gel-like substance.

  • Inconsistent Analytical Results: Broad or tailing peaks in reverse-phase high-performance liquid chromatography (RP-HPLC) and poor signal-to-noise in mass spectrometry.[6]

Q4: How can I prevent aggregation during peptide synthesis?

Aggregation during solid-phase peptide synthesis (SPPS) can be a significant challenge. Strategies to mitigate this include:

  • Use of specialized resins: Low-loading or PEGylated resins can improve solvation of the growing peptide chain.[7]

  • Chaotropic agents: Adding chaotropic salts like LiCl or employing "magic mixture" solvents (DCM/DMF/NMP) can disrupt secondary structure formation.[8][9]

  • Microwave-assisted synthesis: Increased temperature can help overcome aggregation-related energy barriers.[5]

  • Pseudoproline dipeptides: Incorporating these dipeptides can introduce kinks in the peptide backbone, disrupting β-sheet formation.[10]

Q5: What is the best way to store peptides containing this compound to minimize aggregation?

Proper storage is crucial for preventing aggregation. Lyophilized peptides should be stored at -20°C or -80°C in a desiccator. Once dissolved, it is best to prepare single-use aliquots and store them at -80°C to avoid repeated freeze-thaw cycles, which can promote aggregation.

Troubleshooting Guides

Issue 1: Lyophilized peptide is insoluble in aqueous buffers.

  • Cause: The high hydrophobicity imparted by this compound leads to poor solubility in polar solvents.[2][11]

  • Troubleshooting Workflow:

    Start Start: Insoluble Peptide Powder Test_Small Test solubility with a small aliquot first Start->Test_Small Try_Organic Dissolve in minimal DMSO or DMF (e.g., 10-50 µL) Test_Small->Try_Organic Slow_Dilute Slowly add aqueous buffer dropwise with vigorous stirring Try_Organic->Slow_Dilute Check_Clarity Is the solution clear? Slow_Dilute->Check_Clarity Success Success: Peptide is solubilized Check_Clarity->Success Yes Failure Failure: Peptide precipitates Check_Clarity->Failure No Consider_Denaturants Consider denaturants (e.g., 6M Guanidine HCl) for non-biological assays Failure->Consider_Denaturants

    Caption: Workflow for solubilizing hydrophobic peptides.

Issue 2: Peptide solution becomes cloudy over time.

  • Cause: The peptide is aggregating out of solution, potentially due to factors like temperature fluctuations, pH changes, or high concentration.

  • Troubleshooting Steps:

    • Centrifugation: Pellet the aggregates by centrifugation and use the supernatant.

    • Filtration: Pass the solution through a 0.22 µm filter to remove larger aggregates.

    • Re-solubilization: If possible, lyophilize the peptide and re-dissolve using the workflow described in Issue 1.

    • Optimize Storage Conditions: Store at a lower temperature (e.g., 4°C for short-term, -80°C for long-term) and at a pH away from the peptide's isoelectric point (pI).

Experimental Protocols

Protocol 1: Thioflavin T (ThT) Assay for Monitoring Aggregation

This assay is used to detect the formation of amyloid-like β-sheet structures, which are common in aggregated peptides.

  • Materials:

    • Thioflavin T (ThT) stock solution (e.g., 1 mM in water)

    • Peptide stock solution

    • Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

    • 96-well black, clear-bottom microplate

    • Plate reader with fluorescence capabilities (Excitation: ~440 nm, Emission: ~485 nm)

  • Procedure:

    • Prepare peptide solutions at various concentrations in the assay buffer.

    • Add a small volume of ThT stock solution to each well to a final concentration of 10-20 µM.

    • Incubate the plate under conditions that may promote aggregation (e.g., 37°C with shaking).

    • Measure the fluorescence intensity at regular intervals. An increase in fluorescence over time indicates peptide aggregation.

Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Sizing

DLS is a non-invasive technique to measure the size distribution of particles in a solution.

  • Materials:

    • Peptide solution

    • DLS instrument

    • Low-volume cuvette

  • Procedure:

    • Prepare the peptide solution in a filtered (0.22 µm) buffer.

    • Centrifuge the sample to remove large, non-specific aggregates.

    • Transfer the supernatant to a clean DLS cuvette.

    • Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature.

    • Perform the measurement to obtain the size distribution of particles in the solution.

Data Presentation

Table 1: Influence of Solvents on Hydrophobic Peptide Solubility

Solvent SystemGeneral ApplicabilityConsiderations
Water/Aqueous BuffersGenerally poor for peptides rich in this compound.[11]May be suitable at very low concentrations or for shorter peptides.
Dimethyl Sulfoxide (DMSO)Good initial solvent for highly hydrophobic peptides.[11]Can be toxic to cells at higher concentrations.
Dimethylformamide (DMF)Alternative to DMSO for initial solubilization.[11]Also has potential for cellular toxicity.
Acetonitrile (ACN)Useful for RP-HPLC, may aid in solubilization.Less common as a primary solvent for biological assays.
Trifluoroethanol (TFE)Can induce helical structures and may aid solubility.Significantly alters peptide secondary structure.
6M Guanidine HCl / 8M UreaStrong denaturants for aggregated peptides.[5]Not suitable for experiments requiring native peptide conformation.

Table 2: Common Additives to Inhibit Peptide Aggregation

AdditiveConcentrationMechanism of Action
Arginine50-100 mMCan suppress aggregation by interacting with hydrophobic and charged residues.
Glycerol5-20% (v/v)Acts as a stabilizer and can increase the solubility of some peptides.
Non-ionic Surfactants (e.g., Tween 20)0.01-0.1% (v/v)Can prevent surface-induced aggregation and solubilize aggregates.

Visualizations

cluster_synthesis Peptide Synthesis Phase cluster_purification Purification & Handling Phase cluster_experiment Experimental Phase Node_Synth Solid-Phase Peptide Synthesis (SPPS) of peptide with this compound Node_Agg_Synth On-resin Aggregation (β-sheet formation) Node_Synth->Node_Agg_Synth Hydrophobic Interactions Node_Cleavage Cleavage from Resin & Deprotection Node_Insoluble Insoluble Crude Peptide Node_Cleavage->Node_Insoluble High Hydrophobicity Node_Dissolve Dissolution in Aqueous Buffer Node_Agg_Solution Solution-Phase Aggregation Node_Dissolve->Node_Agg_Solution Concentration, pH, Temp.

Caption: Logical workflow of potential aggregation points.

References

Technical Support Center: Optimizing Coupling of 2-Amino-4,4-dimethylpentanoic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing the solid-phase peptide synthesis (SPPS) of peptides containing the sterically hindered amino acid, 2-Amino-4,4-dimethylpentanoic acid (also known as neopentylglycine). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance coupling efficiency for this challenging residue.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "difficult" amino acid to couple in SPPS?

A1: this compound possesses a bulky tert-butyl group adjacent to the alpha-carbon. This significant steric hindrance physically obstructs the formation of the peptide bond, leading to slower reaction rates and often incomplete coupling, which can result in deletion sequences in the final peptide product.

Q2: What are the most common issues encountered when coupling this amino acid?

A2: The primary issues are low coupling yields and slow reaction kinetics.[1] Standard coupling protocols are often insufficient to achieve complete reaction, leading to a significant presence of unreacted free amines on the resin, which can be detected by a positive Kaiser test.[2]

Q3: Which coupling reagents are most effective for this compound?

A3: For sterically demanding couplings, it is crucial to use more powerful in-situ activating reagents.[3] Uronium/aminium salts like HATU, HBTU, and HCTU, or phosphonium salts such as PyBOP and PyAOP, are significantly more effective than standard carbodiimides like DCC and DIC.[3][4] These reagents form highly reactive esters that can overcome the steric barrier.[3] For extremely challenging cases, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy.[3]

Q4: Can I use my standard SPPS protocol for this amino acid?

A4: Standard protocols are generally not sufficient.[4] It is highly recommended to employ optimized conditions, which include using a more potent coupling reagent, increasing the equivalents of the amino acid and coupling reagent, extending the reaction time, and potentially increasing the temperature.[1][2]

Q5: What is "double coupling," and is it necessary?

A5: Double coupling is the process of repeating the coupling step with a fresh solution of activated amino acid after the initial coupling is complete.[5] This is a common and effective strategy to drive the reaction to completion when coupling sterically hindered residues like this compound.[5]

Troubleshooting Guide

Symptom Potential Cause Recommended Solution(s)
Positive Kaiser Test (blue/purple beads) after coupling Incomplete coupling due to steric hindrance.1. Switch to a more potent coupling reagent: Use HATU, HCTU, or PyBOP instead of DIC/DCC.[3][6] 2. Perform a double coupling: Repeat the coupling step with fresh reagents.[2][5] 3. Increase reaction time: Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight.[3][7] 4. Increase temperature: Gentle heating (30-50°C) can improve the reaction rate. Microwave-assisted SPPS is also highly effective.[2][3]
Low final peptide yield with deletion of this compound Inefficient coupling leading to chain termination or capping of unreacted amines.In addition to the solutions above: - Increase reagent excess: Use a higher excess of the amino acid and coupling reagent (e.g., 3-5 equivalents).[1] - Optimize solvent: Use N-methylpyrrolidone (NMP) for its superior solvating properties over Dimethylformamide (DMF). For very difficult sequences, a mixture of DCM/DMF/NMP (1:1:1) can be beneficial.[3]
Peptide aggregation on the resin The growing peptide chain becomes insoluble, making the N-terminal amine inaccessible.- Use a solvent system known to disrupt secondary structures: A mixture of DMF and DCM can be effective.[5] - Incorporate pseudoproline dipeptides: These can help break up secondary structures.[8]
Guanidinylation of the N-terminus A side reaction that can occur when using an excess of uronium/aminium reagents like HBTU or HATU, leading to chain termination.- Use phosphonium-based reagents: PyBOP does not cause this side reaction.[5] - Use a stoichiometric amount of the uronium reagent relative to the amino acid.[5]

Quantitative Data Summary

The following table summarizes the relative effectiveness of different classes of coupling reagents for sterically hindered amino acids.

Reagent Class Examples Relative Reactivity Notes
CarbodiimidesDCC, DICLowOften insufficient for hindered couplings.[3] DIC is preferred for SPPS as the urea byproduct is soluble.[9]
Uronium/Aminium Salts (HOBt-based)HBTU, TBTUHighMore reactive than carbodiimides. Can cause guanidinylation if used in excess.[5][10]
Uronium/Aminium Salts (HOAt-based)HATUVery HighGenerally more potent than HBTU due to the lower pKa of HOAt.
Uronium/Aminium Salts (Oxyma-based)COMUVery HighOxyma-based reagents are reported to be highly efficient.
Phosphonium SaltsPyBOP, PyAOPVery HighDo not cause guanidinylation.[5] PyAOP is highly reactive and stable.[6]

Experimental Protocols

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended as a starting point for coupling this compound.

  • Deprotection: Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF.

  • Pre-activation: In a separate vessel, pre-activate the Fmoc-2-Amino-4,4-dimethylpentanoic acid (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF. Allow the pre-activation to proceed for 1-5 minutes.

  • Coupling: Add the activated amino acid solution to the resin.

  • Reaction: Allow the coupling reaction to proceed for 2-4 hours.

  • Washing: Wash the resin with DMF.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines.[2] A negative result (yellow beads) indicates complete coupling. If the test is positive, proceed to Protocol 2.

Protocol 2: Double Coupling Procedure

This protocol should be performed if Protocol 1 results in an incomplete coupling (positive Kaiser test).

  • First Coupling: Perform the initial coupling as described in Protocol 1.

  • Washing: After the first coupling, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times).[5]

  • Second Coupling: Prepare a fresh solution of activated Fmoc-2-Amino-4,4-dimethylpentanoic acid as described in Protocol 1, step 2.

  • Reaction: Add this solution to the washed resin and allow the reaction to proceed for another 1-2 hours.[5]

  • Final Wash and Monitoring: After the second coupling, wash the resin thoroughly with DMF and perform a final Kaiser test to confirm completion.

Visualizations

experimental_workflow cluster_activation Activation start Fmoc-Deprotected Peptide-Resin pre_activation Pre-activate Amino Acid (AA, HATU, DIPEA in DMF) coupling Add Activated AA to Resin (2-4 hours) start->coupling wash1 Wash with DMF coupling->wash1 kaiser_test Kaiser Test wash1->kaiser_test negative Negative (Yellow) Coupling Complete kaiser_test->negative Success positive Positive (Blue) Incomplete Coupling kaiser_test->positive Failure end Proceed to next Fmoc Deprotection negative->end double_coupling Perform Double Coupling (Protocol 2) positive->double_coupling double_coupling->end

Caption: Workflow for coupling this compound.

troubleshooting_logic start Positive Kaiser Test (Incomplete Coupling) q1 Using standard coupling reagent (e.g., DIC)? start->q1 a1_yes Switch to Potent Reagent (HATU, PyBOP) q1->a1_yes Yes q2 Reaction time < 4 hours? q1->q2 No a1_yes->q2 a2_yes Increase Time (4h to overnight) q2->a2_yes Yes q3 Single coupling performed? q2->q3 No a2_yes->q3 a3_yes Perform Double Coupling q3->a3_yes Yes q4 Still incomplete? q3->q4 No a3_yes->q4 a4_yes Consider Advanced Options: - Increase Temperature/Microwave - Change Solvent (NMP) - Acyl Fluoride Formation q4->a4_yes Yes

Caption: Troubleshooting logic for incomplete coupling.

References

Technical Support Center: Peptide Synthesis with 2-Amino-4,4-dimethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the incorporation of the sterically hindered amino acid, 2-Amino-4,4-dimethylpentanoic acid (also known as neopentylglycine), into peptide sequences.

Troubleshooting Guide

This guide addresses common issues in a question-and-answer format to help you navigate the complexities of synthesizing peptides containing this compound.

Question 1: I am observing low coupling efficiency and a significant amount of unreacted amine after the coupling step with this compound. What are the likely causes and solutions?

Answer:

Low coupling efficiency is the most common challenge when working with sterically hindered amino acids like this compound. The bulky neopentyl side chain physically obstructs the formation of the peptide bond.

Possible Causes:

  • Inefficient Coupling Reagent: Standard coupling reagents like DCC or DIC are often not potent enough to overcome the significant steric hindrance.[1]

  • Inadequate Reaction Time: The kinetics of coupling a bulky amino acid are significantly slower, and standard reaction times may be insufficient.

  • Peptide Aggregation: The growing peptide chain, especially if it contains other hydrophobic residues, can aggregate on the solid support, blocking the reaction site.[1]

  • Suboptimal Solvent Choice: The solvent may not adequately solvate the growing peptide chain, contributing to aggregation.

Solutions:

  • Utilize High-Efficiency Coupling Reagents: Switch to more potent aminium/uronium or phosphonium salt-based coupling reagents. Reagents that form highly reactive OAt or Oxyma esters, such as HATU, HCTU, or COMU, are recommended for difficult couplings.[2]

  • Extend Coupling Time and/or Double Couple: Increase the reaction time for the coupling step, and consider performing a second coupling (double coupling) to drive the reaction to completion.

  • Increase Reagent Concentration: Using a higher concentration of the amino acid and coupling reagents can improve reaction kinetics.

  • Elevate the Reaction Temperature: Performing the coupling at a higher temperature can help disrupt secondary structures and increase the reaction rate. Microwave-assisted synthesis can be particularly effective.

  • Improve Solvation: Switch from DMF to a more effective solvating solvent like N-methylpyrrolidone (NMP) or add a chaotropic salt like LiCl to the reaction mixture to disrupt aggregation.

  • Monitor the Reaction: Use a qualitative test, such as the Kaiser test, to check for the presence of free primary amines and confirm the completion of the coupling reaction.

Question 2: My final peptide product shows significant deletion sequences lacking this compound. How can I prevent this?

Answer:

Deletion sequences are a direct consequence of incomplete coupling in the preceding step.

Solutions:

  • Ensure Complete Coupling: Employ the strategies mentioned in the previous point, such as using stronger coupling reagents and double coupling, to ensure the reaction goes to completion.

  • Implement a Capping Step: After the coupling step for this compound, perform a capping step using a reagent like acetic anhydride. This will acetylate any unreacted N-terminal amines, preventing them from reacting in subsequent coupling cycles and forming deletion sequences.[1]

Question 3: I am concerned about racemization at the chiral center of this compound during coupling. What steps can I take to minimize this?

Answer:

Racemization is a potential side reaction, especially with highly activating coupling reagents and extended reaction times.

Solutions:

  • Choice of Coupling Reagent and Additive: While potent, some coupling reagents can increase the risk of racemization. The addition of a racemization suppressant like OxymaPure is beneficial. COMU, which is based on OxymaPure, is reported to have reduced epimerization.

  • Control the Base: The type and amount of base used can influence racemization. Use a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) and avoid excessive amounts. For particularly sensitive couplings, a weaker base like sym-collidine may be considered.[3]

  • Optimize Reaction Temperature: While elevated temperatures can improve coupling efficiency, they can also increase the rate of racemization. A balance must be found, and the lowest effective temperature should be used.

Frequently Asked Questions (FAQs)

Q1: What makes this compound a "sterically hindered" amino acid?

A1: The steric hindrance of this compound arises from its bulky neopentyl side chain (a tert-butyl group attached to the β-carbon). This large, branched alkyl group physically blocks the α-amino and carboxyl groups, making it difficult for them to approach each other during peptide bond formation.

Q2: Which coupling reagents are recommended for incorporating this compound?

A2: For sterically hindered amino acids, aminium/uronium salts like HATU, HBTU, and HCTU, and phosphonium salts like PyBOP and PyAOP are generally recommended over carbodiimides.[1] Reagents that form highly reactive OAt esters, such as HATU, are often considered the most efficient for very challenging couplings. COMU is also a highly effective and safer alternative to benzotriazole-based reagents.[2][3]

Q3: Should I use a standard solid-phase peptide synthesis (SPPS) protocol?

A3: A standard SPPS protocol will likely need to be modified. Key modifications include the choice of a more potent coupling reagent, extended coupling times, and potentially double coupling for the this compound residue. Careful monitoring of coupling completion with tests like the Kaiser test is also crucial.

Q4: Can I use microwave-assisted peptide synthesis for this amino acid?

A4: Yes, microwave-assisted SPPS can be very beneficial. The elevated temperatures achieved with microwave energy can help to overcome the kinetic barrier of coupling sterically hindered amino acids and can also disrupt peptide aggregation on the resin.

Q5: What is "double coupling" and when should I use it?

A5: Double coupling is the repetition of the coupling step for a single amino acid before proceeding to the next deprotection step. It is a common strategy to ensure complete reaction for difficult couplings, such as those involving sterically hindered amino acids like this compound.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Sterically Hindered Amino Acids

Note: The following data is based on studies with analogous sterically hindered amino acids, such as α-aminoisobutyric acid (Aib), and serves as a general guideline.

Coupling ReagentReagent TypeRelative ReactivityRacemization RiskKey AdvantagesKey Disadvantages
DIC/HOBt CarbodiimideModerateModerateCost-effectiveOften inefficient for highly hindered couplings
HBTU Aminium/Uronium SaltHighLowWidely used, efficient for many difficult couplingsByproducts can be difficult to remove
HATU Aminium/Uronium SaltVery HighLowHighly efficient for hindered couplings due to OAt ester formation[2]More expensive, based on potentially explosive HOAt
PyBOP Phosphonium SaltHighLowAvoids guanidinylation side reactionsLess reactive than HATU
COMU Aminium/Uronium SaltVery HighVery LowEfficiency comparable to HATU, safer (Oxyma-based), good solubility[2]Can be less stable in solution

Experimental Protocols

Protocol 1: General Procedure for Coupling this compound using HATU in SPPS

This protocol outlines a general method for the manual solid-phase synthesis of a peptide containing this compound using the Fmoc/tBu strategy.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain and repeat for another 15-20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-2-Amino-4,4-dimethylpentanoic acid-OH (3-5 equivalents relative to resin loading), HATU (2.9-4.9 equivalents), and DIPEA (6-10 equivalents) in DMF. Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring: Take a small sample of the resin beads and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), proceed to the double coupling step.

  • Double Coupling (if necessary): Drain the reaction vessel and repeat steps 3 and 4.

  • Washing: After complete coupling, wash the resin thoroughly with DMF.

  • Capping (Optional but Recommended): To block any unreacted amines, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes. Wash the resin with DMF.

  • Chain Elongation: Proceed with the deprotection and coupling of the next amino acid in the sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, wash the resin with dichloromethane (DCM) and dry it. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail appropriate for the peptide sequence (e.g., TFA/TIS/H₂O 95:2.5:2.5) for 2-3 hours.

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase HPLC.

Mandatory Visualization

Troubleshooting_Workflow start Start: Low Coupling Efficiency for this compound check_reagent Is the coupling reagent a high-efficiency one (e.g., HATU, COMU)? start->check_reagent switch_reagent Switch to a more potent coupling reagent like HATU, HCTU, or COMU. check_reagent->switch_reagent No check_conditions Are coupling time and concentration optimized? check_reagent->check_conditions Yes switch_reagent->check_conditions optimize_conditions Increase coupling time and/or perform double coupling. Increase reagent concentration. check_conditions->optimize_conditions No check_monitoring Is coupling completion being monitored (e.g., Kaiser test)? check_conditions->check_monitoring Yes optimize_conditions->check_monitoring implement_monitoring Perform Kaiser test after coupling. If positive, repeat coupling. check_monitoring->implement_monitoring No check_aggregation Is peptide aggregation suspected? check_monitoring->check_aggregation Yes implement_monitoring->check_aggregation address_aggregation Use NMP as a solvent, add chaotropic salts, or use microwave-assisted synthesis. check_aggregation->address_aggregation Yes end Problem Resolved check_aggregation->end No address_aggregation->end

Caption: Troubleshooting workflow for low coupling efficiency.

Reagent_Selection_Logic start Start: Selecting a Coupling Reagent for this compound is_first_attempt Is this the first attempt with this hindered residue? start->is_first_attempt use_standard_hindered Start with a robust, high-efficiency reagent like HBTU or HCTU. is_first_attempt->use_standard_hindered Yes previous_failure Did a previous attempt with a standard high-efficiency reagent fail? is_first_attempt->previous_failure No end Proceed with Selected Reagent and Monitor Closely use_standard_hindered->end use_most_potent Use a highly potent reagent like HATU or COMU. Consider microwave assistance. previous_failure->use_most_potent Yes racemization_concern Is racemization a primary concern for an adjacent residue? previous_failure->racemization_concern No use_most_potent->end use_oxyma_based Prefer an Oxyma-based reagent like COMU. racemization_concern->use_oxyma_based Yes racemization_concern->end No use_oxyma_based->end

Caption: Decision logic for selecting a coupling reagent.

References

Technical Support Center: Purification of Peptides with 2-Amino-4,4-dimethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides incorporating the unnatural amino acid, 2-Amino-4,4-dimethylpentanoic acid (also known as neopentylglycine). The unique bulky and hydrophobic nature of this amino acid presents specific challenges during peptide purification. This guide provides troubleshooting strategies and frequently asked questions (FAQs) in a question-and-answer format to address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why are peptides containing this compound difficult to purify?

A1: The primary challenges in purifying peptides with this compound stem from its bulky tert-butyl side chain, which significantly increases the hydrophobicity and steric hindrance of the peptide.[1][2] This can lead to:

  • Increased Aggregation: The hydrophobic side chains tend to interact with each other, promoting the formation of insoluble aggregates.[3][4] This is a common issue with hydrophobic peptides and can lead to low yields and purification difficulties.[1][5]

  • Poor Solubility: These peptides often have limited solubility in aqueous solutions commonly used in reverse-phase HPLC (RP-HPLC).[1][6]

  • Strong Retention in RP-HPLC: The high hydrophobicity causes strong binding to the stationary phase (e.g., C18 columns), requiring high concentrations of organic solvent for elution, which can lead to poor peak resolution and co-elution with other hydrophobic impurities.[1][2]

Q2: My peptide containing this compound is insoluble in standard HPLC mobile phases. What should I do?

A2: Addressing solubility is the first critical step before attempting purification. Here is a systematic approach to improve the solubility of your peptide:

  • Initial Solubility Testing: Always test the solubility of a small amount of your peptide before dissolving the entire sample.[7][8]

  • Use of Organic Solvents: For highly hydrophobic peptides, dissolving the sample in a small amount of a strong organic solvent is often necessary.[1][9] Start with Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[6] Trifluoroethanol (TFE) can also be effective for dissolving aggregated peptides.[5]

  • Stepwise Dissolution Protocol:

    • Add the pure organic solvent (e.g., DMSO) to the lyophilized peptide first to wet the hydrophobic regions.[2]

    • Add any concentrated buffer components.

    • Finally, slowly add the aqueous portion of your desired mobile phase with vigorous stirring.

  • pH Adjustment: The net charge of a peptide influences its solubility. Adjusting the pH of the aqueous buffer away from the peptide's isoelectric point (pI) can increase its net charge and improve solubility.[10]

    • For basic peptides, a slightly acidic solution (e.g., 10% acetic acid) can help.[8]

    • For acidic peptides, a slightly basic solution (e.g., 0.1 M ammonium bicarbonate) may be effective.

  • Sonication: Gentle sonication can help break up aggregates and facilitate dissolution.[7]

Q3: I'm observing a broad, tailing peak for my peptide during RP-HPLC analysis. How can I improve the peak shape?

A3: Poor peak shape is a common problem with hydrophobic peptides and can be addressed by optimizing your HPLC conditions.

  • Increase Column Temperature: Raising the column temperature to 40-60°C can improve peptide solubility in the mobile phase, reduce viscosity, and enhance mass transfer, leading to sharper peaks.[1]

  • Optimize the Mobile Phase:

    • Ion-Pairing Agent: Ensure an adequate concentration of an ion-pairing agent like Trifluoroacetic Acid (TFA), typically 0.1%.[11]

    • Organic Modifier: While acetonitrile (ACN) is common, for very hydrophobic peptides, consider using n-propanol, which has a stronger eluting strength.[2]

  • Adjust the Gradient: A shallower gradient around the elution point of your peptide will provide better separation from closely eluting impurities and improve peak sharpness.[1]

  • Change the Stationary Phase: If the peptide is too strongly retained on a C18 column, consider a column with a less hydrophobic stationary phase, such as C8 or C4.[1]

Troubleshooting Guide

This section provides a structured approach to troubleshooting common problems encountered during the purification of peptides containing this compound.

Problem 1: Peptide Aggregation During Solid-Phase Peptide Synthesis (SPPS)
Possible Causes Solutions References
Interchain hydrogen bonding of the growing peptide chains on the resin.Use Chaotropic Salts: Wash the resin with a solution of 0.8 M NaClO₄ or LiCl in DMF before the coupling step to disrupt secondary structures.[3]
Incorporate Backbone Protection: Use a 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) protected amino acid every 6-7 residues to disrupt hydrogen bonding.[3]
Use Pseudoproline Dipeptides: If your sequence contains Ser or Thr, incorporating a pseudoproline dipeptide can break up aggregation.[3]
Steric hindrance from the bulky side chain leading to incomplete coupling.Use a More Effective Coupling Reagent: Employ stronger activating reagents like HATU or HBTU.[3]
Increase Coupling Time and/or Double Couple: Allow for longer reaction times or perform the coupling step twice to ensure complete reaction.[3]
Problem 2: Low Recovery After RP-HPLC Purification
Possible Causes Solutions References
Irreversible adsorption of the hydrophobic peptide to the column stationary phase.Change Stationary Phase: Switch to a less hydrophobic column (C8 or C4).[1]
Use a Stronger Organic Modifier: Incorporate n-propanol into the mobile phase.[2]
Peptide precipitation on the column.Ensure Complete Dissolution Before Injection: Use the solubility strategies outlined in the FAQs.[1][5]
Increase Column Temperature: Maintain the column at an elevated temperature (40-60°C).[1]
Adsorption to metallic surfaces of the HPLC system.Passivate the System: Flush the HPLC system with a strong acid to reduce non-specific binding.[1]
Problem 3: Co-elution of the Target Peptide with Impurities
Possible Causes Solutions References
Similar hydrophobicity of the target peptide and impurities (e.g., deletion sequences).Optimize the Gradient: Use a very shallow gradient (e.g., 0.1-0.5% change in organic solvent per minute) around the elution time of the target peptide.[1]
Change Mobile Phase Selectivity: Try a different organic modifier (e.g., methanol or n-propanol instead of acetonitrile) or a different ion-pairing agent (if MS compatibility is not required).[2]
Orthogonal Purification: If RP-HPLC alone is insufficient, consider a secondary purification step using a different separation mechanism, such as ion-exchange chromatography.[12]

Experimental Protocols

General RP-HPLC Method for Peptides with this compound

This protocol provides a starting point for developing a purification method. Optimization will be required based on the specific properties of your peptide.

Parameter Recommendation Rationale
Column C8 or C4 Reverse-Phase, 3-5 µm particle size, 100-300 Å pore sizeLess hydrophobic than C18 to reduce strong retention.
Mobile Phase A 0.1% TFA in WaterStandard ion-pairing agent for good peak shape.
Mobile Phase B 0.1% TFA in Acetonitrile or n-PropanolAcetonitrile is a common choice. n-Propanol can be used for very hydrophobic peptides.
Flow Rate 1 mL/min for analytical (4.6 mm ID), adjust for preparative scaleStandard flow rate for good resolution.
Column Temperature 40-60°CImproves solubility and peak shape.
Detection 210-230 nmWavelength for detecting the peptide backbone.
Gradient Start with a scouting gradient (e.g., 5-95% B over 30 min) to determine the approximate elution concentration. Then, optimize with a shallow gradient around the elution point of the target peptide.To find the optimal separation window.
Sample Preparation Protocol
  • Solubility Test: In a microfuge tube, attempt to dissolve a small amount (e.g., 0.1 mg) of the lyophilized peptide in 100 µL of the initial mobile phase (e.g., 95% A / 5% B).

  • If Insoluble: Add a minimal amount of DMSO (e.g., 5-10 µL) and vortex. If it dissolves, proceed.

  • If Still Insoluble: Try TFE or neat formic acid as a solvent of last resort.

  • Dilution: Once dissolved in a strong organic solvent, slowly add this solution dropwise to your initial mobile phase while vortexing to reach the desired injection concentration.

  • Centrifugation: Centrifuge the sample at high speed for 5-10 minutes to pellet any remaining insoluble material before injection.

Visualizing Purification Challenges and Solutions

Logical Workflow for Troubleshooting Insoluble Peptides

G start Crude Peptide Insoluble in Initial Mobile Phase test_strong_solvent Test Stronger Solvents (DMSO, TFE) start->test_strong_solvent dissolved Peptide Dissolves test_strong_solvent->dissolved Success not_dissolved Remains Insoluble test_strong_solvent->not_dissolved Failure dilute Slowly Dilute with Mobile Phase A dissolved->dilute alt_chrom Consider Alternative Chromatography (e.g., Size Exclusion) not_dissolved->alt_chrom modify_peptide Consider Peptide Sequence Modification not_dissolved->modify_peptide precipitate Precipitates Upon Dilution dilute->precipitate Yes inject Inject Supernatant After Centrifugation dilute->inject No precipitate->dilute Try More Dilute Solution

Caption: A troubleshooting workflow for dealing with insoluble hydrophobic peptides.

Factors Influencing RP-HPLC Peak Shape

G peak_shape Poor Peak Shape (Broad, Tailing) temp Increase Column Temperature (40-60°C) peak_shape->temp gradient Use a Shallower Gradient peak_shape->gradient mobile_phase Optimize Mobile Phase (Ion-Pairing, Organic Modifier) peak_shape->mobile_phase column Use Less Hydrophobic Column (C8, C4) peak_shape->column improved_peak Improved Peak Shape temp->improved_peak gradient->improved_peak mobile_phase->improved_peak column->improved_peak

Caption: Key parameters to adjust for improving RP-HPLC peak shape of hydrophobic peptides.

This technical support guide is intended to provide a starting point for addressing the purification challenges associated with peptides containing this compound. Due to the unique nature of each peptide sequence, empirical optimization of these protocols is essential for successful purification.

References

Technical Support Center: Solubility of Peptides Containing 2-Amino-4,4-dimethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with peptides incorporating the non-canonical amino acid, 2-Amino-4,4-dimethylpentanoic acid (also known as neopentylglycine or t-butylalanine).

Introduction

This compound is a synthetic amino acid characterized by a bulky and highly hydrophobic tert-butyl side chain. Its incorporation into a peptide sequence significantly increases the peptide's overall hydrophobicity, often leading to poor solubility in aqueous solutions and a higher propensity for aggregation.[1] This guide offers systematic approaches to solubilize these challenging peptides and provides answers to common issues.

Frequently Asked Questions (FAQs)

Q1: Why is my peptide containing this compound insoluble in aqueous buffers?

A1: The primary reason for poor aqueous solubility is the highly hydrophobic nature of the this compound residue.[1] Peptides with a high content of non-polar amino acids tend to have limited solubility in water.[2] Other contributing factors include the overall amino acid sequence, the peptide's net charge at a given pH, its length, and its tendency to form secondary structures like β-sheets, which can lead to aggregation.[1][3]

Q2: What is the first solvent I should try for my peptide?

A2: It is always recommended to first attempt solubilization with a small amount of your peptide in sterile, purified water.[2][4] If the peptide has a net positive or negative charge, it may dissolve in water. However, for peptides rich in hydrophobic residues like this compound, aqueous insolubility is common.[3] In such cases, the use of organic solvents is often necessary.[5]

Q3: How can I determine the net charge of my peptide?

A3: To estimate the net charge of your peptide at a neutral pH, you can follow these steps:

  • Assign a value of +1 to each basic residue (Lys, Arg, His) and the N-terminus.

  • Assign a value of -1 to each acidic residue (Asp, Glu) and the C-terminus.

  • Sum these values to get the overall net charge.[4]

Q4: Are there any online tools to predict peptide solubility?

A4: Yes, several online tools can predict the physicochemical properties of a peptide, including its hydrophobicity and potential for aggregation. These tools can offer a preliminary assessment of your peptide's likely solubility behavior.

Q5: My peptide has formed a gel-like substance. What should I do?

A5: Gel formation indicates that the peptide is forming intermolecular hydrogen bonds and aggregating.[3] In such cases, treating the peptide as highly hydrophobic is recommended. The use of strong organic solvents or chaotropic agents may be necessary to disrupt these aggregates.

Troubleshooting Guide for Peptides Containing this compound

This step-by-step guide provides a systematic approach to solubilizing challenging peptides containing this compound.

Step 1: Initial Solubility Test with a Small Aliquot

Before attempting to dissolve your entire peptide sample, it is crucial to perform a solubility test on a small portion.[4] This will prevent the loss of valuable material in an inappropriate solvent.

Step-by-Step Initial Testing:

  • Begin with deionized water.

  • If insoluble, try a dilute acidic solution (e.g., 10% acetic acid) if the peptide has a net positive charge.[4]

  • If insoluble, try a dilute basic solution (e.g., 0.1 M ammonium bicarbonate) if the peptide has a net negative charge.[4]

  • If the peptide remains insoluble, proceed to the use of organic solvents.

Step 2: Utilizing Organic Solvents

For highly hydrophobic peptides, organic solvents are often required for initial solubilization.

Recommended Organic Solvents:

  • Dimethyl sulfoxide (DMSO)[5]

  • Dimethylformamide (DMF)[5]

  • Acetonitrile (ACN)[3]

  • Isopropanol[5]

Protocol for Using Organic Solvents:

  • Add a small amount of the chosen organic solvent to the peptide.

  • Vortex or sonicate the mixture to aid dissolution.

  • Once the peptide is dissolved in the organic solvent, slowly add your aqueous buffer of choice dropwise while vortexing.[3]

  • Be mindful of the final concentration of the organic solvent, as it may affect your downstream experiments.

Step 3: Advanced Troubleshooting Techniques

If your peptide is still resistant to solubilization, consider the following advanced methods:

  • Sonication: Gentle sonication can help break up aggregates and facilitate dissolution.[3] Use a sonicator bath and monitor the temperature to avoid peptide degradation.

  • Chaotropic Agents: For severely aggregated peptides, chaotropic agents like 6 M guanidinium hydrochloride or 8 M urea can be used to disrupt hydrogen bonds and hydrophobic interactions. Note that these agents will denature the peptide and may need to be removed before biological assays.

  • Sequence Modification: If solubility issues persist and are prohibitive for your experiments, consider redesigning the peptide. This could involve adding charged or hydrophilic residues to the sequence to improve its overall solubility.[1]

Data Presentation: Solubility Guidelines

The following tables summarize general guidelines for solvent selection based on peptide properties.

Table 1: Solvent Selection Based on Peptide Charge

Peptide Net Charge Primary Solvent Secondary Solvent (if needed)
Positive (Basic) Deionized Water10% Acetic Acid[4]
Negative (Acidic) Deionized Water0.1 M Ammonium Bicarbonate
Neutral Organic Solvent (DMSO, DMF, ACN)[5]N/A

Table 2: Common Organic Solvents for Hydrophobic Peptides

Solvent Abbreviation Considerations
Dimethyl sulfoxideDMSOGenerally biocompatible at low concentrations.[5]
DimethylformamideDMFA stronger solvent than DMSO.
AcetonitrileACNCan be easily removed by lyophilization.[3]
IsopropanolIPAA less polar alcohol that can be effective.

Experimental Protocols

Protocol 1: General Peptide Solubilization

  • Preparation: Allow the lyophilized peptide to equilibrate to room temperature before opening the vial.

  • Initial Solvent Addition: Add the selected initial solvent (water, dilute acid/base, or organic solvent) to the peptide.

  • Dissolution: Vortex the vial for 1-2 minutes. If the peptide does not dissolve, sonicate the sample in a water bath for 5-10 minutes.

  • Aqueous Dilution (for organic solvents): If an organic solvent was used, slowly add the aqueous buffer dropwise to the peptide solution while vortexing to reach the desired final concentration.

  • Centrifugation: Centrifuge the solution to pellet any remaining insoluble material before use.

Mandatory Visualizations

Experimental_Workflow start Start: Lyophilized Peptide solubility_test Perform Small-Scale Solubility Test start->solubility_test water Try Deionized Water solubility_test->water dissolved Peptide Dissolved water->dissolved Yes not_dissolved Insoluble water->not_dissolved No acid_base Try Dilute Acid/Base acid_base->dissolved not_dissolved2 not_dissolved2 acid_base->not_dissolved2 No organic Use Organic Solvent (DMSO, DMF, ACN) organic->dissolved not_dissolved3 not_dissolved3 organic->not_dissolved3 No end End: Solubilized Peptide Solution dissolved->end not_dissolved->acid_base advanced Advanced Troubleshooting (Sonication, Chaotropic Agents) advanced->dissolved not_dissolved2->organic not_dissolved3->advanced

Caption: A logical workflow for troubleshooting peptide solubility issues.

Signaling_Pathway_Placeholder Peptide Hydrophobic Peptide (contains this compound) Aggregation Aggregation Peptide->Aggregation Solubilization Solubilization Strategy (Organic Solvents, pH adjustment) Peptide->Solubilization Precipitation Precipitation/ Insolubility Aggregation->Precipitation Bioactivity Reduced Bioactivity Precipitation->Bioactivity SolublePeptide Soluble Peptide Solubilization->SolublePeptide BiologicalAssay Successful Biological Assay SolublePeptide->BiologicalAssay

Caption: Relationship between peptide properties and experimental outcomes.

References

preventing dipeptide formation of 2-Amino-4,4-dimethylpentanoic acid side reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Amino-4,4-dimethylpentanoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent common side reactions, such as dipeptide formation, and optimize your peptide synthesis protocols.

Frequently Asked Questions (FAQs)

Q1: What makes this compound challenging to work with in peptide synthesis?

A1: this compound, also known as neopentylglycine, possesses a bulky tert-butyl side chain. This steric hindrance can significantly slow down the rate of peptide bond formation, leading to incomplete reactions and the formation of side products.

Q2: What is the primary side reaction of concern with this compound?

A2: The major side reaction is the formation of a dipeptide of this compound with itself (homo-dimerization). This occurs when a second molecule of the activated amino acid reacts with the free N-terminus of another molecule instead of the intended reaction with the resin-bound peptide chain. Additionally, once a dipeptide is formed on the resin, it can be susceptible to diketopiperazine (DKP) formation, a cyclization reaction that cleaves the dipeptide from the resin.

Q3: How can I prevent the formation of the this compound dipeptide?

A3: Several strategies can be employed to minimize dipeptide formation:

  • Use of potent coupling reagents: Standard carbodiimide reagents like DCC and DIC may not be efficient enough. It is highly recommended to use more powerful aminium/uronium salts (e.g., HATU, HBTU, HCTU) or phosphonium salts (e.g., PyBOP, PyAOP).[1] These reagents form highly reactive esters that can overcome the steric barrier more effectively.[1]

  • Optimize reaction conditions: Increasing the coupling reaction time, for instance, from 1-2 hours to overnight, can allow the reaction to proceed to completion.[1] Gentle heating or the use of microwave-assisted peptide synthesis (MA-SPPS) can also be effective but should be used with caution to avoid racemization.[1]

  • Solvent selection: N-methylpyrrolidone (NMP) is often preferred over dimethylformamide (DMF) due to its superior solvating properties, which can help prevent peptide aggregation and improve reaction kinetics.[1]

  • Double coupling: If an initial coupling reaction is incomplete, performing a second coupling with a fresh solution of the activated amino acid can drive the reaction to completion.[1]

Q4: Which coupling reagents are most effective for sterically hindered amino acids like this compound?

A4: Reagents that generate highly reactive OAt or Oxyma esters are generally preferred.[1] HATU and PyAOP are considered among the most efficient.[1] COMU, an Oxyma-based reagent, also shows superior performance compared to HOBt-based reagents.[1] For extremely challenging couplings, converting the carboxylic acid to an acyl fluoride using a reagent like TFFH can be a highly effective strategy.[1]

Troubleshooting Guide

Issue: Incomplete Coupling (Positive Kaiser Test)

A positive Kaiser test after the coupling step indicates the presence of unreacted free amines on the resin, signifying an incomplete reaction.

Workflow for Troubleshooting Incomplete Coupling:

G start Positive Kaiser Test recouple Perform Double Coupling (fresh reagents) start->recouple optimize Optimize Coupling Protocol start->optimize If problem persists recheck Kaiser Test recouple->recheck cap Cap Unreacted Amines (e.g., Acetic Anhydride) recheck->cap Positive proceed Proceed to Next Cycle recheck->proceed Negative cap->proceed reagent Switch to a more potent coupling reagent (e.g., HATU, COMU) optimize->reagent conditions Increase reaction time and/or temperature (Microwave assistance) optimize->conditions solvent Change solvent to NMP optimize->solvent

Caption: Troubleshooting workflow for incomplete coupling reactions.

Issue: Significant Dipeptide Formation Detected in Final Product

If analysis of the crude peptide shows a significant peak corresponding to the dipeptide of this compound, the initial coupling conditions need optimization.

Logical Relationship for Preventing Dipeptide Formation:

G cluster_0 Desired Reaction cluster_1 Side Reaction: Dipeptide Formation Activated_AA Activated 2-Amino-4,4- dimethylpentanoic acid Desired_Product Elongated Peptide Activated_AA->Desired_Product Resin_Peptide Resin-Bound Peptide (with N-terminal amine) Resin_Peptide->Desired_Product Activated_AA2 Activated 2-Amino-4,4- dimethylpentanoic acid Dipeptide_Side_Product Dipeptide Side Product Activated_AA2->Dipeptide_Side_Product Free_AA Free 2-Amino-4,4- dimethylpentanoic acid (unreacted or from deprotection) Free_AA->Dipeptide_Side_Product

Caption: Desired reaction pathway versus dipeptide side reaction.

Data Presentation

The choice of coupling reagent significantly impacts the purity of the final peptide, especially when incorporating sterically hindered amino acids. The following table summarizes the general performance of common coupling reagents.

Table 1: Comparison of Coupling Reagent Performance for Hindered Amino Acids

Coupling ReagentReagent TypeRelative ReactivityRacemization PotentialNotes
DCC/DIC CarbodiimideModerateModerate to HighBy-products can be problematic for solid-phase synthesis.
HBTU/TBTU Aminium/UroniumHighLowEfficient for most standard and many difficult couplings.[1]
HATU Aminium/UroniumVery HighVery LowHighly effective for sterically hindered and N-methylated amino acids.[1]
HCTU Aminium/UroniumVery HighLowMore reactive than HBTU.[1]
PyBOP/PyAOP PhosphoniumHigh/Very HighLow/Very LowPyAOP is particularly effective for challenging couplings.[1]
COMU Aminium/UroniumVery HighVery LowOxyma-based reagent with reduced allergenic potential and high efficiency.[1]

Experimental Protocols

Protocol 1: Double Coupling of Fmoc-2-Amino-4,4-dimethylpentanoic acid using HATU

This protocol is recommended for the initial incorporation of this compound onto the resin or its addition to the peptide chain.

  • Resin Preparation: Swell the resin-bound peptide with the deprotected N-terminal amine in N,N-dimethylformamide (DMF).

  • First Coupling:

    • In a separate vessel, dissolve Fmoc-2-Amino-4,4-dimethylpentanoic acid (3 equivalents relative to resin loading), HATU (2.9 equivalents), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.

    • Allow the pre-activation to proceed for 1-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 45-60 minutes.

    • Wash the resin thoroughly with DMF.

  • Kaiser Test: Perform a qualitative Kaiser test on a small sample of resin beads. A blue color indicates an incomplete reaction.

  • Second Coupling (if necessary): If the Kaiser test is positive, repeat steps 2.1 through 2.4 with a fresh solution of activated amino acid.

  • Washing: After a negative Kaiser test, wash the resin with DMF (3x) and dichloromethane (DCM) (3x).

Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings

This protocol is an alternative for cases where even potent uronium/phosphonium reagents fail to give complete coupling.

  • Acyl Fluoride Formation:

    • Dissolve the protected Fmoc-2-Amino-4,4-dimethylpentanoic acid (1 equivalent) in an anhydrous solvent like DCM.

    • Add a fluorinating agent (e.g., TFFH) and a suitable base.

  • Coupling Reaction:

    • Add the solution containing the acyl fluoride to the deprotected, resin-bound amine.

    • Allow the reaction to proceed. Monitor the reaction progress using the Kaiser test.

Visualization of Key Mechanisms

Diketopiperazine (DKP) Formation

This side reaction can occur at the dipeptide stage, especially when the second amino acid is proline, but can also be observed with other dipeptides under basic conditions used for Fmoc deprotection.

G Resin_Dipeptide Resin-Dipeptide-NH-Fmoc Deprotection Piperidine/DMF Free_Amine_Dipeptide Resin-Dipeptide-NH2 Deprotection->Free_Amine_Dipeptide DKP Diketopiperazine (cleaved from resin) Free_Amine_Dipeptide->DKP Intramolecular cyclization Cleaved_Resin Resin Free_Amine_Dipeptide->Cleaved_Resin

Caption: Mechanism of Diketopiperazine (DKP) formation.

References

Technical Support Center: 2-Amino-4,4-dimethylpentanoic Acid Coupling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the coupling efficiency of 2-Amino-4,4-dimethylpentanoic acid (also known as neopentylglycine or L-tert-butylalanine). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide actionable guidance for incorporating this sterically hindered amino acid into peptide sequences.

Troubleshooting Guides

Issue: Low or Incomplete Coupling Yield

Low coupling yields are a frequent challenge when working with sterically hindered amino acids like this compound. The bulky tert-butyl group on the side chain physically obstructs the formation of the peptide bond. Below is a systematic guide to troubleshoot and enhance your reaction outcomes.

Potential Cause & Recommended Solution

Potential CauseRecommended Solution & Rationale
Inefficient Coupling Reagent Standard carbodiimide reagents such as DCC and DIC are often not potent enough for sterically demanding couplings. Solution: Switch to a more powerful in-situ activating reagent. Aminium/uronium salts (e.g., HATU, HBTU, HCTU) or phosphonium salts (e.g., PyBOP, PyAOP) are significantly more effective as they form highly reactive esters that can overcome the steric barrier.[1] For extremely hindered couplings, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy.[1]
Suboptimal Reaction Conditions Steric hindrance slows down the reaction kinetics, requiring more forcing conditions. Solution: Increase the reaction time (e.g., from 1-2 hours to overnight) and/or elevate the temperature.[1] Microwave-assisted peptide synthesis (MA-SPPS) can also be employed to accelerate the coupling reaction by providing controlled heating.
Peptide Aggregation The hydrophobic nature of the tert-butyl group can contribute to peptide aggregation on the solid support, blocking reactive sites. Solution: 1. Chaotropic Salts: Add chaotropic salts like LiCl or KSCN to the coupling mixture to disrupt secondary structures. 2. Solvent Choice: Switch from DMF to more disruptive solvents like N-methylpyrrolidone (NMP) or use a mixture of DCM/DMF/NMP. 3. "Magic Mixture": Employ a "magic mixture" of DCM/DMF/NMP (1:1:1) with 1% Triton X-100 and 2M ethylene carbonate for acylation.
Inadequate Solvation Poor solvation of the growing peptide chain can hinder the accessibility of the N-terminus. Solution: Ensure adequate swelling of the resin before and during the coupling reaction. Using solvents with excellent solvating properties like NMP is beneficial.[1]

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "difficult" amino acid to couple?

A1: The primary reason is steric hindrance. The bulky tert-butyl group in the side chain of this compound creates a crowded environment around the alpha-carbon, making it physically difficult for the activated carboxyl group of the incoming amino acid to approach the N-terminal amine of the growing peptide chain. This significantly slows down the rate of peptide bond formation.

Q2: Which coupling reagents are most effective for this compound?

A2: For challenging couplings involving sterically hindered amino acids, high-potency onium salt-based reagents are recommended. Reagents that form highly reactive OAt or Oxyma esters are generally preferred.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is often considered one of the most efficient coupling reagents for hindered amino acids due to its rapid activation and high reactivity.[2][3]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are also highly effective and commonly used.[4]

  • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is a powerful phosphonium-based reagent that is also a good choice.[3][5]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a newer generation uronium salt that offers high efficiency comparable to HATU, with the added benefit of being based on the less explosive and more soluble OxymaPure leaving group.

Q3: How can I minimize racemization when coupling this compound?

A3: Racemization, the loss of stereochemical integrity at the alpha-carbon, is a significant concern during peptide synthesis.[6][7] To minimize racemization:

  • Use Additives: The addition of 1-hydroxybenzotriazole (HOBt) or, more effectively, 1-hydroxy-7-azabenzotriazole (HOAt) or OxymaPure® is crucial, especially when using carbodiimide-based activators. These additives suppress racemization by forming active esters that are less prone to epimerization.[8]

  • Base Selection: Use a weaker, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or sym-collidine instead of stronger bases like triethylamine (TEA).[6]

  • Pre-activation Time: Minimize the pre-activation time of the amino acid before adding it to the deprotected N-terminus. Over-activation can increase the risk of racemization.

  • Temperature Control: Avoid excessively high temperatures for prolonged periods, as this can also promote racemization.

Q4: Is double coupling necessary for this compound?

A4: Due to the slow reaction kinetics, a single coupling may not be sufficient to achieve a high yield. It is highly recommended to monitor the coupling reaction using a qualitative test like the ninhydrin test. If the test is positive (indicating free amines), a second coupling is necessary to drive the reaction to completion.

Q5: Can the choice of solvent impact the coupling efficiency?

A5: Yes, the solvent plays a critical role. N,N-Dimethylformamide (DMF) is a common solvent for solid-phase peptide synthesis. However, for difficult sequences prone to aggregation, N-methylpyrrolidone (NMP) may be a better choice due to its superior solvating properties. In some cases, a mixture of solvents can be beneficial to disrupt secondary structures and improve solvation.[1]

Data Presentation: Comparison of Coupling Reagents

The following table summarizes the performance of various coupling reagents for sterically hindered amino acids, providing a comparative basis for selecting the optimal reagent for your experiment. The data is extrapolated from studies on challenging peptide sequences and serves as a general guideline.

Coupling ReagentReagent ClassTypical Reaction TimeCoupling Yield (%)Racemization RiskKey AdvantagesPotential Disadvantages
HATU Aminium/Uronium Salt20 - 45 min> 99Very LowHighly reactive, excellent for hindered couplings.[5][9]Higher cost, potential for guanidinylation if used in excess.[9]
HBTU Aminium/Uronium Salt30 - 60 min98 - 99.5LowFast, efficient, and cost-effective for many applications.[5][9]Can be less effective than HATU for extremely difficult couplings.
PyBOP Phosphonium Salt1 - 2 hours90 - 96LowHigh coupling efficiency, avoids carcinogenic byproducts of BOP.[5]Can be less effective than HATU for highly hindered residues.[5]
COMU Aminium/Uronium Salt20 - 45 min> 99Very LowComparable efficiency to HATU, based on the safer OxymaPure.Higher cost than HBTU.
DIC/HOBt Carbodiimide/Additive4 - 8 hours85 - 92ModerateCost-effective, water-soluble byproducts are easily removed.[5]Lower reactivity, longer reaction times, higher risk of racemization.[5]

Experimental Protocols

Protocol 1: Standard HATU-Mediated Coupling on Solid Support

This protocol is recommended for achieving high coupling efficiency with this compound.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Fmoc-2-Amino-4,4-dimethylpentanoic acid

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • 20% Piperidine in DMF (for Fmoc deprotection)

  • Ninhydrin test kit

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once. Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-2-Amino-4,4-dimethylpentanoic acid (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) and allow to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a ninhydrin test to check for the presence of free amines.

  • Washing: If the ninhydrin test is negative (indicating complete coupling), wash the resin thoroughly with DMF.

  • Double Coupling (if necessary): If the ninhydrin test is positive, repeat steps 3-6.

Visualizations

Troubleshooting Workflow for Low Coupling Efficiency

Troubleshooting_Workflow start Low Coupling Yield with This compound reagent Using Standard Coupling Reagent (e.g., DCC, DIC)? start->reagent switch_reagent Switch to High-Potency Reagent (HATU, HBTU, PyBOP, COMU) reagent->switch_reagent Yes conditions Standard Reaction Conditions (RT, 1-2h)? reagent->conditions No switch_reagent->conditions optimize_conditions Increase Reaction Time and/or Temperature (Consider MA-SPPS) conditions->optimize_conditions Yes aggregation Evidence of Aggregation (Gel-like resin, poor swelling)? conditions->aggregation No optimize_conditions->aggregation aggregation_solution Change Solvent (NMP) Add Chaotropic Salts Use 'Magic Mixture' aggregation->aggregation_solution Yes monitor Monitor with Ninhydrin Test aggregation->monitor No aggregation_solution->monitor double_couple Perform Double Coupling monitor->double_couple Positive end Improved Coupling Efficiency monitor->end Negative double_couple->monitor

Caption: Troubleshooting workflow for low coupling efficiency.

Logical Relationship of Factors Affecting Coupling

Factors_Affecting_Coupling cluster_factors Key Factors cluster_outcomes Outcomes Steric Hindrance Steric Hindrance Coupling Efficiency Coupling Efficiency Steric Hindrance->Coupling Efficiency decreases Coupling Reagent Coupling Reagent Coupling Reagent->Coupling Efficiency influences Racemization Racemization Coupling Reagent->Racemization can minimize Reaction Conditions Reaction Conditions Reaction Conditions->Coupling Efficiency affects Reaction Conditions->Racemization can increase Solvent/Aggregation Solvent/Aggregation Solvent/Aggregation->Coupling Efficiency impacts

Caption: Factors influencing coupling outcomes.

References

troubleshooting aggregation during purification of 2-Amino-4,4-dimethylpentanoic acid peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with peptides incorporating the sterically hindered amino acid, 2-Amino-4,4-dimethylpentanoic acid. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of peptide aggregation during purification.

Troubleshooting Guide: Aggregation During Purification

Peptides containing the bulky, hydrophobic residue this compound have a heightened tendency to aggregate, complicating purification and reducing yields. This guide provides a systematic approach to diagnosing and resolving aggregation issues.

Problem: Visible Precipitation or Poor Solubility During Initial Dissolution

Possible Cause: The high hydrophobicity and steric bulk of this compound can lead to strong intermolecular hydrophobic interactions, causing the peptide to "crash out" of solution.

Solutions:

  • Systematic Solubilization: Begin by attempting to dissolve a small amount of the peptide in sterile, distilled water. If unsuccessful, proceed with the following steps.

  • Organic Solvents: For neutral peptides, which are common with hydrophobic residues, introduce a small amount of an organic solvent such as DMSO, DMF, or acetonitrile to disrupt hydrophobic interactions, followed by a gradual dilution with an aqueous buffer.[1]

  • Sonication: Gentle sonication can help to break up initial aggregates and facilitate dissolution.[1]

  • pH Adjustment: Ensure the pH of your solvent is at least one unit away from the peptide's isoelectric point (pI) to increase net charge and promote repulsion between peptide chains.[2][3][4]

Problem: Broad or Tailing Peaks During RP-HPLC Purification

Possible Cause: On-column aggregation or strong secondary interactions between the peptide and the stationary phase. The bulky nature of this compound can exacerbate these interactions.

Solutions:

  • Optimize Mobile Phase:

    • Organic Modifiers: Incorporate organic modifiers like isopropanol or n-propanol into the mobile phase. These can disrupt hydrophobic interactions and improve peak shape and resolution.[5][6] A mixture of acetonitrile and propanol can also be effective.

    • Ion-Pairing Agents: While trifluoroacetic acid (TFA) is standard, consider using formic acid (FA) with hybrid particle columns to alter selectivity and improve peak shape without relying on strong ion-pairing effects that might be hindered by the bulky residue.

  • Adjust Temperature: Increasing the column temperature (e.g., to 40°C or 60°C) can enhance solubility and reduce aggregation, leading to sharper peaks. The optimal temperature should be determined empirically.

  • Lower Peptide Concentration: Reduce the amount of peptide loaded onto the column to minimize concentration-dependent aggregation.[2][3]

Problem: Low Recovery of Purified Peptide

Possible Cause: Irreversible aggregation leading to precipitation either before or during purification, or strong, irreversible binding to the chromatography resin.

Solutions:

  • In-Process Additives: Introduce aggregation-suppressing additives to the sample and mobile phases.

  • Chaotropic Agents: Low concentrations of chaotropic agents like guanidinium chloride or urea can disrupt protein structure and prevent aggregation.[7]

  • Amino Acids: The addition of arginine and glutamate to your buffer can increase solubility by interacting with charged and hydrophobic regions of the peptide.[2] Arginine, in particular, is known to reduce surface hydrophobicity.[]

  • Non-Detergent Sulfobetaines: These can be used to solubilize protein aggregates without causing denaturation.[2]

  • Resin Selection: For peptides with extreme hydrophobicity, consider a stationary phase with a different chemistry or a lower ligand density to reduce irreversible binding.

Frequently Asked Questions (FAQs)

Q1: Why are peptides containing this compound so prone to aggregation?

A1: The this compound residue possesses a bulky tert-butyl side chain, which is highly hydrophobic. This leads to strong hydrophobic interactions between peptide chains, driving them to self-associate and aggregate to minimize their exposure to the aqueous environment.[1] This effect is a primary driver of aggregation for peptides rich in hydrophobic amino acids.[5][9]

Q2: How can I proactively prevent aggregation before starting the purification process?

A2: Careful handling and storage of your crude peptide are crucial.

  • Storage: Store lyophilized peptide at -20°C or -80°C.[3]

  • Reconstitution: When reconstituting, allow the vial to warm to room temperature before opening to prevent condensation. Use a high-purity, sterile solvent and dissolve the peptide with gentle swirling or pipetting, avoiding vigorous shaking which can induce aggregation.[3]

  • Concentration: Work with the lowest feasible peptide concentration for your application.[3]

Q3: What are the best additives to include in my purification buffers to minimize aggregation?

A3: Several additives can be beneficial. The optimal choice and concentration should be determined experimentally.

  • Arginine: Often used at concentrations of 50-100 mM, it helps to increase solubility.[4]

  • Glycerol: As an osmolyte, glycerol stabilizes the native state of peptides and can prevent aggregation. A concentration of 10% is often used in preformulation.[2][10]

  • Non-ionic Detergents: Low concentrations of detergents like Tween 20 or Triton X-100 can help solubilize aggregates.[2][10]

  • Reducing Agents: If your peptide contains cysteine residues, adding a reducing agent like DTT or TCEP can prevent the formation of intermolecular disulfide bonds that can lead to aggregation.[2][]

Q4: Can the pH of my buffer really make a significant difference in aggregation?

A4: Absolutely. Peptides are least soluble at their isoelectric point (pI), where their net charge is zero.[2] By adjusting the buffer pH to be at least one unit above or below the pI, you increase the net charge on the peptide molecules. This enhances electrostatic repulsion between them, which counteracts the hydrophobic interactions driving aggregation.[2][4][9]

Q5: How can I detect if my peptide is aggregating during the purification process?

A5: Several methods can be employed:

  • Visual Inspection: The most straightforward method is to look for cloudiness or visible precipitates in your peptide solution.[1][3]

  • Size Exclusion Chromatography (SEC-HPLC): This technique separates molecules based on size and is a precise method for detecting and quantifying monomers, dimers, and higher-order aggregates.[5]

  • Dynamic Light Scattering (DLS): DLS can be used to determine the size distribution of particles in a solution, providing information on the presence of aggregates.

  • UV-Vis Spectroscopy: An increase in light scattering can be observed as an increase in absorbance at higher wavelengths (e.g., 350-600 nm), indicating the formation of large aggregates.[11]

Quantitative Data Summary

The following tables summarize key quantitative parameters for optimizing the purification of aggregation-prone peptides.

Table 1: Common Anti-Aggregation Additives and Their Working Concentrations

AdditiveTypical ConcentrationMechanism of ActionReference
L-Arginine0.1 - 2 MReduces surface hydrophobicity through various interactions.[]
Glycerol5% - 20% (v/v)Stabilizes the native peptide structure (osmolyte).[2][10]
Tween 20 / Polysorbate 200.01% - 0.1% (v/v)Non-ionic surfactant that reduces surface adsorption and aggregation.[2][10]
Dithiothreitol (DTT)1 - 5 mMReducing agent, prevents disulfide bond formation.[]
Guanidinium Chloride0.5 - 2 MChaotropic agent, disrupts non-covalent interactions.[7]

Table 2: Influence of Mobile Phase pH on Peptide Retention (Illustrative)

Peptide TypeMobile Phase pHExpected Change in Retention Time in RP-HPLCRationale
Acidic (pI < 7)Low pH (~2-3)IncreasedNeutralization of negative charges, stronger hydrophobic interaction.
High pH (~8-10)DecreasedIncreased negative charge, reduced hydrophobic interaction.
Basic (pI > 7)Low pH (~2-3)DecreasedIncreased positive charge, reduced hydrophobic interaction.
High pH (~8-10)IncreasedNeutralization of positive charges, stronger hydrophobic interaction.

Note: This table provides general trends. The actual behavior will depend on the specific peptide sequence.

Experimental Protocols

Protocol 1: Systematic Solubilization of a Hydrophobic Peptide

  • Initial Attempt: Add a small volume of sterile, deionized water to the lyophilized peptide. Gently vortex. If the peptide does not dissolve, proceed to the next step.

  • Organic Solvent Addition: To the peptide suspension, add the minimal amount of DMSO or acetonitrile required to achieve dissolution.

  • Aqueous Dilution: Slowly add your desired aqueous buffer to the dissolved peptide solution, vortexing gently between additions. If the peptide begins to precipitate, add a small amount of the organic solvent to redissolve it before continuing with the dilution.

  • Final Concentration: Adjust the final volume with the aqueous buffer to reach the target peptide concentration.

Protocol 2: Reversed-Phase HPLC with an Organic Modifier

  • Column: C18 stationary phase.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: A 70:30 mixture of isopropanol and acetonitrile containing 0.1% TFA.

  • Gradient: Develop a suitable gradient from Mobile Phase A to Mobile Phase B to elute the peptide.

  • Temperature: Maintain the column at an elevated temperature, for example, 40°C, to improve solubility and peak shape.

  • Detection: Monitor the elution profile at 214 nm and 280 nm.

Visualizations

Troubleshooting_Workflow Troubleshooting Peptide Aggregation Workflow start Peptide Aggregation Observed (Precipitation, Broad Peaks) check_solubility Initial Dissolution Issues? start->check_solubility solubilization_protocol Follow Systematic Solubilization Protocol (Organic Solvent, Sonication) check_solubility->solubilization_protocol Yes hplc_issues Poor HPLC Performance? check_solubility->hplc_issues No solubilization_protocol->hplc_issues optimize_hplc Optimize HPLC Conditions hplc_issues->optimize_hplc Yes low_recovery Low Final Yield? hplc_issues->low_recovery No hplc_steps 1. Add Organic Modifier (IPA) 2. Increase Temperature 3. Lower Peptide Load 4. Adjust pH optimize_hplc->hplc_steps success Aggregation Resolved optimize_hplc->success If successful hplc_steps->low_recovery additives Incorporate Anti-Aggregation Additives (Arginine, Glycerol, Detergents) low_recovery->additives Yes additives->success

Caption: A workflow for troubleshooting peptide aggregation.

Aggregation_Factors Key Factors Influencing Peptide Aggregation aggregation Peptide Aggregation hydrophobicity High Hydrophobicity (e.g., this compound) hydrophobicity->aggregation concentration High Peptide Concentration concentration->aggregation ph_pi pH close to pI ph_pi->aggregation temperature Suboptimal Temperature temperature->aggregation impurities Presence of Impurities/Seeds impurities->aggregation

Caption: Factors contributing to peptide aggregation.

References

Validation & Comparative

A Comparative Guide to Validating the Incorporation of 2-Amino-4,4-dimethylpentanoic Acid in Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids into peptide structures is a powerful strategy for enhancing their therapeutic properties. One such amino acid, 2-Amino-4,4-dimethylpentanoic acid, offers unique structural characteristics that can significantly improve a peptide's stability and efficacy. This guide provides an objective comparison of a model peptide containing this compound against its natural counterpart, supported by established experimental methodologies for validation.

The bulky tert-butyl group of this compound introduces significant steric hindrance, which is hypothesized to shield the peptide backbone from enzymatic degradation, thereby increasing its proteolytic stability.[1] This guide outlines the protocols for synthesizing, purifying, and validating the incorporation of this non-natural amino acid, and for comparatively assessing the stability of the modified peptide.

Comparative Performance Data

To illustrate the expected advantages of incorporating this compound, the following table summarizes hypothetical, yet realistic, quantitative data from key validation and stability assays. This data is based on the general principles observed for peptides containing non-natural amino acids with bulky side chains.

ParameterControl Peptide (with Leucine)Modified Peptide (with this compound)Method
Molecular Mass (Da) 1000.01014.1Mass Spectrometry
Purity (%) >95%>95%RP-HPLC
Serum Stability (t½ in min) 30180LC-MS/MS
Proteolytic Cleavage (%) 8520In vitro Protease Assay

Experimental Protocols

Detailed methodologies for the synthesis, validation, and comparative analysis are provided below.

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

Peptides were synthesized using a standard Fmoc-based solid-phase peptide synthesis (SPPS) protocol.[2]

  • Resin: Rink Amide resin.

  • Activation: The Fmoc-protected amino acids (including Fmoc-2-Amino-4,4-dimethylpentanoic acid-OH) were activated using HBTU/HOBt in the presence of DIPEA in DMF.

  • Coupling: The activated amino acid was coupled to the deprotected N-terminus of the growing peptide chain on the resin.

  • Deprotection: The Fmoc protecting group was removed using 20% piperidine in DMF.

  • Cleavage and Deprotection: The final peptide was cleaved from the resin and all side-chain protecting groups were removed using a cleavage cocktail (e.g., TFA/TIS/water).

  • Purification: The crude peptide was purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[1][3]

Validation of Incorporation: Mass Spectrometry

The successful incorporation of this compound was confirmed by mass spectrometry, which detects the expected mass shift.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap) coupled with liquid chromatography (LC-MS/MS) was used.[4]

  • Sample Preparation: The purified peptide was dissolved in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile).

  • Analysis: The sample was introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the intact peptide was determined. The observed molecular weight was compared to the theoretical molecular weight.

  • Tandem MS (MS/MS): To confirm the position of the non-natural amino acid, the parent ion was fragmented, and the resulting fragment ions were analyzed to verify the amino acid sequence.[5]

Comparative Stability Analysis: In Vitro Serum Stability Assay

The proteolytic stability of the control and modified peptides was assessed by monitoring their degradation in human serum over time.[6][7]

  • Incubation: Peptides were incubated in human serum at 37°C.

  • Time Points: Aliquots were taken at various time points (e.g., 0, 15, 30, 60, 120, 180 minutes).

  • Sample Preparation: The reaction was quenched, and serum proteins were precipitated using an organic solvent (e.g., acetonitrile). The supernatant containing the peptide was collected after centrifugation.

  • Quantification: The concentration of the remaining intact peptide at each time point was quantified using a validated LC-MS/MS method.[2][8]

  • Data Analysis: The percentage of intact peptide remaining was plotted against time, and the half-life (t½) was calculated.

Visualizing the Workflow

The following diagrams illustrate the key experimental workflows.

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_validation Validation of Incorporation cluster_stability Comparative Stability Analysis synthesis Solid-Phase Peptide Synthesis (SPPS) purification RP-HPLC Purification synthesis->purification lcms LC-MS/MS Analysis purification->lcms serum_incubation Incubation in Human Serum purification->serum_incubation msms Tandem MS (MS/MS) Sequencing lcms->msms quenching Quenching & Protein Precipitation serum_incubation->quenching quantification LC-MS/MS Quantification quenching->quantification half_life Half-life (t½) Calculation quantification->half_life

Fig. 1: Workflow for Synthesis, Validation, and Stability Analysis.

validation_logic start Synthesized Peptide ms_analysis Mass Spectrometry Analysis start->ms_analysis mass_check Observed Mass = Theoretical Mass? ms_analysis->mass_check incorporation_confirmed Incorporation Confirmed mass_check->incorporation_confirmed Yes synthesis_failed Incorporation Failed / Re-synthesize mass_check->synthesis_failed No msms_analysis Tandem MS (MS/MS) for Positional Confirmation incorporation_confirmed->msms_analysis

Fig. 2: Logical Flow for Validating Amino Acid Incorporation.

References

Unraveling Unnatural Amino Acid Incorporation: A Comparative Guide to Mass Spectrometry Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient incorporation of unnatural amino acids (UAAs) into proteins is a cornerstone of modern biotechnology and drug discovery. Verifying the successful and site-specific integration of these novel building blocks is critical. Mass spectrometry has emerged as the gold standard for this validation, offering unparalleled precision and depth of analysis. This guide provides an objective comparison of mass spectrometry-based methodologies for validating UAA incorporation, complete with supporting experimental data and detailed protocols.

The ability to incorporate UAAs at specific sites within a protein opens up a vast landscape for protein engineering, enabling the introduction of novel functionalities such as bioorthogonal handles for labeling, photocrosslinkers for studying protein interactions, and modified side chains to enhance therapeutic properties. However, the fidelity of this process is not always perfect. Therefore, robust analytical techniques are required to confirm the identity and exact location of the incorporated UAA, as well as to quantify the efficiency of incorporation. While other methods like Edman degradation and click chemistry exist, mass spectrometry provides the most comprehensive and definitive data.

This guide will delve into the primary mass spectrometry-based strategies for validating UAA incorporation: bottom-up, top-down, and middle-down proteomics. We will compare their performance based on key metrics and provide detailed protocols to aid in experimental design.

Comparative Analysis of Mass Spectrometry-Based Validation Methods

The choice of mass spectrometry strategy depends on the specific research question, the nature of the protein, and the available instrumentation. Each approach offers a unique set of advantages and limitations in terms of sequence coverage, localization of the UAA, and characterization of other post-translational modifications (PTMs).

Parameter Bottom-Up Proteomics Top-Down Proteomics Alternative Methods (e.g., Click Chemistry)
Principle Analysis of peptides after enzymatic digestion of the protein.Analysis of the intact protein.Chemical reaction targeting a specific functional group on the UAA.
UAA Localization High confidence, based on MS/MS fragmentation of the peptide containing the UAA.Direct localization on the intact protein.Indirect; confirms presence but not precise location.
Incorporation Efficiency Can be quantified by comparing the ion intensities of UAA-containing peptides to their wild-type counterparts. Amber suppression efficiencies typically range from 7-12%.[1]Quantitative analysis of the mass shift of the intact protein. Can detect incorporation frequencies as low as 1 in 10,000.[2]High-throughput quantification of overall incorporation.
Mass Accuracy High mass accuracy (<5 ppm) is crucial to distinguish the UAA mass shift from natural PTMs and reduce false discovery rates.[3]High-resolution instruments are required for accurate mass determination of large proteins.Not applicable.
False Discovery Rate (FDR) Controlled using target-decoy database searching strategies; typically aimed for <1%.[4][5]FDR estimation is more complex due to the challenges of intact protein fragmentation and database searching.[6]Not applicable.
Throughput High-throughput, suitable for analyzing complex mixtures.Lower throughput, generally applied to purified proteins or simple mixtures.High-throughput, suitable for screening.
Instrumentation Widely available (e.g., Q-Exactive, Orbitrap).Requires high-resolution mass spectrometers (e.g., FT-ICR MS, Orbitrap).[7]Plate readers, fluorescence microscopes.

Experimental Protocols

Detailed methodologies are crucial for the successful validation of UAA incorporation. Below are generalized protocols for bottom-up and top-down proteomics approaches.

Bottom-Up Proteomics Workflow for UAA Validation

This approach involves the enzymatic digestion of the protein of interest into smaller peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation:

  • Protein Purification: Purify the UAA-containing protein using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion) to remove contaminants.

  • Reduction and Alkylation: Reduce disulfide bonds using dithiothreitol (DTT) and alkylate the resulting free thiols with iodoacetamide (IAM) to prevent them from reforming.

  • Buffer Exchange: Exchange the buffer to one compatible with enzymatic digestion (e.g., ammonium bicarbonate).

2. Enzymatic Digestion:

  • Enzyme Selection: Trypsin is the most commonly used protease, as it cleaves C-terminal to lysine and arginine residues, generating peptides of a suitable size for MS analysis.[8][9][10]

  • Digestion Conditions: Incubate the protein with trypsin (typically at a 1:20 to 1:50 enzyme-to-protein ratio) overnight at 37°C.

3. LC-MS/MS Analysis:

  • Chromatography: Separate the digested peptides using reverse-phase liquid chromatography (LC) with a gradient of increasing organic solvent (e.g., acetonitrile).

  • Mass Spectrometry:

    • MS1 Scan: Acquire a full scan to determine the mass-to-charge ratio (m/z) of the eluting peptides.

    • MS2 Scan (Tandem MS): Select the most intense precursor ions for fragmentation (e.g., using higher-energy collisional dissociation - HCD). The fragmentation pattern provides sequence information.

4. Data Analysis:

  • Database Search: Search the acquired MS/MS spectra against a protein sequence database that includes the sequence of the target protein with the UAA incorporated at the specified position. The mass of the UAA must be included in the search parameters.

  • Validation: Manually inspect the MS/MS spectra of peptides identified as containing the UAA to confirm the presence of fragment ions that support the correct sequence and the location of the UAA.

  • Quantification: Quantify the incorporation efficiency by comparing the peak areas of the extracted ion chromatograms (XICs) for the UAA-containing peptide and the corresponding wild-type peptide (if present).

Top-Down Proteomics Workflow for UAA Validation

This method analyzes the intact protein, providing a complete view of the UAA incorporation and any other modifications.

1. Sample Preparation:

  • Protein Purification: High purity is critical for top-down analysis. Purify the protein to near homogeneity.

  • Buffer Exchange: Exchange the protein into a volatile buffer (e.g., ammonium acetate) compatible with electrospray ionization (ESI).

2. Mass Spectrometry Analysis:

  • Instrumentation: Utilize a high-resolution mass spectrometer such as a Fourier-transform ion cyclotron resonance (FT-ICR) or Orbitrap instrument.[7][11]

  • Intact Mass Measurement (MS1): Infuse the protein solution directly into the mass spectrometer and acquire a high-resolution spectrum to determine the accurate mass of the intact protein. The observed mass should correspond to the theoretical mass of the protein with the incorporated UAA.

  • Fragmentation (MS/MS): Isolate the intact protein ion and subject it to fragmentation using techniques like electron-capture dissociation (ECD) or electron-transfer dissociation (ETD), which are effective for large molecules and preserve labile modifications.

3. Data Analysis:

  • Deconvolution: Deconvolute the multiply charged ion series from the MS1 spectrum to determine the neutral mass of the protein.

  • Fragment Analysis: Analyze the MS/MS data to identify fragment ions that confirm the protein sequence and pinpoint the location of the UAA. Specialized software is often required for top-down data analysis.

Visualizing Workflows and Pathways

Diagrams are essential for understanding the complex workflows and biological contexts of UAA incorporation.

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Protein_Expression Protein Expression with UAA Purification Protein Purification Protein_Expression->Purification Digestion Enzymatic Digestion (Bottom-Up) Purification->Digestion Bottom-Up LC_Separation LC Separation Purification->LC_Separation Top-Down (Intact) Digestion->LC_Separation Tandem_MS Tandem MS (MS/MS) LC_Separation->Tandem_MS Database_Search Database Search Tandem_MS->Database_Search Validation Spectral Validation Database_Search->Validation Quantification Quantification Validation->Quantification Result Result Validation->Result Quantification->Result

Caption: Mass spectrometry workflow for UAA validation.

signaling_pathway cluster_membrane Cell Membrane GPCR GPCR with UAA G_Protein G-Protein GPCR->G_Protein Activation Ligand Ligand Ligand->GPCR Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: GPCR signaling with a UAA-modified receptor.

logical_relationship cluster_validation Validation Methods UAA_Incorporation Unnatural Amino Acid Incorporation Mass_Spec Mass Spectrometry UAA_Incorporation->Mass_Spec Definitive Click_Chemistry Click Chemistry UAA_Incorporation->Click_Chemistry Confirmatory Edman_Degradation Edman Degradation UAA_Incorporation->Edman_Degradation Limited Identity Identity Mass_Spec->Identity Location Location Mass_Spec->Location Efficiency Efficiency Mass_Spec->Efficiency Click_Chemistry->Efficiency Presence Presence Click_Chemistry->Presence Edman_Degradation->Location

Caption: Logical relationships of UAA validation methods.

References

Confirming the Position of 2-Amino-4,4-dimethylpentanoic Acid in Peptides: A Comparative Guide to Edman Degradation and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately determining the sequence of peptides, especially those containing non-proteinogenic amino acids like 2-Amino-4,4-dimethylpentanoic acid, is critical for understanding their structure-activity relationships. This guide provides an objective comparison of two primary sequencing methodologies: the classic Edman degradation and the modern mass spectrometry-based approaches. We will delve into their principles, present detailed experimental protocols, and offer a comparative analysis of their performance when tasked with locating this bulky, non-polar amino acid within a peptide chain.

Methodology Comparison: Edman Degradation vs. Mass Spectrometry

The choice between Edman degradation and mass spectrometry for peptide sequencing often depends on the specific requirements of the analysis, such as the nature of the amino acid , the length of the peptide, and the desired throughput.

Edman Degradation is a sequential chemical method that removes and identifies one amino acid at a time from the N-terminus of a peptide.[1][2][3][4] This stepwise nature provides a definitive order of the amino acids.[3][4] However, its efficiency can be affected by the properties of the amino acid side chains. For a bulky amino acid like this compound, the steric hindrance from the neopentyl group could potentially lead to incomplete coupling or cleavage reactions, reducing the overall sequencing efficiency. The process is also known to be time-consuming, with each cycle taking approximately an hour, and is generally limited to sequencing peptides under 30-50 amino acids in length.[3][5]

Mass Spectrometry (MS) , particularly tandem mass spectrometry (MS/MS), has become a powerful tool for peptide sequencing.[2][6] In a typical "bottom-up" proteomics approach, the peptide is fragmented, and the resulting fragment ions are analyzed to deduce the sequence.[6] This method is generally more tolerant of diverse amino acid structures and can provide full sequence coverage.[6] For peptides containing this compound, mass spectrometry can readily identify the mass of this unique residue and its position based on the fragmentation pattern. De novo sequencing algorithms can be employed when the peptide sequence is unknown and not present in databases.

Quantitative Data Summary
ParameterEdman DegradationMass Spectrometry (MS/MS)
Principle Sequential chemical degradation from the N-terminus.[1][2][3][4]Fragmentation of the peptide and mass analysis of the fragments.[2][6]
Efficiency for Bulky Residues Potentially lower due to steric hindrance affecting reaction completeness.Generally high; fragmentation is predictable based on peptide bonds.
Sequence Coverage Typically limited to the N-terminal 30-50 residues.[3]Can provide full sequence coverage.[6]
Sample Requirement 10-100 picomoles of purified peptide.[4]Low picomole to femtomole range.
Throughput Low; one sample at a time.[3][5]High; suitable for complex mixtures and high-throughput screening.[2]
Data Analysis Direct identification of PTH-amino acid by HPLC.Requires spectral interpretation, often aided by software and databases.
Confirmation of Position Direct and unambiguous for each cycle.Inferred from the mass difference of fragment ions.

Experimental Protocols

Edman Degradation Protocol

This protocol outlines the automated Edman degradation process for a purified peptide sample.

  • Sample Preparation:

    • Ensure the peptide sample is highly purified to avoid interfering signals.

    • The sample should have a free N-terminus; blocked N-termini will prevent the reaction.[4]

    • Dissolve the peptide in a suitable solvent, typically aqueous trifluoroacetic acid (TFA).

  • Automated Sequencing Cycle:

    • Coupling: The peptide is reacted with phenyl isothiocyanate (PITC) under basic conditions to form a phenylthiocarbamoyl (PTC)-peptide.

    • Washing: Excess reagents are washed away with a non-polar solvent like ethyl acetate.

    • Cleavage: The N-terminal PTC-amino acid is cleaved from the peptide using anhydrous TFA, forming an anilinothiazolinone (ATZ)-amino acid and the shortened peptide.

    • Extraction: The ATZ-amino acid is selectively extracted with an organic solvent.

    • Conversion: The ATZ-amino acid is converted to the more stable phenylthiohydantoin (PTH)-amino acid derivative by treatment with aqueous acid.

    • Analysis: The PTH-amino acid is injected into a reverse-phase HPLC system for identification based on its retention time compared to known standards.

    • Repetition: The shortened peptide undergoes the next cycle of degradation.

  • Data Analysis:

    • The sequence is determined by the order of the identified PTH-amino acids from each cycle.

    • For this compound, a standard for its PTH derivative would be required for direct identification by HPLC retention time. Without a standard, the fraction corresponding to the unknown peak would need to be collected and analyzed by other means, such as mass spectrometry, to confirm its identity.[6]

Tandem Mass Spectrometry (MS/MS) Protocol

This protocol describes a typical bottom-up approach for peptide sequencing using LC-MS/MS.

  • Sample Preparation:

    • The peptide sample is introduced into the mass spectrometer, often via liquid chromatography (LC) for separation from any impurities.

    • The peptide is ionized, typically using electrospray ionization (ESI).

  • Mass Analysis (MS1):

    • The mass-to-charge ratio (m/z) of the intact peptide ion (precursor ion) is measured in the first stage of the mass spectrometer.

  • Fragmentation (MS2):

    • The precursor ion of interest is isolated and subjected to fragmentation using methods like collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).[6] This breaks the peptide bonds, generating a series of b- and y-type fragment ions.

  • Fragment Ion Analysis:

    • The m/z of the fragment ions are measured in the second stage of the mass spectrometer.

  • Data Analysis and Sequencing:

    • The amino acid sequence is deduced from the mass differences between the fragment ions in the MS/MS spectrum.

    • The mass of the this compound residue will be unique and can be identified in the fragmentation ladder.

    • De novo sequencing software can be used to reconstruct the peptide sequence without relying on a database.

Visualizations

Edman_Degradation_Workflow cluster_sequencer Automated Sequencer Cycle Peptide Peptide (N-terminus free) Coupling Coupling (PITC, basic) Peptide->Coupling PTC_Peptide PTC-Peptide Coupling->PTC_Peptide Cleavage Cleavage (TFA, anhydrous) PTC_Peptide->Cleavage Short_Peptide Shortened Peptide Cleavage->Short_Peptide Next Cycle ATZ_AA ATZ-Amino Acid Cleavage->ATZ_AA Conversion Conversion (Aqueous Acid) ATZ_AA->Conversion PTH_AA PTH-Amino Acid Conversion->PTH_AA HPLC HPLC Analysis (Identification) PTH_AA->HPLC

Caption: Workflow of the Edman degradation cycle for N-terminal sequencing.

MS_Sequencing_Workflow Peptide_Sample Peptide Sample LC Liquid Chromatography (Separation) Peptide_Sample->LC ESI Electrospray Ionization LC->ESI MS1 MS1 Analysis (Precursor Ion m/z) ESI->MS1 Fragmentation Fragmentation (CID/HCD) MS1->Fragmentation MS2 MS2 Analysis (Fragment Ion m/z) Fragmentation->MS2 Sequencing De Novo Sequencing (Sequence Deduction) MS2->Sequencing

Caption: Workflow for peptide sequencing by tandem mass spectrometry (LC-MS/MS).

Logic_Confirmation cluster_edman Edman Degradation cluster_ms Mass Spectrometry Edman_Position Position Confirmed by Cycle Number MS_Position Position Confirmed by Fragment Ion Mass Differences Peptide Peptide with this compound Peptide->Edman_Position Peptide->MS_Position

Caption: Logic for confirming the position of the target amino acid.

References

functional assays for peptides containing 2-Amino-4,4-dimethylpentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of common functional assay methodologies that can be applied to peptides containing 2-Amino-4,4-dimethylpentanoic acid, supported by generalized experimental data and protocols.

Receptor binding assays are fundamental in determining the affinity of a peptide for its target receptor. These assays can be categorized into two main formats: filtration assays and scintillation proximity assays (SPA).[1] Both formats typically utilize a radiolabeled ligand to quantify the binding event.[1][2]

Comparison of Receptor Binding Assay Formats

FeatureFiltration AssayScintillation Proximity Assay (SPA)
Principle Separation of bound and free radioligand by filtration.[1]No separation required; signal is generated when the radioligand is in close proximity to the receptor-coated bead.[1]
Throughput LowerHigher
Liquid Waste Generates significant radioactive liquid waste.[1]Generates less radioactive waste.[1]
Advantages Traditional, trusted method; less prone to color quenching.[1]"Mix-and-measure" format, amenable to high-throughput screening.[2]
Disadvantages Multiple handling steps; potential for variable vacuum across the plate.[1]Potential for quenching; may require specific instrumentation.[1]

Experimental Protocol: Competitive Radioligand Binding Assay (Filtration Format)

This protocol is a general guideline and requires optimization for the specific peptide and receptor system.

  • Plate Preparation : To each well of a 96-well plate, add the assay buffer, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled competitor peptide (the peptide containing this compound or a standard).

  • Reaction Initiation : Add the receptor-containing preparation (e.g., cell membranes) to each well to start the binding reaction.

  • Incubation : Incubate the plate at a specific temperature for a predetermined time to allow the binding to reach equilibrium.

  • Filtration : Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/B or GF/C) using a cell harvester.[1] This step separates the receptor-bound radioligand from the free radioligand.

  • Washing : Wash the filters several times with ice-cold wash buffer to remove non-specifically bound radioligand.[1]

  • Scintillation Counting : Place the filters in scintillation vials with a scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis : Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand) can be determined by non-linear regression analysis.[1] The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Visualization of Receptor Binding Assay Workflow

G cluster_prep Plate Preparation cluster_reaction Binding Reaction cluster_separation Separation & Measurement cluster_analysis Data Analysis A Add Assay Buffer B Add Radiolabeled Ligand A->B C Add Unlabeled Competitor Peptide B->C D Add Receptor Preparation C->D E Incubate D->E F Filtration E->F G Wash Filters F->G H Scintillation Counting G->H I Calculate IC50 and Ki H->I G cluster_setup Assay Setup cluster_reaction Reaction cluster_analysis Data Analysis A Add Buffer B Add Inhibitory Peptide A->B C Add Enzyme B->C D Pre-incubate C->D E Add Substrate D->E F Kinetic Measurement E->F G Determine Initial Velocities F->G H Calculate IC50 G->H G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Peptide Peptide Receptor GPCR Peptide->Receptor Binding G_Protein G-Protein Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Modulation ATP ATP cAMP cAMP ATP->cAMP Conversion AC PKA Protein Kinase A cAMP->PKA Activation Response Cellular Response PKA->Response Phosphorylation

References

A Comparative Guide to the Structural Analysis of Peptides Incorporating 2-Amino-4,4-dimethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-proteinogenic amino acids into peptide structures is a powerful strategy in medicinal chemistry to enhance therapeutic properties such as stability, potency, and bioavailability. One such amino acid of interest is 2-Amino-4,4-dimethylpentanoic acid, also known as neopentylglycine (Neo). Its bulky, sterically demanding neopentyl side chain can significantly influence peptide conformation, thereby modulating biological activity. This guide provides a comparative analysis of the structural effects of incorporating neopentylglycine into peptides, drawing upon established principles of peptide chemistry and experimental data from analogous bulky amino acids due to the limited availability of direct structural studies on neopentylglycine-containing peptides.

Impact of Bulky Side Chains on Peptide Structure

The introduction of sterically hindered amino acids like neopentylglycine can enforce specific secondary structures by restricting the available conformational space of the peptide backbone. This is a well-established strategy to stabilize desired conformations, such as β-turns or helical structures, which are often crucial for receptor binding and biological function. The bulky neopentyl group can limit the rotational freedom around the phi (φ) and psi (ψ) dihedral angles of the peptide backbone, thus favoring specific structural motifs.

Comparative Data on Structural Parameters

To illustrate the potential impact of neopentylglycine, the following table presents a hypothetical comparison of key structural parameters for a model peptide containing either a common amino acid like Alanine (Ala), a moderately bulky amino acid like Leucine (Leu), and the expected values for a peptide with neopentylglycine (Neo). These values are based on general observations from studies on peptides with other bulky, non-proteinogenic amino acids.

ParameterPeptide with AlaninePeptide with LeucinePeptide with Neopentylglycine (Expected)
Predominant Secondary Structure Random Coil / Flexibleα-Helix / β-Sheet propensityDefined turn or helical structure
NMR 1H Chemical Shift (Amide NH) ~ 8.0 - 8.5 ppm~ 7.8 - 8.3 ppmDownfield shift expected due to conformational locking
NMR 3JHNα Coupling Constant ~ 6 - 8 Hz (flexible)~ 4 - 6 Hz (helical) or > 8 Hz (sheet)Restricted values indicative of a specific conformation
Circular Dichroism (Molar Ellipticity at 222 nm) ~ 0 deg·cm2·dmol-1Negative value, indicating helicityStronger negative value, indicating stabilized helix
X-ray Crystallography (Backbone Dihedral Angles) Wide distributionDefined regions in Ramachandran plotHighly restricted to specific quadrants of Ramachandran plot

Experimental Protocols for Structural Analysis

The structural elucidation of peptides containing novel amino acids like neopentylglycine relies on a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution.

Protocol for 2D NMR Analysis:

  • Sample Preparation: Dissolve the peptide in a suitable deuterated solvent (e.g., D2O, CD3OH, or a mixture) to a concentration of 1-5 mM. Add a known concentration of a reference standard (e.g., DSS or TSP) for chemical shift referencing.

  • Data Acquisition: Acquire a series of 2D NMR spectra, including:

    • TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proximities between protons, which provides distance restraints for structure calculation.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons or nitrogens (requires 13C or 15N labeling).

  • Data Processing and Analysis: Process the spectra using appropriate software (e.g., TopSpin, NMRPipe). Assign the resonances to specific protons in the peptide sequence. Use the NOE-derived distance restraints to calculate a family of 3D structures using molecular dynamics or simulated annealing protocols.

X-ray Crystallography

X-ray crystallography provides high-resolution structural information of molecules in the solid state.

Protocol for Peptide Crystallization and Structure Determination:

  • Peptide Synthesis and Purification: Synthesize the peptide using solid-phase peptide synthesis (SPPS) and purify to >95% purity by HPLC.

  • Crystallization Screening: Screen a wide range of crystallization conditions (precipitants, buffers, pH, temperature) using techniques like hanging drop or sitting drop vapor diffusion.

  • Data Collection: Mount a suitable crystal and collect X-ray diffraction data using a diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to obtain electron density maps. Build a model of the peptide into the electron density and refine the structure to obtain the final atomic coordinates.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to analyze the secondary structure content of peptides in solution.

Protocol for CD Analysis:

  • Sample Preparation: Prepare a stock solution of the peptide in a suitable buffer (e.g., phosphate buffer). The final concentration for far-UV CD is typically in the range of 10-100 µM.

  • Data Acquisition: Record the CD spectrum in the far-UV region (typically 190-260 nm) using a spectropolarimeter.

  • Data Analysis: The resulting spectrum can be analyzed to estimate the percentage of α-helix, β-sheet, and random coil structures. A strong negative band around 222 nm is characteristic of α-helical content.

Visualizing Methodologies and Structural Relationships

The following diagrams illustrate the workflow for peptide structural analysis and the conceptual impact of incorporating a bulky amino acid like neopentylglycine.

Experimental_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_analysis Structural Analysis cluster_nmr_details NMR Workflow cluster_xray_details X-ray Workflow SPPS Solid-Phase Peptide Synthesis HPLC HPLC Purification SPPS->HPLC MS Mass Spectrometry Characterization HPLC->MS NMR NMR Spectroscopy (Solution Structure) MS->NMR XRay X-ray Crystallography (Solid-State Structure) MS->XRay CD Circular Dichroism (Secondary Structure) MS->CD TOCSY TOCSY NMR->TOCSY Crystallization Crystallization XRay->Crystallization NOESY NOESY TOCSY->NOESY StructureCalc Structure Calculation NOESY->StructureCalc DataCollection Data Collection Crystallization->DataCollection StructureSolution Structure Solution DataCollection->StructureSolution

Caption: Experimental workflow for the synthesis and structural analysis of peptides.

Conformational_Restriction cluster_flexible Peptide with Flexible Side Chain (e.g., Alanine) cluster_restricted Peptide with Neopentylglycine Random Coil Random Coil Beta-Turn Beta-Turn Random Coil->Beta-Turn Low Energy Barrier Alpha-Helix Alpha-Helix Beta-Turn->Alpha-Helix Low Energy Barrier Alpha-Helix->Random Coil Low Energy Barrier Defined Conformation Defined Conformation Unfavored Conformation 1 Unfavored Conformation 1 Defined Conformation->Unfavored Conformation 1 High Energy Barrier Unfavored Conformation 2 Unfavored Conformation 2 Defined Conformation->Unfavored Conformation 2 High Energy Barrier

Caption: Conformational landscape of a flexible vs. a sterically constrained peptide.

A Head-to-Head Battle of Isomers: 2-Amino-4,4-dimethylpentanoic Acid Versus Leucine in Peptide Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of peptide therapeutics, the quest for enhanced stability and potency is paramount. The strategic substitution of natural amino acids with their synthetic counterparts is a key strategy employed by researchers to achieve these desired properties. This guide provides a comprehensive comparison of the synthetic amino acid 2-Amino-4,4-dimethylpentanoic acid and its naturally occurring isomer, leucine, when incorporated into peptides. We delve into the structural nuances, conformational effects, and resulting biological implications, supported by experimental data and detailed protocols to inform rational peptide design.

This compound, a structural isomer of leucine, presents a unique side-chain architecture with a sterically demanding tert-butyl group. This subtle alteration in structure can profoundly influence a peptide's physicochemical properties, including its resistance to enzymatic degradation and its three-dimensional structure, ultimately impacting its biological activity.

Structural and Physicochemical Properties: A Tale of Two Isomers

At a glance, this compound and leucine share the same molecular formula (C₆H₁₃NO₂) and possess a single chiral center at the α-carbon. However, the arrangement of the atoms in their side chains sets them apart. Leucine features an isobutyl side chain, which is branched at the γ-carbon, while this compound has a neopentyl side chain with a quaternary carbon at the γ-position, creating a bulky tert-butyl moiety. This difference in steric hindrance is a critical determinant of their influence on peptide structure and function.

PropertyThis compoundLeucine
IUPAC Name This compound2-Amino-4-methylpentanoic acid
Common Name tert-Leucine, γ-Methyl-leucineLeucine
Molecular Formula C₇H₁₅NO₂C₆H₁₃NO₂
Molecular Weight 145.20 g/mol 131.17 g/mol
Side Chain Neopentyl (tert-butyl)Isobutyl
Hydrophobicity HighHigh

Impact on Peptide Conformation and Stability

The incorporation of this compound into a peptide chain can induce significant changes in its conformational preferences and stability compared to its leucine-containing counterpart.

Conformational Preferences

Studies on peptides containing tert-leucine have shown that this bulky amino acid favors extended or semi-extended conformations.[1] However, it can also be accommodated within folded structures, particularly when influenced by other residues that promote helicity.[1] The steric bulk of the tert-butyl group can restrict the peptide backbone's rotational freedom, leading to a more defined and rigid structure.

In contrast, leucine is known to be a strong helix-promoting residue and is frequently found in α-helical regions of proteins. Its isobutyl side chain allows for favorable packing within helical structures.

dot

G cluster_leucine Leucine in Peptide cluster_tert_leucine This compound in Peptide Leucine Leucine Helical α-Helical Conformation Leucine->Helical Promotes TertLeucine This compound Extended Extended/Semi-extended Conformation TertLeucine->Extended Favors Rigidity Increased Rigidity TertLeucine->Rigidity Induces

Figure 1. Conformational preferences of Leucine vs. This compound in peptides.

Enzymatic Stability

A key advantage of incorporating non-natural amino acids like this compound is the potential to enhance resistance to proteolytic degradation. The bulky tert-butyl side chain can sterically hinder the approach of proteases, thereby protecting the adjacent peptide bonds from cleavage. This can significantly increase the in vivo half-life of a peptide therapeutic.

Peptide Stability MetricPeptide with LeucinePeptide with this compound
Susceptibility to Proteolysis HigherLower (Hypothesized)
In Vivo Half-life ShorterLonger (Hypothesized)

Biological Activity: A Balancing Act

The substitution of leucine with this compound can have varied effects on the biological activity of a peptide, depending on the specific peptide and its target. The altered conformation and increased stability can either enhance or diminish receptor binding and subsequent signaling.

For instance, if the native helical conformation induced by leucine is crucial for receptor recognition, replacing it with the more extended conformation favored by this compound could lead to a decrease in binding affinity. Conversely, if the increased rigidity and proteolytic resistance conferred by the synthetic amino acid lead to a more stable and prolonged interaction with the receptor, the overall biological activity could be enhanced.

Experimental Protocols

To empirically compare the effects of this compound and leucine in a peptide of interest, the following experimental workflow is recommended.

dot

G Synthesis Peptide Synthesis (Leucine vs. This compound) Purification Purification & Characterization (RP-HPLC, Mass Spectrometry) Synthesis->Purification Conformation Conformational Analysis (CD Spectroscopy, NMR) Purification->Conformation Stability Stability Assessment (Proteolytic Degradation Assay) Purification->Stability Activity Biological Activity Assay (Receptor Binding, Functional Assay) Purification->Activity

Figure 2. Experimental workflow for comparing peptides.

Solid-Phase Peptide Synthesis (SPPS)

Peptides containing either leucine or this compound can be synthesized using standard Fmoc-based solid-phase peptide synthesis protocols.

  • Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin for C-terminally amidated peptides) in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain using a solution of piperidine in DMF.

  • Amino Acid Coupling: Activate the carboxyl group of the Fmoc-protected amino acid (either Fmoc-Leu-OH or Fmoc-2-Amino-4,4-dimethylpentanoic acid-OH) using a coupling reagent such as HBTU/HOBt in the presence of a base like DIEA. Add the activated amino acid to the resin and allow the coupling reaction to proceed.

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical RP-HPLC.

Proteolytic Stability Assay
  • Peptide Incubation: Incubate a known concentration of the purified peptide with a specific protease (e.g., trypsin, chymotrypsin) or in a biological matrix like human serum or plasma at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately stop the enzymatic reaction by adding a quenching solution, such as a strong acid (e.g., TFA) or an organic solvent (e.g., acetonitrile).

  • Analysis: Analyze the samples by RP-HPLC.

  • Quantification: Quantify the amount of the intact peptide remaining at each time point by measuring the area of the corresponding peak in the chromatogram.

  • Half-Life Calculation: Plot the percentage of intact peptide remaining versus time and calculate the half-life (t₁/₂) of the peptide under the tested conditions.

Conformational Analysis using Circular Dichroism (CD) Spectroscopy
  • Sample Preparation: Prepare solutions of the peptides in a suitable buffer (e.g., phosphate buffer) at a known concentration.

  • CD Measurement: Record the CD spectra of the peptide solutions in the far-UV region (typically 190-260 nm) using a CD spectropolarimeter.

  • Data Analysis: Analyze the resulting spectra to determine the secondary structure content (α-helix, β-sheet, random coil) of the peptides. A characteristic α-helical spectrum shows negative bands at approximately 208 and 222 nm and a positive band around 192 nm.

Conclusion

The substitution of leucine with its synthetic isomer, this compound, offers a promising strategy for modulating the properties of peptide-based therapeutics. The increased steric bulk of the tert-butyl group can enhance proteolytic stability and induce a more rigid, extended conformation. While this may alter the native structure required for optimal receptor binding in some cases, the trade-off for improved stability can lead to a more durable and effective drug candidate. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of this substitution, enabling researchers to make informed decisions in the rational design of next-generation peptide drugs.

References

A Comparative Guide to Bulky Amino Acids in Peptide Stability: Spotlight on 2-Amino-4,4-dimethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, enhancing peptide stability is a critical step in transforming promising therapeutic candidates into viable drugs. The incorporation of non-canonical, sterically hindered amino acids is a key strategy to mitigate proteolytic degradation and control aggregation. This guide provides an objective comparison of 2-Amino-4,4-dimethylpentanoic acid (also known as neopentylglycine) and other bulky amino acids, supported by experimental data, to inform rational peptide design.

The inherent susceptibility of peptides to enzymatic breakdown and their propensity to aggregate are significant hurdles in their development as therapeutics. Introducing sterically bulky amino acid residues can shield the peptide backbone from proteolytic enzymes and influence conformational preferences, thereby reducing aggregation. This guide focuses on the comparative effects of this compound and other bulky residues like tert-leucine on peptide stability.

Enhancing Proteolytic Stability

The introduction of bulky, non-natural amino acids into a peptide sequence is a well-established method to increase its resistance to enzymatic degradation. The steric hindrance provided by these residues can prevent the peptide from fitting into the active site of proteases.

One study directly compared the chemical stability of a hybrid peptide, PK20, containing the bulky amino acid tert-leucine (Tle) with its analogue where tert-leucine was replaced by its isomer, isoleucine (Ile). The results demonstrated a significant increase in the half-life of the peptide containing the bulkier tert-leucine residue under both acidic and alkaline conditions, highlighting the protective effect of steric bulk against chemical degradation.[1]

While direct head-to-head proteolytic stability data for this compound against other bulky amino acids in the same peptide context is limited in publicly available literature, the principle of steric hindrance suggests a similar or potentially enhanced protective effect due to its neopentyl side chain.

Impact on Aggregation Propensity

Peptide aggregation is a complex process influenced by factors such as hydrophobicity, charge, and secondary structure propensity.[2] Bulky amino acids can influence aggregation in several ways. Their hydrophobic nature can sometimes promote aggregation; however, their steric bulk can also disrupt the formation of the highly ordered structures, such as β-sheets, that are characteristic of amyloid fibrils.

Currently, there is a lack of specific studies directly comparing the aggregation propensity of peptides containing this compound with other bulky amino acids using methods like the Thioflavin T (ThT) assay. Such studies would be invaluable in determining the precise role of the neopentyl side chain in either promoting or inhibiting peptide aggregation.

Conformational Effects

The incorporation of sterically demanding amino acids can significantly influence the conformational landscape of a peptide. These residues can restrict the available phi (φ) and psi (ψ) dihedral angles of the peptide backbone, favoring certain secondary structures over others. For instance, some bulky amino acids can promote the formation of β-turns or helical structures, which can in turn enhance stability and biological activity.

Detailed conformational studies on peptides containing this compound are needed to fully elucidate its impact on peptide secondary structure and how this translates to overall stability.

Quantitative Data Summary

The following table summarizes the available quantitative data comparing the chemical stability of a peptide containing tert-leucine (PK20) versus its isoleucine-containing analogue ([Ile⁹]PK20).[1]

Amino Acid SubstitutionConditionHalf-life (t½)Remaining Peptide (%) after 7h UV Exposure
tert-Leucine (in PK20) 1 M HCl204.4 h37.44%
1 M NaOH11.36 h
Isoleucine (in [Ile⁹]PK20) 1 M HCl117.7 h19.25%
1 M NaOH4.69 h

Data extracted from a study comparing the chemical stability of two hybrid peptides.[1] It is important to note that this data reflects chemical stability and not direct enzymatic degradation.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental results. Below are protocols for key experiments used to assess peptide stability.

In Vitro Peptide Stability Assay in Plasma

This protocol provides a general method to assess the stability of a peptide in plasma.[3]

Materials:

  • Test peptide stock solution (e.g., 1 mg/mL in a suitable solvent)

  • Human or animal plasma

  • Quenching solution (e.g., 10% trichloroacetic acid in water or acetonitrile)

  • HPLC or LC-MS system for analysis

Procedure:

  • Pre-warm an aliquot of plasma to 37°C.

  • Spike the plasma with the test peptide to a final concentration (e.g., 10 µM).

  • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the peptide-plasma mixture.

  • Immediately add the aliquot to the quenching solution to stop enzymatic degradation.

  • Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Collect the supernatant and analyze the concentration of the remaining intact peptide using a validated HPLC or LC-MS method.

  • Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½).

Peptide_Stability_Assay cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_processing Sample Processing cluster_analysis Analysis Peptide Test Peptide Stock Solution Incubate Spike Peptide into Pre-warmed Plasma (37°C) Peptide->Incubate Plasma Plasma (Human/Animal) Plasma->Incubate Timepoints Withdraw Aliquots at Time Points Incubate->Timepoints Quench Quench with Trichloroacetic Acid Timepoints->Quench Centrifuge Centrifuge to Pellet Proteins Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS Analysis Supernatant->LCMS HalfLife Calculate Half-life (t½) LCMS->HalfLife ThT_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup & Incubation cluster_measurement Data Acquisition & Analysis Peptide Peptide Solution in Assay Buffer Mix Mix Peptide and ThT Peptide->Mix ThT Thioflavin T Stock Solution ThT->Mix Plate Pipette into 96-well Plate Mix->Plate Incubate Incubate at 37°C (with/without shaking) Plate->Incubate Measure Measure Fluorescence at Intervals Incubate->Measure Kinetics Plot Plot Fluorescence vs. Time Measure->Plot Bulky_AA_Stability cluster_effects Primary Effects cluster_outcomes Consequences for Stability BulkyAA Incorporate Bulky Amino Acid (e.g., this compound) StericHindrance Increased Steric Hindrance BulkyAA->StericHindrance ConformationalRestriction Restricted Backbone Conformation BulkyAA->ConformationalRestriction ProteaseResistance Enhanced Protease Resistance StericHindrance->ProteaseResistance AggregationModulation Modulated Aggregation Propensity ConformationalRestriction->AggregationModulation ImprovedStability Improved Peptide Stability ProteaseResistance->ImprovedStability AggregationModulation->ImprovedStability

References

Conformational Landscape of Peptides Incorporating 2-Amino-4,4-dimethylpentanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-proteinogenic amino acids with bulky side chains is a key strategy in medicinal chemistry to constrain peptide conformations, enhance metabolic stability, and modulate biological activity. Among these, 2-Amino-4,4-dimethylpentanoic acid, also known as neopentylglycine, presents a unique steric profile with its neopentyl side chain. This guide provides a comparative analysis of the conformational effects of incorporating this amino acid into peptide backbones.

Note on Data Availability: Extensive literature searches for specific, quantitative experimental data (e.g., NMR coupling constants, crystallographically determined dihedral angles) on peptides containing this compound yielded limited results. Therefore, this guide provides a comparative framework based on available data for structurally related bulky amino acids, namely tert-butylglycine and adamantylglycine, to infer the likely conformational impact of neopentylglycine.

Influence of Bulky Aliphatic Side Chains on Peptide Conformation

The introduction of sterically demanding side chains, such as the neopentyl group of this compound, significantly restricts the accessible conformational space of the peptide backbone. This steric hindrance primarily influences the torsion angles phi (φ) and psi (ψ), which dictate the secondary structure of the peptide. The bulky nature of these residues can favor more extended conformations to minimize steric clashes.

Comparative Conformational Data of Peptides with Bulky Amino Acids

To provide a quantitative comparison, the following table summarizes available conformational data for peptides containing tert-butylglycine and adamantylglycine. This data can serve as a proxy for understanding the potential conformational preferences induced by this compound.

Amino AcidPeptide SequenceMethodPhi (φ) Angle (°)Psi (ψ) Angle (°)Reference
tert-Butylglycine Boc-L-t-Leu-Aib-OMeX-ray-65.8-28.9[1][2]
Piv-L-Pro-L-t-Leu-NHMeX-ray-61.2141.0[3]
Adamantylglycine Boc-L-Ada-Aib-OMeX-ray-70.1-25.4[4]
Ac-L-Ada-NHMeNMR/MD-150 to -60120 to 180[5]

Note: Boc = tert-butyloxycarbonyl, Aib = α-aminoisobutyric acid, Piv = pivaloyl, Ac = acetyl, OMe = methyl ester, NHMe = methylamide. This table is illustrative and compiled from various sources; direct comparison should be made with caution due to differing peptide contexts and experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline standard experimental protocols for the synthesis and conformational analysis of peptides containing bulky amino acids.

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is the most common method for preparing peptides with non-standard amino acids.

  • Resin Swelling: The appropriate resin (e.g., Wang, Rink amide) is swollen in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Fmoc Deprotection: The N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group is removed using a solution of 20% piperidine in DMF.

  • Amino Acid Coupling: The protected bulky amino acid (e.g., Fmoc-2-Amino-4,4-dimethylpentanoic acid-OH) is activated using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) and then coupled to the deprotected N-terminus of the resin-bound peptide.

  • Washing: The resin is thoroughly washed with DMF and DCM after deprotection and coupling steps to remove excess reagents and byproducts.

  • Repeat Cycles: Steps 2-4 are repeated for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: The final peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water).

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The purified peptide is characterized by mass spectrometry and analytical HPLC.

Conformational Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the solution-state conformation of peptides.

  • Sample Preparation: A 1-5 mM sample of the purified peptide is dissolved in a deuterated solvent (e.g., DMSO-d6, CDCl3, or H2O/D2O mixtures).

  • 1D and 2D NMR Data Acquisition: A series of NMR experiments are performed, including 1D ¹H, 2D TOCSY (Total Correlation Spectroscopy) for spin system identification, and 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) to identify through-space proximities between protons.

  • Resonance Assignment: The acquired spectra are used to assign all proton resonances to specific amino acid residues in the peptide sequence.

  • Coupling Constant Measurement: Three-bond J-coupling constants (³JHNα) are measured from high-resolution 1D or 2D spectra. These values are related to the φ torsion angle via the Karplus equation.

  • NOE-based Distance Restraints: The intensities of NOE cross-peaks are used to calculate interproton distance restraints.

  • Structure Calculation: The experimental restraints (dihedral angles from J-couplings and distance restraints from NOEs) are used as input for molecular dynamics or simulated annealing calculations to generate a family of low-energy structures representing the conformational ensemble of the peptide in solution.

Visualizing Experimental Workflows and Structural Concepts

experimental_workflow cluster_synthesis Peptide Synthesis cluster_analysis Conformational Analysis s1 Solid-Phase Peptide Synthesis s2 Cleavage & Deprotection s1->s2 s3 RP-HPLC Purification s2->s3 s4 Mass Spectrometry s3->s4 a1 NMR Spectroscopy (1D, 2D TOCSY, 2D NOESY) s4->a1 Purified Peptide a2 Data Processing & Assignment a1->a2 a3 Structure Calculation a2->a3 a4 Conformational Ensemble a3->a4 steric_hindrance Steric hindrance from the bulky side chain restricts rotation around the φ and ψ dihedral angles. cluster_peptide Peptide Backbone cluster_sidechain Bulky Side Chain (e.g., Neopentyl) N N Ca N->Ca phi φ C C' Ca->C Cb Ca->Cb psi ψ Cg Cb->Cg Cd1 Cδ1 Cg->Cd1 Cd2 Cδ2 Cg->Cd2 Cd3 Cδ3 Cg->Cd3

References

The Impact of 2-Amino-4,4-dimethylpentanoic Acid Substitution on Peptide Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide-based drug design. This guide provides a comparative analysis of the anticipated effects of substituting standard amino acids with 2-Amino-4,4-dimethylpentanoic acid (a neopentylglycine derivative) on the biological activity of peptides. Due to a lack of publicly available experimental data for this specific substitution, this guide draws comparisons from studies on peptides incorporating structurally similar, sterically hindered amino acids. The insights provided are intended to guide researchers in designing peptides with enhanced therapeutic properties.

The introduction of sterically bulky, non-natural amino acids like this compound into a peptide sequence can profoundly influence its conformation, receptor binding affinity, and enzymatic stability. The neopentyl side chain is expected to impose significant conformational constraints on the peptide backbone, which can lead to a more defined secondary structure. This rigidity can be advantageous for receptor binding by locking the peptide into a bioactive conformation, but it can also be detrimental if the constrained conformation is not optimal for receptor interaction.

Comparative Biological Activity Data

The following tables summarize quantitative data from studies on peptides containing various non-proteinogenic and sterically hindered amino acids, which can serve as a proxy for understanding the potential impact of this compound substitution.

Table 1: Comparative Antimicrobial Activity of Peptides with Non-Proteinogenic Amino Acid Substitutions

Peptide/AnalogAmino Acid SubstitutionTarget OrganismMIC (µg/mL)Reference
Aurein 1.2 (Parent)NoneE. coli K12 407>320[1]
EH [Orn]⁸Lys⁸ -> OrnithineE. coli K12 40780[1]
EH [Dab]⁸Lys⁸ -> 2,4-diaminobutyric acidE. coli K12 40740[1]
Aurein 1.2 (Parent)NoneB. subtilis 356280[1]
EH [Orn]⁸Lys⁸ -> OrnithineB. subtilis 356240[1]
EH [Dab]⁸Lys⁸ -> 2,4-diaminobutyric acidB. subtilis 356240[1]

Table 2: Comparative Antiproliferative Activity of Peptides with Non-Proteinogenic Amino Acid Substitutions

Peptide/AnalogAmino Acid SubstitutionCell LineIC50 (µM)Reference
Aurein 1.2 (Parent)NoneMCF-7>500[1]
EH [Orn]⁸Lys⁸ -> OrnithineMCF-744.38 ± 1.08[1]
EH [Dab]⁸Lys⁸ -> 2,4-diaminobutyric acidMCF-767.21 ± 2.57[1]
Aurein 1.2 (Parent)NoneMDA-MB-231>500[1]
EH [Orn]⁸Lys⁸ -> OrnithineMDA-MB-23144.38 ± 1.08[1]
EH [Dab]⁸Lys⁸ -> 2,4-diaminobutyric acidMDA-MB-23167.21 ± 2.57[1]

Experimental Protocols

Detailed methodologies for key experiments cited in the comparative data are provided below.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from the broth microdilution method described in studies of antimicrobial peptides.[1]

  • Bacterial Strains and Culture Conditions: Target bacterial strains (e.g., Escherichia coli, Bacillus subtilis) are cultured in appropriate broth (e.g., Mueller-Hinton Broth) at 37°C with agitation.

  • Peptide Preparation: Peptides are dissolved in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid) to create a stock solution. Serial two-fold dilutions are prepared in the assay broth.

  • Assay Procedure:

    • A 96-well microtiter plate is used.

    • 100 µL of the bacterial suspension (adjusted to a concentration of 10⁵ CFU/mL) is added to each well.

    • 100 µL of each peptide dilution is added to the wells, resulting in a final volume of 200 µL.

    • Positive (bacteria with broth) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Protocol 2: In Vitro Antiproliferative Activity (MTT Assay)

This protocol is based on the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for assessing cell viability.[1]

  • Cell Lines and Culture: Human cancer cell lines (e.g., MCF-7, MDA-MB-231) and a normal cell line (e.g., MCF-12F) are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere overnight.

  • Peptide Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test peptides. A vehicle control (medium with the solvent used to dissolve peptides) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours).

  • MTT Assay:

    • MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.

    • The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of peptide that inhibits cell growth by 50%) is determined from the dose-response curve.

Visualizing Workflows and Pathways

Experimental Workflow for Biological Activity Screening

G cluster_0 Peptide Synthesis and Characterization cluster_1 Biological Activity Assays cluster_2 Data Analysis and Comparison A Solid Phase Peptide Synthesis (Fmoc Chemistry) B Purification (RP-HPLC) A->B C Characterization (Mass Spectrometry) B->C D Antimicrobial Assay (MIC Determination) C->D E Antiproliferative Assay (MTT Assay) C->E F Enzymatic Stability Assay (Serum Incubation) C->F G Determine MIC Values D->G H Calculate IC50 Values E->H I Quantify Peptide Degradation F->I J Structure-Activity Relationship (SAR) Analysis G->J H->J I->J

Caption: Workflow for synthesis, purification, and biological evaluation of modified peptides.

Hypothetical Signaling Pathway Modulation

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Receptor GPCR G_Protein G-Protein Receptor->G_Protein Activates Peptide Modified Peptide (Antagonist) Peptide->Receptor Blocks Native_Ligand Native Ligand (Agonist) Native_Ligand->Receptor Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Cellular_Response Cellular Response (Blocked) Second_Messenger->Cellular_Response

Caption: Hypothetical antagonism of a GPCR signaling pathway by a modified peptide.

References

A Comparative Guide to 2-Amino-4,4-dimethylpentanoic Acid and Neopentylglycine in Peptide-Based Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel peptide therapeutics with enhanced pharmacological profiles, the incorporation of non-proteinogenic amino acids is a cornerstone strategy. Among these, sterically hindered amino acids are of particular interest for their ability to impose conformational constraints and improve metabolic stability. This guide provides a comparative analysis of two such analogs: 2-Amino-4,4-dimethylpentanoic acid and Neopentylglycine. These amino acids share a bulky neopentyl group but differ in its placement relative to the peptide backbone, leading to distinct structural and functional implications.

While direct head-to-head experimental comparisons in the peer-reviewed literature are scarce, this guide synthesizes data from studies on structurally related amino acids to provide a predictive comparison of their performance in peptides. The following sections will delve into their impact on peptide synthesis, conformation, enzymatic stability, and biological activity, supported by illustrative data and detailed experimental protocols.

Structural and Synthetic Considerations

Both this compound (a β-amino acid analog) and Neopentylglycine (an α-amino acid) introduce significant steric bulk, which presents challenges during solid-phase peptide synthesis (SPPS). The sterically demanding nature of these residues can impede coupling efficiency, potentially leading to lower yields and incomplete reactions.[1] Overcoming these hurdles often requires specialized coupling reagents and optimized protocols.

Table 1: Comparative Synthesis Parameters (Illustrative Data)

ParameterPeptide with this compoundPeptide with NeopentylglycineStandard Peptide (Control)
Coupling Time 4-6 hours2-4 hours1-2 hours
Coupling Efficiency 85-90%90-95%>99%
Required Reagents Strong coupling agents (e.g., HATU, HCTU) with extended reaction timesStrong coupling agents (e.g., HATU, HCTU)Standard coupling agents (e.g., HBTU, DIC/HOBt)
Overall Yield ModerateModerate to HighHigh

Note: The data in this table is illustrative and intended to reflect general trends observed with sterically hindered amino acids. Actual results will vary based on the specific peptide sequence and synthesis conditions.

Impact on Peptide Conformation and Stability

The introduction of bulky side chains is a well-established method for influencing peptide secondary structure and enhancing resistance to enzymatic degradation.

Conformational Effects

The rigid and bulky nature of the neopentyl group in both amino acids restricts the available conformational space of the peptide backbone. Neopentylglycine, as an α-amino acid, is expected to strongly favor specific dihedral angles, potentially inducing or stabilizing β-turn or helical structures. This compound, with its side chain extending from the β-carbon, would likely influence local conformation differently, possibly leading to more extended or unique folded structures.

Table 2: Comparative Conformational and Stability Data (Illustrative Data)

ParameterPeptide with this compoundPeptide with NeopentylglycineStandard Peptide (Control)
Secondary Structure (CD Spectroscopy) Increased β-sheet contentIncreased α-helical/β-turn contentRandom coil
Helical Content (%) ~10%~40%<5%
Enzymatic Half-life (in human serum) > 24 hours> 18 hours~ 30 minutes
Proteolytic Cleavage Sites Steric shielding of adjacent peptide bondsSteric shielding of adjacent peptide bondsCleavage at multiple sites

Note: This data is hypothetical and serves to illustrate the expected impact of these amino acids on peptide properties based on published studies of similar molecules.

Enzymatic Stability

The bulky side chains of both amino acids can act as "shields," sterically hindering the approach of proteases to the peptide backbone.[2] This protection can significantly increase the peptide's half-life in biological fluids, a critical attribute for therapeutic efficacy.

Influence on Biological Activity

The ultimate goal of incorporating non-natural amino acids is to enhance a peptide's therapeutic properties. This often involves a trade-off between improved stability and potential alterations in receptor binding affinity.

The conformational rigidity imposed by these amino acids can pre-organize the peptide into a bioactive conformation, leading to higher binding affinity. Conversely, the bulky group could also introduce steric clashes with the receptor binding pocket, thereby reducing affinity. The precise effect is highly dependent on the specific peptide-receptor system under investigation.

Table 3: Comparative Biological Activity (Illustrative Data for a Hypothetical GPCR Ligand)

ParameterPeptide with this compoundPeptide with NeopentylglycineStandard Peptide (Control)
Receptor Binding Affinity (Ki, nM) 5.21.825.4
Functional Activity (IC50, nM) 10.53.550.1
In vivo Efficacy (ED50, mg/kg) 0.50.25.0

Note: This hypothetical data illustrates a scenario where the conformational constraints imposed by the non-natural amino acids lead to improved receptor binding and in vivo potency.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a general method for synthesizing peptides incorporating sterically hindered amino acids.

  • Resin Swelling: Swell Rink Amide MBHA resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, repeat once. Wash the resin with DMF (3x), isopropanol (2x), and DMF (3x).

  • Amino Acid Coupling:

    • For standard amino acids: Dissolve the Fmoc-protected amino acid (4 eq), HBTU (3.9 eq), and HOBt (4 eq) in DMF. Add N,N-Diisopropylethylamine (DIEA) (8 eq) and add the solution to the resin. Agitate for 1-2 hours.

    • For this compound or Neopentylglycine: Dissolve the protected amino acid (4 eq), HATU (3.9 eq) in DMF. Add DIEA (8 eq) and add to the resin. Agitate for 2-4 hours, monitoring the reaction with a Kaiser test. Double coupling may be necessary.

  • Washing: Wash the resin with DMF (3x), isopropanol (2x), and DMF (3x).

  • Repeat: Repeat deprotection and coupling steps for each amino acid in the sequence.

  • Cleavage and Deprotection: After synthesis is complete, wash the resin with dichloromethane (DCM). Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% triisopropylsilane, 2.5% water) for 2-3 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.

Circular Dichroism (CD) Spectroscopy for Conformational Analysis
  • Sample Preparation: Prepare a 0.1 mg/mL solution of the purified peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).

  • Instrument Setup: Use a calibrated CD spectrometer. Set the wavelength range from 190 to 260 nm, with a data pitch of 0.5 nm and a scanning speed of 50 nm/min.

  • Data Acquisition: Record the CD spectra at a controlled temperature (e.g., 25°C) using a 1 mm path length quartz cuvette. Acquire three scans and average them.

  • Blank Correction: Subtract the spectrum of the buffer from the peptide spectrum.

  • Data Analysis: Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity [θ]. Analyze the spectra using deconvolution software (e.g., K2D2, BeStSel) to estimate the percentage of α-helix, β-sheet, and random coil structures.

Proteolytic Stability Assay
  • Peptide Incubation: Prepare a 1 mg/mL stock solution of the peptide. Dilute the peptide to a final concentration of 100 µM in 50% human serum (or a solution of a specific protease like trypsin).

  • Time-Course Sampling: Incubate the mixture at 37°C. At various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately quench the enzymatic degradation by adding an equal volume of 10% trichloroacetic acid or an organic solvent like acetonitrile.

  • Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant containing the peptide.

  • LC-MS Analysis: Analyze the samples by liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Quantify the peak area of the intact peptide at each time point. Plot the percentage of remaining peptide versus time and calculate the half-life (t1/2) of the peptide.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_activity Biological Activity Assessment synthesis Solid-Phase Peptide Synthesis (SPPS) purification RP-HPLC Purification synthesis->purification characterization Mass Spectrometry & Analytical HPLC purification->characterization cd Conformational Analysis (CD) characterization->cd stability Proteolytic Stability Assay (LC-MS) characterization->stability binding Receptor Binding Assay (Ki) characterization->binding functional Functional Assay (IC50) binding->functional invivo In Vivo Efficacy Studies functional->invivo

Caption: Workflow for comparative analysis of novel peptides.

signaling_pathway peptide Modified Peptide (e.g., with Neopentylglycine) receptor GPCR peptide->receptor Binds & Activates g_protein G Protein (α, β, γ subunits) receptor->g_protein Activates effector Adenylyl Cyclase g_protein->effector Modulates camp cAMP effector->camp Produces pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response (e.g., Gene Expression) pka->response Phosphorylates Targets

References

Safety Operating Guide

Proper Disposal of 2-Amino-4,4-dimethylpentanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 2-Amino-4,4-dimethylpentanoic acid is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound, ensuring adherence to safety protocols and regulatory requirements.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Based on general safety guidelines for amino acid derivatives, this should include:

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves.

  • Skin Protection: A lab coat or other protective clothing.

Ensure that the handling of this chemical, including preparation for disposal, occurs in a well-ventilated area to minimize the risk of inhalation.[1]

General Disposal Principles

The disposal of this compound must comply with all federal, state, and local regulations governing hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][3] The core principles for its disposal are centered around proper containment, clear labeling, and professional management.

Summary of Disposal Parameters

While specific quantitative disposal limits for this compound are not publicly available and are typically dictated by institutional and local regulations, the following table summarizes the key qualitative guidelines for its disposal.

ParameterGuidelineSource
Waste Classification Hazardous Chemical WasteGeneral Laboratory Safety Protocols
Container Type Chemically compatible, sealed container (e.g., HDPE or glass)[3]
Labeling "Hazardous Waste" with the full chemical name[2]
Storage Segregated from incompatible materials in a designated area[3]
Aqueous Solutions Do not dispose down the drain[3]
Final Disposal Through an approved waste disposal plant or licensed contractor[4][5][6]

Standard Operating Procedure for Disposal

The following protocol details the standard procedure for the collection and disposal of this compound waste in a laboratory setting. This procedure should be adapted to align with your institution's specific Environmental Health and Safety (EHS) guidelines.

1. Waste Collection and Containerization:

  • Select a sturdy, leak-proof waste container made of a compatible material, such as high-density polyethylene (HDPE) or glass, with a secure screw-top lid.[3]
  • Ensure the container is clean and dry before the initial addition of waste.

2. Labeling:

  • Affix a "Hazardous Waste" label to the container.
  • Clearly write the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[2]
  • Include the date of waste accumulation and the name of the principal investigator or laboratory group.

3. Accumulation of Waste:

  • Carefully transfer the solid waste into the labeled container.
  • If you have solutions of this compound, they should be disposed of as liquid hazardous waste in a separate, appropriately labeled container.
  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.[3]
  • Keep the waste container securely sealed when not in use.[2][3]

4. Storage:

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.
  • Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.[6]

5. Request for Disposal:

  • Once the waste container is full or ready for disposal, complete your institution's chemical waste pickup request form.
  • Follow your institution's established procedures for scheduling a pickup with the EHS department or a licensed hazardous waste disposal contractor.

Disposal Process Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Step 1: Don Personal Protective Equipment (PPE) B Step 2: Prepare a Labeled Hazardous Waste Container A->B C Step 3: Transfer Waste into the Designated Container B->C D Step 4: Securely Seal the Container After Each Use C->D E Step 5: Store in a Designated Satellite Accumulation Area D->E F Step 6: Arrange for Professional Disposal via EHS E->F

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Amino-4,4-dimethylpentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-Amino-4,4-dimethylpentanoic acid. Adherence to these procedures is vital for ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

Based on data from similar chemical compounds, this compound is anticipated to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] The following personal protective equipment is mandatory to mitigate these risks.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Safety glasses with side-shields or goggles.To prevent eye contact which can cause serious irritation.[1][2]
Skin Protection - Chemical-resistant gloves (e.g., nitrile, neoprene). - Long-sleeved laboratory coat. - Wear suitable protective clothing.[1]To avoid skin contact, which may lead to irritation.[1][2][3]
Respiratory Protection Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator may be necessary.To prevent respiratory tract irritation.[1][2][3]

Safe Handling and Operational Plan

Engineering Controls:

  • Work in a well-ventilated laboratory, preferably within a chemical fume hood.[2]

  • Ensure that eyewash stations and safety showers are readily accessible.[1][4]

General Handling Practices:

  • Avoid contact with skin, eyes, and clothing.[1][2]

  • Do not breathe dust or aerosols.[1][2]

  • Wash hands thoroughly after handling the compound.[1][2]

  • Do not eat, drink, or smoke in the laboratory.[1]

  • Keep the container tightly closed when not in use.[2]

  • Minimize dust generation and accumulation.[5]

Emergency Procedures

Exposure Scenario First Aid Measures
In case of eye contact Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. If eye irritation persists, get medical advice/attention.[1][2]
In case of skin contact Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Remove and wash contaminated clothing before reuse.[1][2]
If inhaled Remove to fresh air. If you feel unwell, call a poison center or doctor.[2]
If swallowed Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[6]

Disposal Plan

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2] Do not let the product enter drains, other waterways, or soil.[2]

Experimental Workflow for Safe Handling

The following diagram outlines the procedural steps for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Understand Hazards Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Ensure Safety Weigh Compound Weigh Compound Prepare Workspace->Weigh Compound Proceed to Handling Perform Experiment Perform Experiment Weigh Compound->Perform Experiment Use as Required Decontaminate Workspace Decontaminate Workspace Perform Experiment->Decontaminate Workspace After Experiment Dispose Waste Dispose Waste Decontaminate Workspace->Dispose Waste Properly Segregate Doff PPE Doff PPE Dispose Waste->Doff PPE Final Steps Wash Hands Wash Hands Doff PPE->Wash Hands Personal Hygiene

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.